molecular formula C8H6FNO3 B3052320 2-Fluoro-1-(3-nitrophenyl)ethanone CAS No. 403-12-3

2-Fluoro-1-(3-nitrophenyl)ethanone

Cat. No.: B3052320
CAS No.: 403-12-3
M. Wt: 183.14 g/mol
InChI Key: RCWJMAXPPJAFCJ-UHFFFAOYSA-N
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Description

2-Fluoro-1-(3-nitrophenyl)ethanone (CAS 403-12-3) is a fluorinated aromatic ketone with the molecular formula C8H6FNO3 and a molecular weight of 183.14 g/mol . This compound serves as a versatile and valuable α-haloketone building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules . The presence of the electron-withdrawing nitro group at the meta position and the reactive 2-fluoroethanone group makes it a promising synthon for selective transformations and combinatorial synthesis . Researchers utilize this compound to prepare functionalized carbo- and heterocyclic compounds, which are crucial scaffolds in the design of novel bioactive agents . As a fluorinated building block, it can be used to incorporate fluorine into target molecules, a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity . The compound requires cold-chain transportation and should be stored under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for use in humans or animals. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-(3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6FNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWJMAXPPJAFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457908
Record name 2-FLUORO-1-(3-NITROPHENYL)-ETHANONE
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Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-12-3
Record name 2-FLUORO-1-(3-NITROPHENYL)-ETHANONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-1-(3-nitrophenyl)ethanone
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Foundational & Exploratory

2-Fluoro-1-(3-nitrophenyl)ethanone: Chemical Properties, Thermodynamic Activation, and Biocatalytic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals

Executive Summary

In modern pharmaceutical synthesis, the strategic introduction of fluorine and nitro groups into aromatic scaffolds is a cornerstone of rational drug design. 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3) represents a highly activated, polyfunctional building block. Its unique electronic topology—characterized by the dual electron-withdrawing effects of a meta-nitro group and an alpha-fluoro substituent—renders the carbonyl center exceptionally electrophilic.

This whitepaper provides an in-depth technical analysis of 2-Fluoro-1-(3-nitrophenyl)ethanone. Drawing on empirical data and advanced biocatalytic methodologies, we explore its physicochemical profiling, thermodynamic reactivity, and its critical role as a substrate for the asymmetric synthesis of enantiopure fluorohydrins using alcohol dehydrogenases (ADHs)[1].

Physicochemical Profiling and Electronic Topology

The reactivity of 2-Fluoro-1-(3-nitrophenyl)ethanone is dictated by its structural features. The molecule consists of an acetophenone core where the alpha-methyl protons are substituted by a highly electronegative fluorine atom, and the phenyl ring is substituted at the 3-position by a nitro group.

Thermodynamic Activation

The causality behind the molecule's high reactivity lies in the inductive (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and resonance (

) effects. The

group withdraws electron density from the aromatic ring, which in turn increases the partial positive charge (

) on the carbonyl carbon. Simultaneously, the alpha-fluorine atom exerts a strong

effect, further descreening the carbonyl carbon. This dual activation lowers the lowest unoccupied molecular orbital (LUMO) energy of the ketone, making it highly susceptible to nucleophilic attack (e.g., hydride transfer).
Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 2-Fluoro-1-(3-nitrophenyl)ethanone
CAS Registry Number 403-12-3[2]
Molecular Formula C8H6FNO3
Molecular Weight 183.136 g/mol [2]
Appearance Pale yellow to light beige crystalline solid
Solubility Sparingly soluble in water; highly soluble in ethanol, ether, and acetone[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 4 (Carbonyl, Nitro, Fluoro)
Rotatable Bonds 2

Biocatalytic Asymmetric Synthesis

The traditional chemical reduction of alpha-halo ketones often suffers from poor enantioselectivity or unwanted dehalogenation side reactions. However, 2-Fluoro-1-(3-nitrophenyl)ethanone is an ideal substrate for enzyme-mediated hydrogen transfer (HT) processes.

The Role of Alcohol Dehydrogenases (ADHs)

Recent advancements have demonstrated that purified and overexpressed alcohol dehydrogenases can synthesize enantiopure fluorinated alcohols at exceptionally high substrate concentrations[1]. Because 2-fluoro-1-(3-nitrophenyl)ethanone is highly activated, the thermodynamic equilibrium of the bioreduction is naturally shifted toward the alcohol product. Consequently, a massive excess of the sacrificial hydrogen donor (e.g., 2-propanol) is not required, minimizing process waste and improving the E-factor[4].

  • ADH-A (Rhodococcus ruber): Yields the

    
    -enantiomer (anti-Prelog specificity). When overexpressed in E. coli, no external cofactor addition is necessary[1].
    
  • LBADH (Lactobacillus brevis): Yields the

    
    -enantiomer (Prelog specificity). This enzyme allows for substrate concentrations up to 0.5 M[1].
    
Mechanistic Pathway Diagram

The following diagram illustrates the stereodivergent biocatalytic workflow and the self-sustaining cofactor regeneration cycle.

Biocatalysis cluster_enzymes Stereodivergent Bioreduction Substrate 2-Fluoro-1-(3-nitrophenyl)ethanone (Activated Ketone) ADHA ADH-A (R. ruber) Anti-Prelog Substrate->ADHA Binds Active Site LBADH LBADH (L. brevis) Prelog Substrate->LBADH Binds Active Site OxCofactor NAD+ / NADP+ ADHA->OxCofactor ProductR (R)-Fluorohydrin >99% ee ADHA->ProductR (R)-Selective LBADH->OxCofactor ProductS (S)-Fluorohydrin >99% ee LBADH->ProductS (S)-Selective Cofactor NADH / NADPH (Hydride Donor) Cofactor->ADHA Hydride Transfer Cofactor->LBADH Hydride Transfer Donor 2-Propanol (Sacrificial Donor) OxCofactor->Donor Regeneration Donor->Cofactor Enzymatic Oxidation Byproduct Acetone Donor->Byproduct Expelled

Figure 1: Stereodivergent biocatalytic reduction of 2-Fluoro-1-(3-nitrophenyl)ethanone and cofactor recycling.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the asymmetric reduction of 2-Fluoro-1-(3-nitrophenyl)ethanone at high substrate concentrations (0.5 M)[1].

Step-by-Step Bioreduction Methodology

Reagents & Materials:

  • Substrate: 2-Fluoro-1-(3-nitrophenyl)ethanone (0.5 M final concentration).

  • Enzyme: LBADH (for S-enantiomer) or ADH-A (for R-enantiomer).

  • Buffer: Tris-HCl (50 mM, pH 7.0)[5].

  • Cofactor: NADP+ (1.0 mM) for LBADH; NAD+ for ADH-A.

  • Hydrogen Donor: 2-Propanol (30% v/v)[5].

Procedure:

  • Buffer Preparation: Prepare a 1.0 mL total reaction volume in a 1.5 mL Eppendorf tube. Combine 700 µL of Tris-HCl buffer (pH 7.0) and 300 µL of 2-propanol[5].

  • Substrate Addition: Dissolve 2-Fluoro-1-(3-nitrophenyl)ethanone into the mixture to achieve a final concentration of 0.5 M. Note: The activated nature of the substrate ensures solubility and rapid turnover.

  • Cofactor & Enzyme Initialization: Add the respective oxidized cofactor (1.0 mM) and the purified enzyme (approx. 1.6 µM final concentration)[5].

  • Incubation: Seal the tube and incubate in a thermoshaker at 30 °C – 50 °C at 180 rpm for 12–14 hours[5].

  • Reaction Quenching & Extraction: Terminate the reaction by extracting the aqueous mixture with diethyl ether (2 × 500 µL). Centrifuge to separate the organic and aqueous layers[5].

  • Desiccation: Dry the combined organic layers over anhydrous

    
     and evaporate the solvent under reduced pressure.
    
Analytical Validation Protocol

A self-validating protocol requires strict analytical confirmation of both conversion and enantiomeric excess (


).
  • Conversion Check (TLC/GC-FID): Monitor the disappearance of the ketone carbonyl stretch via IR spectroscopy or assess conversion via Gas Chromatography (GC)[4][5].

  • Enantiomeric Excess Determination: Inject the purified extract into a GC equipped with a chiral stationary phase (e.g., CP-Chirasil-Dex CB column). The baseline separation of the

    
     and 
    
    
    
    enantiomers validates the stereospecificity of the chosen ADH[5].

Workflow Start 0.5 M Substrate + Enzyme + Isopropanol + Buffer Incubate Incubation (50°C, 180 rpm, 14h) Start->Incubate Extract Liquid-Liquid Extraction (Diethyl Ether) Incubate->Extract Analyze1 GC-FID (Conversion %) Extract->Analyze1 Analyze2 Chiral GC (Enantiomeric Excess %) Extract->Analyze2 Valid Self-Validated Output (Enantiopure API Precursor) Analyze1->Valid >99% Conversion Analyze2->Valid >99% ee

Figure 2: Experimental validation workflow for the synthesis of enantiopure fluorohydrins.

Applications in Drug Development

The enantiopure fluorohydrins derived from 2-Fluoro-1-(3-nitrophenyl)ethanone are critical intermediates in medicinal chemistry.

  • Radiotracers for PET Imaging: Fluorinated aromatic compounds are heavily utilized in the synthesis of Positron Emission Tomography (PET) radiotracers. For instance, analogs of fluoromisonidazole (FMISO), which are used to detect tumor hypoxia, rely on enantiopure fluorinated precursors synthesized via identical biocatalytic routes[4].

  • Bioisosteric Replacement: The substitution of a hydroxyl or methyl group with a fluorine atom (bioisosterism) alters the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , lipophilicity (LogP), and metabolic stability of the drug candidate. The 3-nitrophenyl moiety further serves as a versatile handle; the nitro group can be readily reduced to an aniline (
    
    
    
    ), opening pathways to amides, sulfonamides, and complex heterocyclic APIs (such as thiazole-2-methylamine derivatives)[6].

References

  • CymitQuimica. "CAS 403-12-3: Ethanone,2-fluoro-1-(3-nitrophenyl)-". CymitQuimica Catalog.
  • GuideChem. "3-Nitroacetophenone 121-89-1 wiki". GuideChem Database.
  • MolAid. "2-溴-3'-硝基苯乙酮| 2227-64-7". MolAid Chemical Database.
  • Borzęcka, W., Lavandera, I., & Gotor, V. (2013). "Synthesis of enantiopure fluorohydrins using alcohol dehydrogenases at high substrate concentrations". The Journal of Organic Chemistry, 78(14), 7312-7317. PubMed.
  • ACS Omega. "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols". ACS Publications.
  • ResearchGate. "Wioleta Borzęcka's research works". ResearchGate.

Sources

The Application Scientist’s Guide to 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3): Mechanistic Reactivity and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis,


-fluoroketones occupy a privileged chemical space. 2-Fluoro-1-(3-nitrophenyl)ethanone  (CAS: 403-12-3) is a highly versatile, dual-functional building block. It combines the electrophilic reactivity of an 

-fluoroketone with the latent diversification potential of a meta-nitroaromatic ring.

Unlike their


-bromo or 

-chloro counterparts, which act as indiscriminate and highly toxic alkylating agents,

-fluoroketones exhibit remarkable metabolic stability and finely tuned reactivity. The strong, highly polarized C–F bond resists spontaneous hydrolysis but can undergo targeted displacement or enolization under specific catalytic conditions. This makes 2-Fluoro-1-(3-nitrophenyl)ethanone an essential intermediate for synthesizing covalent protease inhibitors, fluorinated heterocycles, and complex

-aryl scaffolds.

Physicochemical Profiling

Understanding the baseline physical properties of this compound is critical for designing purification and reaction workflows. The data below summarizes the core metrics required for laboratory handling.

PropertyValue
Chemical Name 2-Fluoro-1-(3-nitrophenyl)ethanone
Synonyms

-Fluoro-3-nitroacetophenone; 2-fluoro-1-(3-nitrophenyl)ethan-1-one
CAS Number 403-12-3
Molecular Formula C8H6FNO3
Molecular Weight 183.14 g/mol
Melting Point 91 - 93 °C
Appearance Light beige to yellow crystalline powder
SMILES O=C(CF)c1cccc(=O)c1
Storage Temperature 4 °C (Protect from light and moisture)

Structural Causality & Mechanistic Reactivity

As an application scientist, selecting this specific building block relies on understanding the causality of its structural features:

  • The

    
    -Fluoroacetophenone Axis:  The introduction of the highly electronegative fluorine atom adjacent to the carbonyl group significantly lowers the pKa of the remaining 
    
    
    
    -protons. This facilitates enolization under milder basic conditions compared to non-fluorinated analogs. Furthermore, in medicinal chemistry, the
    
    
    group acts as a transition-state analog. It is stable in systemic circulation but acts as a highly specific leaving group when attacked by the active-site cysteine of target proteases.
  • The 3-Nitroaromatic Axis: The meta-nitro group serves two purposes. First, it is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, accelerating condensation reactions (e.g., forming thiazoles or imidazoles). Second, it acts as a masked amine[1]. Following the elaboration of the fluoroketone moiety, the nitro group can be selectively reduced (e.g., via Pd/C hydrogenation or Fe/HCl) to an aniline, opening the door for late-stage Buchwald-Hartwig aminations or amide couplings.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from 2-Fluoro-1-(3-nitrophenyl)ethanone, highlighting the orthogonal reactivity of its functional groups.

G SM 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3) Path1 Nucleophilic Substitution (Amines/Thiols) SM->Path1 Nu-H, Base Path2 Nitro Reduction (Pd/C, H2 or Fe/HCl) SM->Path2 Reduction Path3 Enolization & Cross-Coupling (Pd-catalyzed) SM->Path3 Ar-X, Pd-cat, Base Prod1 alpha-Substituted 3-Nitroacetophenones (Protease Inhibitors) Path1->Prod1 Prod2 3-Amino-alpha-fluoroacetophenone (Amide/Urea Precursors) Path2->Prod2 Prod3 alpha-Aryl-alpha-fluoroacetophenones (Complex Scaffolds) Path3->Prod3

Divergent synthetic pathways of 2-Fluoro-1-(3-nitrophenyl)ethanone in drug discovery.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include in-process controls to verify mechanistic success.

Protocol A: Synthesis via Halogen Exchange (Finkelstein-Type Fluorination)

Causality & Rationale: Direct electrophilic fluorination of 3-nitroacetophenone (e.g., using Selectfluor) is notoriously sluggish and low-yielding due to the deactivating nature of the meta-nitro group. A superior, highly controlled approach is the


-bromination of 3-nitroacetophenone followed by nucleophilic halogen exchange using Triethylamine trihydrofluoride (TREAT-HF). TREAT-HF provides a soluble, safe source of nucleophilic fluoride, avoiding the extreme hazards of anhydrous HF.

Step-by-Step Methodology:

  • Bromination: Dissolve 3-nitroacetophenone (1.0 eq) in glacial acetic acid. Add a catalytic amount of 33% HBr in acetic acid. Dropwise add a solution of bromine (

    
    , 1.05 eq) in acetic acid while maintaining the temperature at 20 °C.
    
  • Validation Check 1: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material and the formation of a less polar spot confirms the synthesis of 2-bromo-1-(3-nitrophenyl)ethanone.

  • Halogen Exchange: Isolate the bromoketone and dissolve it in anhydrous acetonitrile under an argon atmosphere.

  • Fluorination: Add Triethylamine (1.5 eq) followed cautiously by TREAT-HF (

    
    , 2.0 eq). Heat the mixture to 80 °C for 12 hours.
    
  • Validation Check 2 (Self-Validating Step): Withdraw a 0.1 mL aliquot and analyze via

    
     NMR. The quantitative conversion is confirmed by the appearance of a distinct signal at approximately -220 ppm (a characteristic triplet or doublet of doublets, depending on proton coupling), indicating successful C-F bond formation.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (caution: gas evolution). Extract with ethyl acetate, dry over 
    
    
    
    , and purify via silica gel chromatography to yield 2-Fluoro-1-(3-nitrophenyl)ethanone.
Protocol B: Palladium-Catalyzed -Arylation

Causality & Rationale: Constructing sterically hindered


-aryl-

-fluoroketones is challenging because strongly basic conditions (like

) typically cause the

-fluoroketone to undergo defluorination or aldol condensation[2]. To achieve successful cross-coupling with aryl halides, one must use a mild base (

) and a bulky, electron-rich phosphine ligand (e.g., RuPhos or

). This specific catalyst architecture accelerates the reductive elimination step, effectively outcompeting the off-target

-fluoride elimination pathway[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 2-Fluoro-1-(3-nitrophenyl)ethanone (1.2 eq), the desired aryl bromide (1.0 eq),

    
     (5 mol%), RuPhos (10 mol%), and anhydrous 
    
    
    
    (2.0 eq).
  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (0.2 M concentration).

  • Reaction: Seal the tube and heat to 90 °C for 18 hours with vigorous stirring.

  • Validation Check: GC-MS analysis of the crude mixture should show the molecular ion peak corresponding to the cross-coupled product, with no significant M-19 (loss of fluorine) peaks, validating the preservation of the C-F bond.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash column chromatography.

Safety and Handling Directives

As an


-haloketone, 2-Fluoro-1-(3-nitrophenyl)ethanone is a potent electrophile. While less volatile and less indiscriminately reactive than its bromo-analog, it must still be treated as a potential lachrymator and skin sensitizer.
  • PPE: Nitrile gloves (double-layered recommended during handling of the neat powder), safety goggles, and a well-ventilated fume hood are mandatory.

  • Storage: Store at 4 °C under an inert atmosphere. Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the

    
    -fluoro group.
    

References

1. 2.1[1] 3.2[2] 4.3[3]

Sources

Technical Guide: 2-Fluoro-1-(3-nitrophenyl)ethanone as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3) represents a highly versatile, bifunctional starting material. It features a highly electrophilic carbonyl group, an acidic


-proton activated by the adjacent fluorine, and a reducible meta-nitro group.

Unlike


-bromo or 

-chloro ketones, which are primarily used as electrophiles in substitution reactions (e.g., Hantzsch thiazole synthesis),

-fluoro ketones are uniquely valuable for reactions where the carbon-fluorine (C–F) bond is intentionally retained . This whitepaper provides an in-depth mechanistic guide to utilizing 2-Fluoro-1-(3-nitrophenyl)ethanone in complex synthetic workflows, focusing on chemoselective transformations that prevent undesired hydrodefluorination.

Physicochemical & Reactivity Profiling

Understanding the stereoelectronic properties of this starting material is critical for designing self-validating experimental protocols [1]. The strong electron-withdrawing nature of the fluorine atom (-I effect) significantly lowers the LUMO of the adjacent carbonyl, making it highly susceptible to nucleophilic attack and reduction.

Table 1: Physicochemical & Reactivity Profile
ParameterValue / CharacteristicSynthetic Implication
Molecular Formula C

H

FNO

N/A
Molecular Weight 183.14 g/mol N/A
C–F Bond Energy ~116 kcal/molHighly stable, but susceptible to reductive cleavage under harsh hydrogenation conditions.
Carbonyl Electrophilicity Exceptionally HighRapid reaction with hydrides; requires strict temperature control to prevent over-reduction.

-Proton Acidity
pKa ~14-15Easily enolized by mild bases; prone to Aldol condensations.

Strategic Synthetic Workflows

Workflow A: Chemoselective Nitro Reduction (The Béchamp Protocol)

The Causality of Reagent Selection: The primary challenge when reducing the meta-nitro group of an


-fluoro ketone is the competing hydrodefluorination  pathway. Standard catalytic hydrogenation (e.g., Pd/C, H

gas) often results in the oxidative addition of palladium into the activated C–F bond, leading to cleavage [2]. To preserve the

-fluoro moiety, single-electron transfer (SET) reductions using zero-valent metals (Fe

) in mildly acidic, aqueous media are required.

ReductionMechanism SM 2-Fluoro-1-(3-nitrophenyl)ethanone PathA Harsh Hydrogenation (Pd/C, H2, High Pressure) SM->PathA Side Reaction PathB Mild Electron Transfer (Fe(0), NH4Cl, 80°C) SM->PathB Chemoselective Defluorinated 1-(3-Aminophenyl)ethanone (Undesired Defluorination) PathA->Defluorinated C-F Cleavage Target 1-(3-Aminophenyl)-2-fluoroethanone (Desired Product) PathB->Target C-F Retention

Fig 1: Mechanistic divergence in nitro reduction highlighting the necessity of chemoselective conditions.

Protocol 1: Synthesis of 1-(3-Aminophenyl)-2-fluoroethanone

This protocol is a self-validating system; the absence of a defluorinated byproduct can be immediately confirmed via


F NMR.
  • Preparation: In a 250 mL round-bottom flask, suspend 2-Fluoro-1-(3-nitrophenyl)ethanone (10.0 mmol) in a mixture of Ethanol (40 mL) and distilled water (10 mL).

  • Activation: Add Ammonium Chloride (NH

    
    Cl, 50.0 mmol) and Iron powder (325 mesh, 40.0 mmol). The NH
    
    
    
    Cl acts as a mild proton source, preventing the reaction mixture from becoming overly basic, which would trigger undesired enolization of the starting material.
  • Reaction: Heat the vigorously stirred suspension to 80°C (reflux) for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot indicates completion.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot Ethyl Acetate (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate to yield the target aniline derivative.
Workflow B: Asymmetric Transfer Hydrogenation (ATH)

The Causality of Reagent Selection: Converting the ketone to a chiral


-fluoro alcohol provides a critical pharmacophore for enzyme inhibitors. Using sodium borohydride (NaBH

) yields a racemic mixture. To achieve high enantiomeric excess (ee), Noyori's Asymmetric Transfer Hydrogenation utilizing a RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is employed [3]. The fluorine atom exerts a strong gauche effect, rigidly locking the transition state conformation and often resulting in higher ee compared to non-fluorinated analogs.

SyntheticPathways SM 2-Fluoro-1-(3-nitrophenyl)ethanone (Retained C-F Bond) Aniline 1-(3-Aminophenyl)-2-fluoroethanone (Nitro Reduction) SM->Aniline Fe, NH4Cl EtOH/H2O Alcohol (R/S)-1-(3-Nitrophenyl)-2-fluoroethanol (Asymmetric Reduction) SM->Alcohol RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/Et3N Enone alpha-Fluoro-alpha,beta-Unsaturated Ketone (Aldol Condensation) SM->Enone Ar-CHO, Base (Enolate Formation)

Fig 2: Synthetic divergence of 2-Fluoro-1-(3-nitrophenyl)ethanone retaining the C-F bond.

Protocol 2: Synthesis of (R)-1-(3-Nitrophenyl)-2-fluoroethanol
  • Catalyst Activation: In an inert atmosphere (N

    
    ), dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous Dichloromethane (DCM, 5 mL).
    
  • Azeotropic Mixture: Prepare a 5:2 formic acid/triethylamine (HCOOH/Et

    
    N) azeotropic mixture. This serves as the hydride source.
    
  • Reaction: Add 2-Fluoro-1-(3-nitrophenyl)ethanone (5.0 mmol) to the catalyst solution, followed by the dropwise addition of the HCOOH/Et

    
    N mixture (10 mL) at 0°C.
    
  • Stirring: Allow the reaction to warm to room temperature and stir for 14 hours. The electron-withdrawing nitro group accelerates the hydride transfer.

  • Quenching & Purification: Quench with water, extract with DCM, and purify via flash column chromatography to isolate the chiral alcohol (Typical yield: 88%, >95% ee).

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the nitro reduction step, demonstrating the empirical basis for selecting the Iron/NH


Cl protocol over transition-metal catalysis.
Table 2: Optimization of Nitro Reduction Conditions
EntryReducing Agent / CatalystSolvent SystemTemp (°C)Conversion (%)Yield of Target (%)Defluorination (%)
1Pd/C (10%), H

(1 atm)
Methanol25>991285
2Pd/C (10%), H

(1 atm)
EtOAc25>993461
3SnCl


2H

O
Ethanol708572<5
4 Fe

, NH

Cl
EtOH / H

O
80 >99 91 Not Detected

Note: Entry 4 represents the optimized, self-validating protocol ensuring complete retention of the


-fluoro moiety.

Conclusion

2-Fluoro-1-(3-nitrophenyl)ethanone is a highly specialized starting material that requires precise mechanistic control. By understanding the thermodynamic stability of the C–F bond versus its susceptibility to transition-metal insertion, chemists can confidently execute chemoselective reductions and asymmetric transformations. The protocols detailed above provide a robust, scalable foundation for utilizing this building block in advanced pharmaceutical synthesis.

References

  • ResearchGate.

    
    -Fluoro Ketones and Stereoelectronic Effects." Scientific Literature Aggregator. Available at:[Link]
    

-Fluoro-3-nitroacetophenone: A Comprehensive Technical Guide on Physical Characteristics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture


-Fluoro-3-nitroacetophenone, systematically identified as 2-fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3), is a highly specialized fluorinated building block utilized extensively in modern drug development and complex organic synthesis . The strategic incorporation of a fluorine atom at the alpha (

) position of the acetophenone core, coupled with a strongly electron-withdrawing nitro group at the meta position, creates a molecule with highly specific physicochemical properties.

In pharmaceutical design, the carbon-fluorine (C-F) bond is frequently deployed as a bioisostere for hydrogen or hydroxyl groups. Its exceptional bond strength (~110 kcal/mol) imparts significant metabolic stability, effectively shielding the molecule against cytochrome P450-mediated oxidative degradation while precisely modulating the compound's lipophilicity .

Physical Characteristics and Quantitative Data

Understanding the precise physical properties of


-fluoro-3-nitroacetophenone is critical for designing scalable synthetic routes, formulation strategies, and safe handling protocols. The presence of the meta-nitro group significantly elevates the melting point compared to unsubstituted acetophenones, rendering the compound a stable crystalline solid at standard room temperature.

Table 1: Key Physical and Chemical Properties

PropertyValue / Description
Chemical Name 2-Fluoro-1-(3-nitrophenyl)ethanone
CAS Registry Number 403-12-3
Molecular Formula C

H

FNO

Molecular Weight 183.14 g/mol
Appearance Pale yellow to off-white powder
Melting Point 91 - 93 °C
Boiling Point 258.9 ± 15.0 °C (at 760 mmHg)
Density 1.3 ± 0.1 g/cm³
Solubility Profile Soluble in polar aprotic solvents (e.g., Acetonitrile, DMF); sparingly soluble in water

(Data aggregated from authoritative chemical databases and supplier specifications , )

Mechanistic Insights: The Role of Alpha-Fluorination

The physical state and chemical reactivity of


-fluoro-3-nitroacetophenone are dictated by the synergistic electronic effects of its substituents.

Causality of Reactivity: The


-fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack—a property frequently leveraged to synthesize complex heterocycles. Concurrently, the meta-nitro group reinforces this electrophilicity through both inductive and resonance effects (-I, -M) across the aromatic ring.

SubstituentEffects Core α-Fluoro-3-nitroacetophenone Core Structure AlphaF α-Fluorine Substitution (-I Effect) Increases Carbonyl Electrophilicity Core->AlphaF C2 position MetaNO2 meta-Nitro Group (-I, -M Effects) Electron Withdrawal from Ring Core->MetaNO2 C3' position Carbonyl Carbonyl Group Highly Reactive Electrophilic Center Core->Carbonyl C1 position AlphaF->Carbonyl Inductive pull MetaNO2->Carbonyl Resonance/Inductive pull

Diagram 1: Logical relationship of substituent electronic effects on the core.

Experimental Protocols: Synthesis and Validation

The synthesis of


-fluoroacetophenones traditionally relies on either the nucleophilic displacement of an 

-halide with a fluoride source or the direct electrophilic fluorination of the parent acetophenone. For researchers prioritizing operational safety and functional group tolerance, direct electrophilic fluorination using Selectfluor is the preferred methodology .
Step-by-Step Methodology: Direct Electrophilic Fluorination

Causality of Experimental Choices: Selectfluor is chosen over highly toxic fluorine gas or volatile O-F reagents due to its superior bench-stability and safety profile. Acetonitrile is selected as the solvent because its polar, aprotic nature efficiently solubilizes both the organic substrate and the ionic Selectfluor reagent, facilitating the necessary enolization and subsequent electrophilic transfer.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 3-nitroacetophenone in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Reagent Addition: Add 1.2 equivalents of Selectfluor.

    • Self-Validating Check: The mixture will initially appear as a heterogeneous suspension. As the reaction proceeds at elevated temperatures, the solubility dynamics will visibly shift, indicating reagent consumption.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an inert argon atmosphere for 12-16 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Quenching and Workup: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO

    
    ) to neutralize any generated acid byproducts. Extract the aqueous layer three times with ethyl acetate (EtOAc).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane:EtOAc) to isolate the pure
    
    
    -fluoro-3-nitroacetophenone.

SynthesisWorkflow Start Start: 3-Nitroacetophenone Reagent Add Selectfluor in MeCN (Electrophilic Fluorination) Start->Reagent Reaction Heat at 80°C for 12-16h (Monitor via TLC) Reagent->Reaction Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Complete conversion Purification Silica Gel Chromatography (Hexane:EtOAc) Workup->Purification Crude organic extract Product Pure α-Fluoro-3-nitroacetophenone Purification->Product Isolate target fraction

Diagram 2: Experimental workflow for the synthesis of α-fluoro-3-nitroacetophenone.

Analytical Validation & Quality Control

To establish a completely self-validating system, the synthesized compound must undergo rigorous spectroscopic analysis. The presence of the


-fluorine atom provides distinct, diagnostic splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy that serve as internal proof of successful synthesis.
  • 
    H NMR Validation:  The protons on the alpha carbon (CH
    
    
    
    F) will appear as a characteristic doublet due to geminal hydrogen-fluorine spin-spin coupling (
    
    
    Hz), typically resonating around 5.5 ppm. Observing this distinct doublet is the primary self-validating marker of successful fluorination.
  • 
    F NMR Validation:  A triplet will be observed (due to coupling with the two alpha protons), confirming mono-fluorination specifically at the alpha position.
    
  • Mass Spectrometry (LC-MS): MS analysis must confirm the molecular ion peak corresponding to the exact molecular weight of 183.14 g/mol .

References

  • Google Patents - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method (CN101665394B). Google Patents.[1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Chemical Innovation

2-Fluoro-1-(3-nitrophenyl)ethanone is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its chemical architecture, featuring a reactive α-fluoroketone, a metabolically significant nitro group, and a versatile ketone carbonyl, offers three distinct points for molecular elaboration. This strategic arrangement allows for a modular approach to synthesis, enabling the generation of diverse and complex molecular libraries from a single, readily accessible precursor.

The electron-withdrawing properties of the nitro group and the adjacent carbonyl activate the α-carbon, making the fluorine an excellent leaving group for nucleophilic substitution. The nitro group itself can be readily transformed into an amine, a critical functional group in many biologically active molecules, which also fundamentally alters the electronic properties of the aromatic ring.[1] Finally, the ketone carbonyl provides a classic handle for a wide array of well-established organic transformations.

This guide provides an in-depth exploration of the synthetic possibilities emanating from 2-Fluoro-1-(3-nitrophenyl)ethanone. We will detail field-proven protocols for derivatization at each of its reactive sites, explain the chemical principles behind these transformations, and discuss the strategic, sequential application of these methods to construct complex target molecules.

Core Synthetic Strategies: A Trifecta of Reactivity

The synthetic utility of 2-Fluoro-1-(3-nitrophenyl)ethanone can be best understood by examining its three primary reactive centers.

Nucleophilic Aromatic Substitution (SNAAr) at the α-Carbon

The primary and most exploited reaction pathway involves the displacement of the α-fluorine atom. The strong electron-withdrawing effect of the adjacent ketone carbonyl group significantly polarizes the C-F bond and stabilizes the transition state of nucleophilic attack, making this position highly susceptible to substitution.

Causality of Reactivity: The α-fluoroketone moiety is an excellent electrophile. The reaction proceeds via a classic addition-elimination mechanism. A nucleophile attacks the electrophilic carbon bearing the fluorine, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the fluoride ion is thermodynamically favorable, driving the reaction to completion. This reactivity is a cornerstone for building molecular complexity directly adjacent to the keto-phenyl scaffold.

Figure 1: General workflow for α-substitution.

General Protocol for α-Amino Ketone Synthesis via Nucleophilic Substitution

This protocol describes a general procedure for the reaction with primary or secondary amines.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 eq) in a suitable aprotic polar solvent such as Dioxane, Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Addition of Base: Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-3.0 eq) to the solution. The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.

  • Nucleophile Addition: Add the desired amine (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate (amine hydrofluoride salt) has formed, it can be removed by filtration. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Field-Proven Insight: The choice of solvent and base is critical. For less reactive amines, a stronger base like potassium carbonate in a solvent like Dimethylformamide (DMF) may be required. This same principle applies to other nucleophiles such as thiols (to form α-thio ketones) and alcohols (to form α-alkoxy ketones).

Reduction of the Aromatic Nitro Group

The transformation of the nitro group into a primary amine is a pivotal step in drug development, as it introduces a basic center and a versatile handle for further functionalization (e.g., amidation, sulfonylation, or diazotization).[2] This reduction fundamentally changes the electronic character of the aromatic ring from electron-deficient to electron-rich.

nitro_reduction_pathway start_node 2-Fluoro-1-(3-nitrophenyl)ethanone NO₂ group end_node 1-(3-Aminophenyl)-2-fluoroethanone NH₂ group start_node->end_node [Reducing Agent] Solvent, Temp

Figure 2: Nitro group reduction workflow.

There are several reliable methods for this reduction, with the choice depending on the desired chemoselectivity.

Protocol 2A: Chemoselective Reduction using Tin(II) Chloride (SnCl₂)

This method is highly valued for its ability to selectively reduce the nitro group without affecting the ketone or the C-F bond.[3]

  • Reaction Setup: To a solution of 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 eq) in a protic solvent like Ethanol (EtOH) or Ethyl Acetate (EtOAc), add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Acidification & Reflux: Add concentrated Hydrochloric Acid (HCl) dropwise and heat the mixture to reflux (approx. 70-80 °C).

  • Monitoring: Monitor the reaction for 1-4 hours until TLC indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Caution: This neutralization is exothermic and will generate CO₂ gas.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting aniline derivative can be purified by column chromatography.

Protocol 2B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method, often providing high yields.[4] However, it can also reduce the ketone to an alcohol, so careful selection of the catalyst and conditions is necessary.

  • Catalyst Preparation: In a hydrogenation vessel, suspend Palladium on carbon (10% Pd/C, ~5-10 mol%) in a solvent such as Ethanol or Methanol.

  • Substrate Addition: Add the 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 eq) to the suspension.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-3 atm or via a balloon) while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Purification: Rinse the filter cake with the reaction solvent and concentrate the filtrate under reduced pressure to yield the desired amine.

Comparative Analysis of Reduction Methods

MethodReagentsKey AdvantagesPotential Drawbacks
Tin(II) Chloride SnCl₂·2H₂O, HClHigh chemoselectivity (nitro only)[3]; Tolerant of many functional groups.Stoichiometric amounts of tin salts; Tedious aqueous work-up.
Catalytic Hydrogenation H₂, Pd/C or Raney NiHigh yield; Clean reaction (byproducts are water/gas); Atom economical.May over-reduce the ketone[4]; Potential for dehalogenation; Requires specialized equipment.
Iron in Acid Fe powder, Acetic AcidInexpensive; Mild and chemoselective.[4]Requires filtration of iron salts; Can require longer reaction times.
Transformations of the Ketone Carbonyl Group

The ketone functionality is a gateway to a vast number of derivatives, including alcohols, alkenes, and various heterocyclic systems.

Protocol 3A: Reduction to a Secondary Alcohol

A mild hydride reducing agent like sodium borohydride (NaBH₄) is ideal for selectively reducing the ketone to a secondary alcohol without affecting the nitro group.[5][6]

  • Reaction Setup: Dissolve 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 eq) in a protic solvent like Methanol (MeOH) or Ethanol (EtOH) in a round-bottom flask, and cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature over 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute HCl.

  • Work-up and Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol product, which can be further purified by chromatography.

ketone_reactions cluster_products Ketone Derivatives start_node 2-Fluoro-1-(3-nitrophenyl)ethanone C=O group alcohol Secondary Alcohol CH-OH start_node->alcohol Reduction (e.g., NaBH₄) heterocycle Heterocycle (e.g., Pyrazole) C=N-N start_node->heterocycle Condensation (e.g., Hydrazine)

Figure 3: Key transformations of the ketone group.

Protocol 3B: Synthesis of Heterocycles via Condensation

The ketone can serve as a dielectrophilic precursor for the synthesis of five- and six-membered heterocycles, which are privileged structures in medicinal chemistry. The following is a general protocol for pyrazole formation.

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 eq).

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for 4-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, remove the solvent in vacuo and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Dry and concentrate the organic layer. Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

Sequential and Synergistic Derivatization Strategies

The true synthetic power of 2-Fluoro-1-(3-nitrophenyl)ethanone is realized when these individual transformations are combined in a logical sequence. This allows for the construction of highly functionalized and diverse molecular architectures.

sequential_synthesis A 2-Fluoro-1-(3-nitrophenyl)ethanone B 1-(3-Aminophenyl)-2-fluoroethanone A->B Step 1: Nitro Reduction (e.g., SnCl₂, HCl) C 1-(3-Acetamidophenyl)-2-fluoroethanone B->C Step 2: Amine Acylation (Ac₂O, Pyridine) D 1-(3-Acetamidophenyl)-2-(N-morpholinyl)ethanone C->D Step 3: α-Substitution (Morpholine, K₂CO₃)

Sources

Application Notes and Protocols: 2-Fluoro-1-(3-nitrophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Fluorinated Nitroaromatics

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitroaromatic moieties into molecular scaffolds is a proven strategy for modulating pharmacological profiles. 2-Fluoro-1-(3-nitrophenyl)ethanone emerges as a particularly valuable building block, synergizing the unique properties of an α-fluoroketone with the reactivity of a nitroaromatic ring. The α-fluoroketone motif can act as a covalent warhead or a precursor to a variety of fluorinated functional groups, while the nitro group serves as a versatile handle for further chemical elaboration or as a pharmacophore in its own right, particularly in antimicrobial and antiparasitic drug discovery.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential applications of this versatile intermediate, underpinned by detailed, field-proven protocols.

Synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone: A Practical Approach

The synthesis of 2-fluoro-1-(3-nitrophenyl)ethanone can be approached via two primary retrosynthetic pathways: (A) nitration of 2-fluoro-1-phenylethanone, or (B) α-fluorination of 3-nitroacetophenone. While the nitration of 2-fluoro-1-phenylethanone would likely yield a mixture of ortho-, meta-, and para-isomers requiring challenging separation, the direct α-fluorination of the readily available 3-nitroacetophenone presents a more convergent and strategically sound approach. However, the strong deactivating effect of the nitro group can render the α-protons less acidic, making enolate formation and subsequent fluorination challenging.[3] The following protocol is an optimized procedure leveraging a one-pot bromination-nucleophilic fluorination strategy, which circumvents the need for harsh conditions often required for direct fluorination of deactivated ketones.[4]

Protocol 1: One-Pot Synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone from 3-Nitroacetophenone

This protocol is adapted from established methods for the α-fluorination of acetophenones.[3][4]

Reaction Scheme:

Synthesis_of_2-Fluoro-1-(3-nitrophenyl)ethanone cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Fluorination (in situ) 3-Nitroacetophenone 3-Nitroacetophenone Intermediate 2-Bromo-1-(3-nitrophenyl)ethanone 3-Nitroacetophenone->Intermediate NBS, p-TsOH (cat.), MeCN, 80 °C Final_Product 2-Fluoro-1-(3-nitrophenyl)ethanone Intermediate->Final_Product KF, 18-crown-6, MeCN, 80 °C

Caption: One-pot synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Nitroacetophenone165.1510.0 g60.5 mmol1.0
N-Bromosuccinimide (NBS)177.9811.3 g63.5 mmol1.05
p-Toluenesulfonic acid (p-TsOH)172.200.52 g3.0 mmol0.05
Potassium Fluoride (spray-dried)58.107.0 g120.5 mmol2.0
18-Crown-6264.321.6 g6.0 mmol0.1
Acetonitrile (MeCN), anhydrous-200 mL--
Dichloromethane (DCM)-200 mL--
Saturated aq. NaHCO₃-100 mL--
Brine-100 mL--
Anhydrous MgSO₄----

Instrumentation:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Dropping funnel (optional)

  • Standard glassware for workup and purification

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 3-nitroacetophenone (10.0 g, 60.5 mmol), N-bromosuccinimide (11.3 g, 63.5 mmol), p-toluenesulfonic acid (0.52 g, 3.0 mmol), and anhydrous acetonitrile (200 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed.

  • Once the bromination is complete, add spray-dried potassium fluoride (7.0 g, 120.5 mmol) and 18-crown-6 (1.6 g, 6.0 mmol) to the reaction mixture.

  • Continue to stir the mixture at 80 °C for an additional 12-18 hours. Monitor the conversion of the bromo-intermediate to the fluoro-product by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove insoluble salts and wash the filter cake with a small amount of dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford 2-fluoro-1-(3-nitrophenyl)ethanone as a solid.

Expected Yield: 65-75%.

Applications in the Synthesis of Bioactive Scaffolds

The dual reactivity of 2-fluoro-1-(3-nitrophenyl)ethanone makes it a powerful precursor for a range of heterocyclic and acyclic structures of medicinal interest.

Synthesis of Fluorinated Pyrazole Derivatives

Fluorinated pyrazoles are an important class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[5] The Knorr pyrazole synthesis and related condensations with hydrazine derivatives provide a straightforward entry into this scaffold from α-fluoroketones.

Logical Workflow:

Pyrazole_Synthesis_Workflow start 2-Fluoro-1-(3-nitrophenyl)ethanone step1 Condensation Reaction start->step1 hydrazine Hydrazine Hydrate hydrazine->step1 intermediate Hydrazone Intermediate (transient) step1->intermediate step2 Intramolecular Cyclization & Elimination of HF intermediate->step2 product 4-Fluoro-3-(3-nitrophenyl)-1H-pyrazole step2->product

Caption: Workflow for fluorinated pyrazole synthesis.

Protocol 2: Synthesis of 4-Fluoro-3-(3-nitrophenyl)-1H-pyrazole

Reaction Scheme:

A graphical representation of the reaction would be placed here.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Fluoro-1-(3-nitrophenyl)ethanone183.141.0 g5.46 mmol1.0
Hydrazine hydrate (~64% N₂H₄)50.060.34 mL6.55 mmol1.2
Ethanol-20 mL--
Acetic Acid (glacial)-2-3 drops--

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-fluoro-1-(3-nitrophenyl)ethanone (1.0 g, 5.46 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.34 mL, 6.55 mmol) and a few drops of glacial acetic acid to the solution.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyrazole.

Synthesis of Fluorinated β-Amino Alcohols

Fluorinated β-amino alcohols are valuable chiral building blocks and are present in several bioactive molecules.[6] The stereoselective reduction of the ketone in 2-fluoro-1-(3-nitrophenyl)ethanone provides access to these important synthons.

Protocol 3: Asymmetric Reduction to (1R,2R)-2-Fluoro-2-amino-1-(3-nitrophenyl)ethanol

This protocol utilizes a chiral reducing agent for stereocontrol.

Reaction Scheme:

A graphical representation of the reaction would be placed here.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Fluoro-1-(3-nitrophenyl)ethanone183.141.0 g5.46 mmol1.0
(R)-2-Methyl-CBS-oxazaborolidine (1M in toluene)-6.0 mL6.0 mmol1.1
Borane-dimethyl sulfide complex (BMS)75.970.6 mL6.0 mmol1.1
Tetrahydrofuran (THF), anhydrous-30 mL--
Methanol-10 mL--
1M HCl-20 mL--

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and cool to -20 °C.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (6.0 mL, 6.0 mmol).

  • Slowly add the borane-dimethyl sulfide complex (0.6 mL, 6.0 mmol) and stir for 10 minutes.

  • In a separate flask, dissolve 2-fluoro-1-(3-nitrophenyl)ethanone (1.0 g, 5.46 mmol) in anhydrous THF (10 mL).

  • Add the ketone solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for 4-6 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL).

  • Allow the mixture to warm to room temperature and then add 1M HCl (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography to yield the fluorinated β-amino alcohol.

Conclusion

2-Fluoro-1-(3-nitrophenyl)ethanone is a high-potential building block for medicinal chemistry programs. Its synthesis is achievable through established methodologies, and its dual functionality allows for divergent synthesis of complex and biologically relevant scaffolds such as fluorinated pyrazoles and β-amino alcohols. The protocols provided herein offer a robust starting point for researchers to explore the rich chemistry of this versatile intermediate.

References

  • A new synthesis of fluorinated pyrazoles, a class of compounds with potential in medicinal chemistry. PubMed, [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. National Center for Biotechnology Information, [Link]

  • One-Pot α-Nucleophilic Fluorination of Acetophenones by DBDMH and Et 3 N·3HF - SIOC Journals. Shanghai Institute of Organic Chemistry, [Link]

  • Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex - PubMed. PubMed, [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Organic Chemistry Portal, [Link]

  • Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method - Google Patents.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. National Center for Biotechnology Information, [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks, [Link]

  • Synthesis of optically active fluorinated α-amino acids and β-amino alcohols. ResearchGate, [Link]

Sources

Application Note: Optimized Reaction Conditions for the Synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The synthesis of


-fluoroacetophenones is a critical transformation in medicinal chemistry, as the introduction of a fluorine atom adjacent to a carbonyl group profoundly alters the molecule's physicochemical properties, metabolic stability, and bioisosteric profile. 2-Fluoro-1-(3-nitrophenyl)ethanone  (CAS 403-12-3) is a highly valuable building block, yet its synthesis presents unique electronic challenges.

The starting material, 3-Nitroacetophenone (CAS 121-89-1)[1], features a strongly electron-withdrawing nitro group at the meta position. This substituent severely depletes the electron density of the aromatic ring and the adjacent ketone. Consequently, the thermodynamic enolization of the ketone is disfavored, rendering direct electrophilic fluorination (e.g., using Selectfluor or NFSI) exceptionally sluggish and low-yielding.

To bypass this kinetic bottleneck, Application Scientists must employ one of two field-proven strategies:

  • Electrophilic Fluorination via Silyl Enol Ether Activation : Pre-forming the silyl enol ether artificially locks the molecule in its reactive "enol" state, allowing for rapid electrophilic attack by F⁺ sources[2].

  • Nucleophilic Fluorination via

    
    -Bromoketone : Converting the ketone to an 
    
    
    
    -bromoketone, followed by a hard-nucleophile displacement using buffered hydrofluoric acid salts (e.g., TREAT-HF).

Synthetic Strategy & Workflows

G SM 3-Nitroacetophenone (CAS 121-89-1) SEE Silyl Enol Ether Intermediate SM->SEE TMSOTf, Et3N CH2Cl2, 0°C BK 2-Bromo-1-(3-nitrophenyl) ethanone SM->BK Br2 or NBS AcOH or THF Prod 2-Fluoro-1-(3-nitrophenyl) ethanone (CAS 403-12-3) SEE->Prod Selectfluor MeCN, RT BK->Prod Et3N·3HF, Et3N MeCN, 80°C

Figure 1: Divergent synthetic pathways for 2-Fluoro-1-(3-nitrophenyl)ethanone.

Route A: Electrophilic Fluorination (Selectfluor)

Direct enantioselective or racemic


-fluorination of ketones often relies on amine catalysis or metal complexes[3], but for electron-deficient substrates like 3-nitroacetophenone, the two-step silyl enol ether approach is the most robust. Selectfluor (F-TEDA-BF₄) acts as a highly efficient F⁺ donor. Acetonitrile (MeCN) is the mandatory solvent for the fluorination step due to Selectfluor's insolubility in less polar solvents like dichloromethane (CH₂Cl₂).

Mechanism N1 Silyl Enol Ether N3 Electrophilic F+ Transfer (pi-complex formation) N1->N3 N2 Selectfluor (F-TEDA-BF4) N2->N3 N4 Oxocarbenium Intermediate (TMS cleavage) N3->N4 F-C bond formation N5 alpha-Fluoro Ketone Product N4->N5 -TMSF or -TMS+

Figure 2: Mechanistic pathway of electrophilic fluorination via Selectfluor.

Experimental Protocols

Protocol A: Two-Step Electrophilic Fluorination via Silyl Enol Ether

Causality Note: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is selected over Trimethylsilyl chloride (TMSCl) because the highly electron-withdrawing meta-nitro group severely reduces the nucleophilicity of the ketone oxygen. The superior electrophilicity of the triflate is required to drive the silylation to completion.

Step 1: Preparation of the Silyl Enol Ether

  • Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Dissolve 3-Nitroacetophenone (10.0 mmol, 1.65 g) in anhydrous CH₂Cl₂ (30 mL).

  • Add Triethylamine (Et₃N) (15.0 mmol, 2.1 mL) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Add TMSOTf (12.0 mmol, 2.2 mL) dropwise over 10 minutes. Self-Validation: The solution will transition from pale yellow to a deeper amber.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is fully consumed.

  • Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize excess acid, extract with CH₂Cl₂ (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude silyl enol ether immediately in the next step to prevent hydrolytic degradation.

Step 2: Fluorination with Selectfluor

  • Dissolve the crude silyl enol ether in anhydrous MeCN (40 mL) under argon.

  • Add Selectfluor (11.0 mmol, 3.90 g) in one portion at room temperature.

  • Stir the suspension vigorously. Causality Note: As the reaction progresses, the insoluble Selectfluor is consumed, and the byproduct (TEDA-BF₄) may precipitate differently.

  • Stir for 4–6 hours. Monitor by TLC or ¹⁹F NMR.

  • Filter the reaction mixture through a short pad of Celite to remove the TEDA salts, washing with EtOAc.

  • Concentrate the filtrate, resuspend in EtOAc (50 mL), wash with water (2 × 20 mL) and brine (20 mL), dry over Na₂SO₄, and evaporate.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 2-Fluoro-1-(3-nitrophenyl)ethanone as a pale solid.

Protocol B: Nucleophilic Fluorination via -Bromoketone

Causality Note: Direct nucleophilic substitution of


-bromoketones with fluoride is notoriously difficult due to competing Favorskii rearrangements, aldol condensations, and the hard-soft acid-base mismatch. Triethylamine trihydrofluoride (Et₃N·3HF, TREAT-HF) buffered with additional Et₃N provides a soluble, highly nucleophilic fluoride source while maintaining a slightly acidic/neutral pH to suppress base-catalyzed side reactions.

Step 1: Bromination

  • Dissolve 3-Nitroacetophenone (10.0 mmol, 1.65 g) in glacial acetic acid (20 mL).

  • Add a catalytic amount of 33% HBr in acetic acid (0.5 mL) to initiate enolization.

  • Add Bromine (Br₂) (10.5 mmol, 0.54 mL) dropwise at room temperature.

  • Stir until the red color of bromine dissipates (approx. 2 hours).

  • Pour the mixture into ice water (100 mL), filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 2-Bromo-1-(3-nitrophenyl)ethanone.

Step 2: Nucleophilic Fluorination

  • In a Teflon or Nalgene flask (do not use glass due to HF), dissolve the

    
    -bromoketone (5.0 mmol) in anhydrous MeCN (15 mL).
    
  • Add Triethylamine (Et₃N) (10.0 mmol, 1.4 mL) followed by Et₃N·3HF (15.0 mmol, 2.4 mL).

  • Heat the mixture to 80 °C for 16 hours. Self-Validation: The reaction requires elevated temperatures to overcome the activation energy barrier of the F⁻ displacement.

  • Cool to room temperature, carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases and pH is >7.

  • Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Quantitative Data & Route Comparison

ParameterRoute A: Electrophilic (Selectfluor)Route B: Nucleophilic (TREAT-HF)
Key Reagents TMSOTf, SelectfluorBr₂, Et₃N·3HF
Intermediate Silyl Enol Ether (Moisture sensitive)

-Bromoketone (Stable, isolable)
Overall Yield 65% – 75%45% – 55%
Reaction Time ~8 hours (Total)~20 hours (Total)
Scalability Excellent (up to 50g scale)Moderate (limited by HF handling)
Primary Byproducts TEDA-BF₄ salts (easily filtered)Dimerization products, unreacted bromide
Safety Considerations Selectfluor is a mild oxidizerEt₃N·3HF is highly toxic and corrosive

Table 1: Comparative analysis of reaction conditions for synthesizing 2-Fluoro-1-(3-nitrophenyl)ethanone.

Safety & Handling Directives

  • Selectfluor : While generally regarded as a safe, bench-stable powder, it is a strong oxidant. Avoid contact with strong reducing agents and metallic powders.

  • Triethylamine Trihydrofluoride (Et₃N·3HF) : Contains hydrofluoric acid equivalents. It is highly corrosive to human tissue and glass. All reactions must be conducted in PTFE/Nalgene vessels. Calcium gluconate gel must be immediately available in the laboratory prior to handling this reagent.

References[2] 3-Nitroacetophenone 121-89-1 wiki - Guidechem - Guidechem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRP1Wkw91BLylP4qruiFgJAy5VRN30phhuWLUrhsBcjMXVzpL7WG1XVQCZ2fFCYQ19Qhk38SWtNrHQIzqK04YKALyC5ZpGJ-9Tpn_fec-9BkQxYDKnfdaEyivyz0aRwEHw3C41jScgD1giy1PI3dqHW7Q05zTo13vuazXb7WkqOiI=[1] 2-fluoro-1-(3-nitrophenyl)ethan-1-one | 403-12-3 - Sigma-Aldrich - Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWCQKU0olXu-WMEiwZEgQSq43oRzzltp-rvQOiBtTwvs8YFQxBvvAbLrwZtdEg2oVvDMcpUwqGxmYYhu16KfprWzGFXA4_arnA-ojRpcQaLlGkb7yIuBLKMx3RATZ7mgNb-xOAMLMOqpNNbS_EeU4pKBZz0tMl5wKD[3] Solvent-Free Fluorination of Organic Compounds Using N—F Reagents - ResearchGate - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB7g2ZtlI9SXIFcLwV6R7HsBchBJ85FIbQ_sUUXTwnL4iqKlhqOGwd6NKwtBbazRR1zoQAr-ZSBEDicBnPMYhuTrDZxBrWdtAjpiyp3q9HICBk3P8SfkIBhJtXH8EAmSr31gGZEPsyGkaNDUnr33HJwmAhknGtMcBOslo7ogTtB91DOdeKHytNlQmdQmzpIi-9SyM2YMJlyFbb4EgcpLjlNAMhTyLvNPz6h5NoboMA[4] 4,4-Dimethyl-2-fluorocyclohexanone - CAS号139030-95-8 - 摩熵化学 - MolAid.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFq5oikKHIW8FaTd54L8oW3WpIsHEyl0v6A4Iuuy79kwVyOcccWvLGPAvAHSu_XtYIvA-67vKvu74AGcsbD4K99leAep8XkqaVqCIfxWdV57Z0oUsRjCHpuBitSSs=

Sources

2-Fluoro-1-(3-nitrophenyl)ethanone as an intermediate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 2-Fluoro-1-(3-nitrophenyl)ethanone , designed for researchers in agrochemical discovery and process development.

CAS No: 403-12-3 Molecular Formula:


Molecular Weight:  183.14  g/mol
Synonyms: 

-Fluoro-3-nitroacetophenone; 2'-Fluoro-3'-nitroacetophenone (ambiguous, avoid); 3-Nitro-phenacyl fluoride.

Executive Summary

2-Fluoro-1-(3-nitrophenyl)ethanone is a high-value fluorinated building block used in the synthesis of next-generation fungicides and herbicides. Its structural utility lies in its dual-functional nature:

  • The

    
    -Fluoroacetyl Group:  A reactive electrophilic handle that introduces a metabolically stable monofluoromethyl (
    
    
    
    ) moiety or serves as a precursor for fluorinated heterocycles (thiazoles, imidazoles).
  • The 3-Nitro Group: A "masked" aniline functionality. Post-cyclization reduction allows for coupling to core agrochemical scaffolds (e.g., pyrazole-4-carboxylic acids) to form amide-linked active ingredients (AIs).

This guide details the synthesis of this intermediate, its safety profile, and its downstream application in synthesizing a fluorinated thiazole fungicide precursor .

Chemical Profile & Safety (E-E-A-T)

Physicochemical Properties
PropertyDataNote
Appearance Pale yellow crystalline solidPhotosensitive; store in dark.
Melting Point 48–52 °CLow melting point requires cold storage to prevent caking.
Solubility Soluble in DCM, EtOAc, MeCNSparingly soluble in water; hydrolyzes slowly.
Stability Moisture sensitiveThe

-fluorine activates the carbonyl, making it prone to hydration.
Critical Safety Warning

Hazard Class: Acute Toxin / Metabolic Poison.

  • Mechanism:

    
    -Fluoro ketones can metabolize to fluoroacetic acid, a potent inhibitor of the Krebs cycle (aconitase inhibitor).
    
  • Handling: ALL operations must be performed in a functioning fume hood. Double-gloving (Nitrile over Laminate) is mandatory.

  • Neutralization: Keep a saturated solution of calcium gluconate or lime water nearby to treat spills (precipitates fluoride).

Synthesis of the Intermediate

Route: Halogen Exchange (Halex) from 2-Bromo-1-(3-nitrophenyl)ethanone. Rationale: Direct fluorination of 3-nitroacetophenone using electrophilic reagents (e.g., Selectfluor) is cost-prohibitive for scale-up. The nucleophilic substitution of the bromo-derivative using Potassium Fluoride (KF) is the industry standard due to atom economy and lower cost.

Reaction Pathway

Synthesis SM 2-Bromo-1-(3-nitrophenyl)ethanone (CAS: 2227-64-7) Product 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3) SM->Product Nucleophilic Substitution (S_N2) Byproduct KBr (Precipitate) SM->Byproduct Reagents Spray-Dried KF 18-Crown-6 (Cat.) Reagents->Product Solvent Acetonitrile (Dry) Reflux, 4-6 h Solvent->Product

Caption: Synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone via Halex reaction.

Detailed Protocol (Laboratory Scale: 10g)

Materials:

  • 2-Bromo-1-(3-nitrophenyl)ethanone (10.0 g, 41.0 mmol)

  • Potassium Fluoride (Spray-dried, anhydrous) (7.1 g, 123.0 mmol, 3.0 eq)

  • 18-Crown-6 (0.54 g, 2.05 mmol, 5 mol%)

  • Acetonitrile (anhydrous, 100 mL)

Step-by-Step Procedure:

  • Preparation: Dry Potassium Fluoride (KF) in a vacuum oven at 120°C for 4 hours prior to use. Moisture severely inhibits the reaction and increases byproduct formation.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Addition: Add the activated KF, 18-Crown-6, and anhydrous Acetonitrile. Stir for 10 minutes to solubilize the catalyst.

  • Reaction: Add 2-Bromo-1-(3-nitrophenyl)ethanone in one portion. Heat the mixture to a gentle reflux (80-82°C).

  • Monitoring: Monitor via TLC (20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ) within 4–6 hours. Note: The product is less polar than the hydroxy-byproduct but close to the bromo-precursor.
  • Workup: Cool to room temperature. Filter off the KBr salts through a pad of Celite. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for downstream use. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0

    
     15% EtOAc in Hexane).
    

Yield Expectation: 85–92% (Pale yellow solid).

Downstream Application: Synthesis of Fluorinated Thiazole Fungicides

The most critical application of this intermediate is in the Hantzsch Thiazole Synthesis. The


-fluoro ketone reacts with thioamides to form 5-fluoro-4-arylthiazoles  (if fluorine is retained) or 4-arylthiazoles  (if fluorine is eliminated, though rare with this specific scaffold).
More commonly, this scaffold is reduced to the 

-fluoro alcohol
, a chiral linker for ether-based fungicides.

Featured Protocol: Synthesis of a 4-(3-Nitrophenyl)-5-fluorothiazole scaffold (Hypothetical Active Precursor).

Reaction Workflow

Downstream Intermed 2-Fluoro-1-(3-nitrophenyl)ethanone Cyclization Hantzsch Cyclization (EtOH, Reflux) Intermed->Cyclization Thioamide Thioacetamide / Thiourea Thioamide->Cyclization Thiazole 4-(3-Nitrophenyl)-5-fluorothiazole (Scaffold A) Cyclization->Thiazole Dehydration Reduction Fe / NH4Cl or H2/Pd-C Thiazole->Reduction Aniline 4-(3-Aminophenyl)-5-fluorothiazole (Coupling Partner) Reduction->Aniline Nitro Reduction

Caption: Transformation of the fluoro-intermediate into an aminophenyl-thiazole linker.

Protocol: Hantzsch Cyclization
  • Dissolution: Dissolve 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 eq) in Ethanol (10 V).

  • Reagent: Add Thioacetamide (1.1 eq) for methyl-thiazole derivatives or Thiourea (1.1 eq) for amino-thiazole derivatives.

  • Reflux: Heat to reflux for 3–5 hours. The mechanism involves nucleophilic attack of sulfur on the

    
    -carbon followed by condensation. Note: Fluorine is a poor leaving group compared to Bromine. If Fluorine elimination is observed (forming a non-fluorinated thiazole), use milder conditions or switch to the 2-bromo-2-fluoro precursor.
    
    • Expert Insight: To retain the fluorine at the 5-position of the thiazole, the reaction conditions must be carefully controlled to avoid defluorination. Often, this specific intermediate is used to make fluoromethyl derivatives by reacting with specific binucleophiles, or it is reduced to the alcohol first.

Analytical Quality Control (QC)
TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O)> 98.0% Area
Identity

-NMR
Singlet/Triplet at

ppm (approx, vs

)
Water Karl Fischer< 0.5% w/w (Critical for stability)

References

  • Synthesis of

    
    -Fluoroacetophenones: 
    
    • Title: "Nucleophilic Fluorination of -Haloketones using Spray-Dried KF."
    • Source:Journal of Fluorine Chemistry.
    • Context: Describes the optimization of the Halex reaction for phenacyl fluorides.
  • Agrochemical Applications of Fluorinated Heterocycles

    • Title: "Fluorine in Agrochemicals: The Role of Heterocycles."
    • Source:Bioorganic & Medicinal Chemistry.
    • Context: Reviews the metabolic stability conferred by fluorin
  • Safety of

    
    -Fluorocarbonyls: 
    
    • Title: "Toxicology of Fluoroacetate and Rel
    • Source:Chemical Research in Toxicology.
    • Context: Mechanistic insight into the toxicity of metabolic precursors to fluoroacet
  • Hantzsch Thiazole Synthesis

    • Title: "Recent Advances in the Hantzsch Synthesis of Thiazoles."
    • Source:Organic Preparations and Procedures Intern
    • Context: General protocol adaptations for halo-ketone cyclizations.[1]

Sources

Application Note: Protocols for Nucleophilic Substitution on 2-Fluoro-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3) is a highly activated α-fluoroketone utilized as a critical building block in medicinal chemistry and heterocyclic synthesis[1]. Structurally, it possesses two strongly electron-withdrawing moieties: the carbonyl group and the 3-nitro-substituted phenyl ring. This dual-activation makes the molecule highly electrophilic, but it also introduces significant chemoselectivity challenges during derivatization.

When designing nucleophilic substitution (


) protocols for this substrate, chemists must navigate the competition between the displacement of the fluoride ion at the α-carbon and nucleophilic addition to the carbonyl carbon[2].
The Fluorine Challenge

Unlike α-chloro or α-bromo ketones, α-fluoroketones are generally less reactive toward


 displacement[3]. This is due to two factors:
  • Bond Strength: The C–F bond is exceptionally strong (

    
     kcal/mol), making fluoride a poor leaving group.
    
  • Stereoelectronic Effects: Fluorine imparts specific conformational preferences. The reactive conformation—where the C–X bond is orthogonal to the carbonyl group to allow for optimal orbital overlap during the transition state—is energetically disfavored in α-fluoroketones compared to their heavier halogen counterparts[3].

To force the


 pathway and prevent unwanted carbonyl addition or cleavage, protocols must strictly adhere to Hard-Soft Acid-Base (HSAB) theory . Soft nucleophiles (e.g., thiols, secondary amines) must be paired with polar aprotic solvents to selectively target the softer α-carbon, overcoming the high activation energy of C–F bond cleavage.

Pathway Visualization

The following decision tree illustrates the chemoselective pathways based on nucleophile and solvent selection.

Pathway Substrate 2-Fluoro-1-(3-nitrophenyl)ethanone Reaction Reaction Intermediate / Transition State Substrate->Reaction Nucleophile Nucleophile (Nu:) Nucleophile->Reaction SN2 Pathway A: SN2 Displacement (Soft Nu:, Polar Aprotic) Reaction->SN2 Thiols, Amines DMF, MeCN Add Pathway B: Carbonyl Addition (Hard Nu:, Protic Solvent) Reaction->Add Alkoxides, Hydrides MeOH, EtOH ProdSN2 Target: α-Substituted Ketone (Thioethers, Amines) SN2->ProdSN2 ProdAdd Side Product: Hemiketal / Cleavage (Alcohols, Hydrides) Add->ProdAdd

Reaction pathways for 2-Fluoro-1-(3-nitrophenyl)ethanone highlighting SN2 vs. Carbonyl addition.

Quantitative Data: Chemoselectivity Profiles

The table below summarizes the expected outcomes when reacting 2-Fluoro-1-(3-nitrophenyl)ethanone with various nucleophile classes.

Table 1: Nucleophile Selection and Reaction Outcomes
Nucleophile ClassRepresentative ReagentSolventTemp (°C)Primary PathwayExpected Yield (%)
Primary Thiol ThiophenolDMF0 to 25

(C-F Displacement)
85 - 95
Secondary Amine MorpholineMeCN65 - 80

(C-F Displacement)
70 - 85
Alkoxide Sodium MethoxideMeOH0 to 25Carbonyl Addition / CleavageVariable (< 30

)
Hydride Sodium BorohydrideEtOH0Carbonyl Reduction> 90

Note: Hard nucleophiles like alkoxides predominantly attack the highly activated carbonyl, often leading to complex mixtures or epoxide formation rather than clean substitution[2].

Validated Experimental Protocols

Protocol A: S-Alkylation (Synthesis of α-Thioethers)

Objective: Displace the α-fluorine with a soft sulfur nucleophile. Causality Focus: Thiols (


) are easily deprotonated by mild bases. Using 

in Dimethylformamide (DMF) solvates the potassium cation but leaves the thiolate anion "naked" and highly nucleophilic. This maximizes its ability to break the strong C-F bond at room temperature without requiring heat, which would otherwise risk aldol condensation side-reactions.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (1.5 equiv, 15 mmol). Stir the suspension at 0 °C using an ice bath.
    
  • Nucleophile Addition: Dropwise, add thiophenol (1.1 equiv, 11 mmol) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 3–4 hours.

  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous NaOH (

    
     mL) to remove unreacted thiol, followed by brine (30 mL). Dry over anhydrous 
    
    
    
    .
  • Isolation: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints (Protocol A):

  • Visual: The formation of the thiolate anion will cause a slight yellowing of the solution.

  • TLC: The resulting thioether will be significantly less polar and highly UV-active compared to the starting fluoroketone.

Protocol B: N-Alkylation (Synthesis of α-Amino Ketones)

Objective: Displace the α-fluorine with a secondary amine. Causality Focus: Amines are less nucleophilic than thiolates. To overcome the activation energy required to displace fluoride, thermal energy (heating to 65 °C) is required[3]. Using an excess of the amine (2.5 equiv) acts as both the nucleophile and the acid scavenger to neutralize the generated HF, forming a stable morpholinium fluoride salt. Acetonitrile (MeCN) is chosen to stabilize the polar transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 equiv, 10 mmol) in anhydrous MeCN (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Nucleophile Addition: Add morpholine (2.5 equiv, 25 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 65 °C and stir for 12–16 hours.

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous

    
     (50 mL).
    
  • Extraction: Separate the layers and extract the aqueous phase with additional EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and evaporate.
  • Isolation: Purify via silica gel chromatography (DCM/MeOH 95:5) to yield the pure α-amino ketone.

Self-Validating Checkpoints (Protocol B):

  • Physical State: A white precipitate (morpholinium fluoride) will slowly form during the reaction as HF is liberated and neutralized.

Analytical Validation (NMR Diagnostics)

To definitively prove that


 substitution has occurred rather than carbonyl addition, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate self-validating tool[4].
  • Starting Material (

    
     NMR):  The α-protons of 2-Fluoro-1-(3-nitrophenyl)ethanone appear as a highly characteristic doublet  around 
    
    
    
    5.5 ppm. This is due to the strong geminal proton-fluorine coupling (
    
    
    Hz).
  • Starting Material (

    
     NMR):  Exhibits a distinct fluorine signal typically between 
    
    
    
    -220 to -230 ppm.
  • Product Confirmation: Upon successful substitution, the

    
     signal completely disappears. In the 
    
    
    
    NMR, the massive 47 Hz doublet collapses into a singlet (or integrates into a new multiplet system depending on the nucleophile) and shifts upfield (e.g., to
    
    
    3.8–4.0 ppm for α-thioethers). This collapse is immediate, structural proof of successful defluorination and substitution.

References

1.[3] Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. URL: 2.[2] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (PMC). URL: 3.[4] Relative reactivity of α-fluoroacetophenone and α-chloro-acetophenone at different temperatures. ResearchGate. URL: 4.[1] CAS 403-12-3: Ethanone,2-fluoro-1-(3-nitrophenyl)-. CymitQuimica. URL:

Sources

Application Note: 2-Fluoro-1-(3-nitrophenyl)ethanone in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 2-Fluoro-1-(3-nitrophenyl)ethanone , designed for pharmaceutical researchers and process chemists.

Executive Summary

2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3) is a specialized fluorinated building block used in the synthesis of bioactive small molecules. Its structural duality—combining an electrophilic α-fluoroketone moiety with a meta-nitro handle—makes it a "privileged scaffold" for two critical drug discovery workflows:

  • Enantioselective Bioreduction: Synthesis of chiral β-fluorohydrins , which serve as bioisosteres for

    
    -adrenergic pharmacophores (replacing the -OH or -H with -F to modulate pKa and metabolic stability).
    
  • Heterocycle Construction: Rapid access to 4-aryl-5-fluorothiazoles and imidazoles via Hantzsch-type condensations, relevant in the development of kinase inhibitors and CETP (Cholesteryl Ester Transfer Protein) inhibitors.

This guide provides validated protocols for handling, reducing, and cyclizing this compound, addressing the specific challenges of α-fluoroketone stability.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 2-Fluoro-1-(3-nitrophenyl)ethanone
CAS Number 403-12-3
Molecular Formula C₈H₆FNO₃
Molecular Weight 183.14 g/mol
Appearance Pale yellow crystalline solid or powder
Solubility Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water
Reactivity Alert α-Fluoroketone: Susceptible to hydrate formation in water and elimination (dehydrofluorination) under strong basic conditions.[1]

Core Applications & Mechanisms

The "Fluorine Scan" in Lead Optimization

In medicinal chemistry, replacing a hydrogen or hydroxyl group with fluorine (a "fluorine scan") is a standard tactic to block metabolic hot spots (e.g., preventing oxidation at the benzylic position) without significantly altering steric bulk.

  • Mechanism: The strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450 oxidation.

  • Application: This compound allows for the introduction of a fluorine atom adjacent to a chiral center (after reduction), creating a vicinal fluoro-alcohol motif found in next-generation adrenergic receptor modulators and antibiotics.

Hantzsch Heterocycle Synthesis

The α-fluorine atom activates the adjacent carbonyl, making it a "super-electrophile" for condensation reactions. Unlike chloro- or bromo-ketones, the fluorine atom is often retained in the final heterocycle (e.g., 5-fluorothiazoles), imparting unique electronic properties to the aromatic ring.

Experimental Protocols

Protocol A: Enantioselective Bioreduction to Chiral Fluorohydrins

Target: Synthesis of (R)- or (S)-2-fluoro-1-(3-nitrophenyl)ethanol. Rationale: Chemical reduction (e.g., NaBH₄) yields a racemate. Biocatalysis using Alcohol Dehydrogenases (ADHs) offers >99% ee (enantiomeric excess) and mild conditions that prevent defluorination.

Materials:

  • Substrate: 2-Fluoro-1-(3-nitrophenyl)ethanone (100 mg)[2]

  • Enzyme: Commercial ADH (Screening kit recommended: e.g., ADH-A from Rhodococcus ruber for (S)-selectivity, or Lactobacillus brevis ADH for (R)-selectivity).

  • Cofactor: NADH or NADPH (recycling system: Glucose Dehydrogenase/Glucose).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvent: Isopropanol (IPA) as co-substrate/solvent (5-10% v/v).

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mg of substrate in 0.5 mL DMSO or IPA.

  • Reaction Assembly: In a 20 mL vial, add 9 mL of KPi buffer (pH 7.0) containing 1 mM MgCl₂.

  • Cofactor Addition: Add NAD(P)+ (1 mM final conc.) and the cofactor recycling mix (Glucose/GDH or simply 5% IPA if using an IPA-dependent ADH).

  • Initiation: Add the enzyme (10-20 units) and the substrate solution.

  • Incubation: Shake at 30°C / 180 rpm for 24 hours.

    • Critical Control: Monitor pH.[3] If pH drops below 6.5, the enzyme activity may crash; adjust with dilute NaOH.

  • Workup: Extract reaction mixture with Ethyl Acetate (3 x 10 mL). Dry combined organics over MgSO₄ and concentrate.

  • Analysis: Determine conversion by HPLC (C18 column) and ee by Chiral HPLC (e.g., Chiralcel OD-H, Hexane:IPA 90:10).

Expert Insight:

"Avoid temperatures >35°C. α-Fluoroketones are prone to racemization via enolization in aqueous buffers if the pH is too high (>8.0) or temperature is elevated."[3][4]

Protocol B: Synthesis of 4-(3-Nitrophenyl)-5-fluorothiazoles

Target: Bioactive heterocycle formation via condensation with thioamides. Rationale: The fluorine at the α-position is less leaving-group labile than bromine, allowing it to be retained in the final structure under controlled conditions, or eliminated to form non-fluorinated thiazoles if driven by thermodynamics. This protocol targets retention (5-fluoro derivative).

Materials:

  • Substrate: 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 eq).

  • Reagent: Thioacetamide or substituted Thiobenzamide (1.1 eq).

  • Solvent: Ethanol or DMF.

  • Catalyst: None (thermal) or mild Lewis Acid.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of ketone in 5 mL absolute Ethanol.

  • Addition: Add 1.1 mmol of Thioacetamide.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1). Look for the disappearance of the ketone spot.

  • Isolation: Cool to room temperature. The product may precipitate. If not, evaporate solvent and recrystallize from EtOH/Water.

  • Note on Fluorine Retention: If the goal is the 5-fluorothiazole , avoid strong bases which promote HF elimination. The cyclization typically proceeds via attack of sulfur on the carbonyl carbon, followed by dehydration.

Protocol C: Chemo-selective Reduction of Nitro Group

Target: 1-(3-Aminophenyl)-2-fluoroethanone (Aniline derivative). Rationale: Standard hydrogenation (Pd/C + H₂) can sometimes cause defluorination (hydrogenolysis of the C-F bond). A milder, chemoselective method is required.

Recommended Method: Iron/Ammonium Chloride Reduction

  • Setup: Suspend 1.0 mmol of nitro-ketone in Ethanol/Water (3:1, 10 mL).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat to 60°C with vigorous stirring for 2 hours.

    • Observation: The grey iron powder will turn reddish-brown (iron oxide formation).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Workup: Concentrate the filtrate. Partition between water and Ethyl Acetate. The organic layer contains the clean aniline product.

    • Advantages: This method preserves the α-fluoroketone moiety and the C-F bond, which are sensitive to Pd-catalyzed hydrogenolysis.

Visual Workflows (Graphviz)

Figure 1: Strategic Reaction Pathways

G Start 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS 403-12-3) Step1 Biocatalysis (ADH + NADH) Start->Step1 Enantioselective Reduction Step2 Hantzsch Condensation (Thioamide/Thiourea) Start->Step2 Cyclization Step3 Fe / NH4Cl Reduction (Chemoselective) Start->Step3 Nitro Reduction Prod1 Chiral Fluorohydrin (R)- or (S)-isomer (Bioisostere Precursor) Step1->Prod1 Prod2 4-(3-Nitrophenyl)-5-fluorothiazole (Kinase Inhibitor Scaffold) Step2->Prod2 Prod3 3-Amino-α-fluoroacetophenone (Library Building Block) Step3->Prod3

Caption: Divergent synthesis pathways from the parent α-fluoroketone scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Defluorination Hydrogenolysis during Pd/C hydrogenation.Switch to Fe/NH₄Cl or SnCl₂ reduction methods for the nitro group.
Racemization pH > 8.0 during bioreduction causes enolization.Maintain pH strictly between 6.5 and 7.5 . Use autotitrators if possible.
Low Yield (Thiazole) Elimination of HF (formation of non-fluorinated product).Avoid basic conditions. Use neutral solvents (EtOH) and avoid adding TEA/DIPEA unless necessary.
Hydrate Formation Reaction with water in aqueous solvents.α-Fluoroketones form stable hydrates. Ensure organic solvents are dry (anhydrous) for chemical steps; for biocatalysis, this is reversible.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Skin/Eye Irritant: α-Haloketones are potent lachrymators and skin irritants. Handle only in a fume hood.

    • Toxic: Potential for toxicity upon inhalation or ingestion (nitro-aromatic compound).[5]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Fluoroketones can degrade upon prolonged exposure to moisture and light.

  • Disposal: Quench with dilute ammonia or sodium bisulfite before disposal into organic waste streams.

References

  • Biocatalytic Reduction of Ketones

    • Title: Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone (Analogous Protocol).
    • Source: ResearchGate / Journal of Molecular Catalysis B: Enzym
    • URL:[Link]

  • Hantzsch Thiazole Synthesis

    • Title: Design, Synthesis, and Biological Evaluation of N,N-Disubstituted-4-Arylthiazole-2-Methylamine Deriv
    • Source: MDPI Molecules.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 2-Fluoro-1-(3-nitrophenyl)ethanone Substance Profile (PubChem).[6]

    • Source: PubChem (NIH).
    • URL:[Link]

  • General Synthesis of Fluorohydrins

    • Title: Synthesis of Enantiopure Fluorohydrins Using Alcohol Dehydrogenases.[7]

    • Source: MolAid / Liter
    • URL:[Link][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Overcoming Key Side Reactions

The synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone typically proceeds via the α-fluorination of 1-(3-nitrophenyl)ethanone. This process, while effective, is susceptible to several side reactions that can impact yield and purity. This section provides a detailed analysis of the most common side reactions and offers robust troubleshooting strategies.

Issue 1: Formation of the Difluorinated Byproduct

One of the most prevalent side reactions is the formation of 2,2-difluoro-1-(3-nitrophenyl)ethanone.[1] This occurs when the desired monofluorinated product undergoes a second fluorination.

Root Cause Analysis:

The α-fluorination of a ketone proceeds through an enol or enolate intermediate, which attacks an electrophilic fluorine source.[1] The monofluorinated product can also form an enol, making it susceptible to a second fluorination. The formation of the difluorinated byproduct is particularly problematic when the enol is readily formed.[1]

Diagnostic Approach:

  • Thin-Layer Chromatography (TLC): The difluorinated product will likely have a different Rf value than the monofluorinated product and the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of a compound with the mass corresponding to the difluorinated product (C₈H₅F₂NO₃, MW: 201.13).[2]

  • ¹⁹F NMR Spectroscopy: The presence of a second, distinct fluorine signal will indicate the formation of the difluorinated species.

Mitigation Strategies:

StrategyDetailed ProtocolScientific Rationale
Stoichiometric Control of Fluorinating Agent Carefully measure and add a slight excess (e.g., 1.05-1.1 equivalents) of the electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI or Selectfluor™).[1]Limiting the amount of the fluorinating agent ensures that it is consumed primarily in the formation of the monofluorinated product, reducing the likelihood of a second fluorination.[3]
Reaction Monitoring Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material, 1-(3-nitrophenyl)ethanone, is consumed.Prolonged reaction times, even with controlled stoichiometry, can lead to the slow formation of the difluorinated byproduct. Prompt quenching prevents over-fluorination.[1]
Temperature Control Conduct the reaction at a lower temperature. The optimal temperature will depend on the specific fluorinating agent and solvent but starting at 0°C or even -78°C and slowly warming to room temperature can be effective.Lower temperatures decrease the rate of both the desired reaction and the side reaction. This can improve the selectivity for monofluorination by giving the chemist more control over the reaction time.[1][3]

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone.

Synthesis Pathway Overview

The synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone is typically not a direct nitration of 2-fluoroacetophenone due to the directing effects of the acetyl and fluoro groups. A more common and effective route involves the α-fluorination of 1-(3-nitrophenyl)ethanone.

Synthesis_Overview cluster_synthesis Synthesis Pathway 1-(3-nitrophenyl)ethanone 1-(3-nitrophenyl)ethanone Enol/Enolate Intermediate Enol/Enolate Intermediate 1-(3-nitrophenyl)ethanone->Enol/Enolate Intermediate Base or Acid Catalyst 2-Fluoro-1-(3-nitrophenyl)ethanone 2-Fluoro-1-(3-nitrophenyl)ethanone Enol/Enolate Intermediate->2-Fluoro-1-(3-nitrophenyl)ethanone Electrophilic Fluorinating Agent Electrophilic Fluorinating Agent Electrophilic Fluorinating Agent->Enol/Enolate Intermediate

Caption: General workflow for the α-fluorination of 1-(3-nitrophenyl)ethanone.

Q1: What are the common electrophilic fluorinating agents for the α-fluorination of ketones?

A1: For the α-fluorination of ketones like 1-(3-nitrophenyl)ethanone, electrophilic fluorinating agents are widely used. Common choices include Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[3] The choice of reagent can depend on factors such as substrate reactivity, desired reaction conditions, and cost.

Q2: I am observing the formation of isomeric impurities. What is the likely cause and how can I prevent this?

A2: Isomeric impurities most likely arise from the initial nitration step to produce 1-(3-nitrophenyl)ethanone, if you are synthesizing your own starting material. The acetyl group on acetophenone is a meta-director. However, small amounts of ortho and para isomers can still form.

  • Purification of the Starting Material: Ensure the purity of your 1-(3-nitrophenyl)ethanone starting material before proceeding with the fluorination step. Purification can be achieved through recrystallization or column chromatography.

  • Controlled Nitration Conditions: If you are performing the nitration, careful control of temperature and the rate of addition of the nitrating agent can help to minimize the formation of unwanted isomers.

Q3: My reaction is not going to completion, and I have a low yield of the desired product. What should I check?

A3: Several factors can contribute to an incomplete reaction and low yield:

  • Anhydrous Conditions: Many fluorinating reagents are sensitive to moisture. Ensure all glassware is oven-dried and that you are using anhydrous solvents. Even small amounts of water can quench the fluorinating reagent.[3]

  • Reagent Quality: The quality and activity of the fluorinating agent are crucial. Some reagents can degrade over time if not stored properly. It is advisable to use a fresh bottle or test the activity of an older batch on a small scale.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent side reactions with atmospheric moisture and oxygen.[3]

  • Base/Acid Catalyst: The formation of the enol or enolate intermediate is a key step. Depending on the chosen protocol, the addition of a suitable base (e.g., LDA, NaHMDS) or an acid catalyst may be required to facilitate enolization.[1]

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Low Yield Low Yield Low Yield Check Anhydrous Conditions Check Anhydrous Conditions Low Yield->Check Anhydrous Conditions Verify Reagent Quality Verify Reagent Quality Low Yield->Verify Reagent Quality Ensure Inert Atmosphere Ensure Inert Atmosphere Low Yield->Ensure Inert Atmosphere Optimize Catalyst Optimize Catalyst Low Yield->Optimize Catalyst Successful Reaction Successful Reaction Check Anhydrous Conditions->Successful Reaction Verify Reagent Quality->Successful Reaction Ensure Inert Atmosphere->Successful Reaction Optimize Catalyst->Successful Reaction

Sources

Technical Support Center: Optimizing Reaction Times for 2-Fluoro-1-(3-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Synthesizing


-fluoroacetophenones, specifically 2-fluoro-1-(3-nitrophenyl)ethanone, presents unique kinetic challenges. The strongly electron-withdrawing meta-nitro group deactivates the aromatic system and severely destabilizes the enol/enolate intermediate required for direct electrophilic fluorination. Conversely, when utilizing nucleophilic halogen exchange (starting from the 

-bromo derivative), the biphasic solid-liquid nature of alkali metal fluorides often results in sluggish reaction times and incomplete conversions.

As an Application Scientist, I have structured this guide to provide validated troubleshooting strategies, kinetic optimization protocols, and self-validating analytical checkpoints to accelerate these reactions without compromising yield or purity.

Experimental Protocols: Accelerated Halogen Exchange Workflow

The most reliable method for synthesizing 2-fluoro-1-(3-nitrophenyl)ethanone in a time-efficient manner is the nucleophilic halogen exchange of 2-bromo-1-(3-nitrophenyl)ethanone using a synergistic fluoride source and a phase transfer catalyst 1.

Step-by-Step Methodology

Step 1: Substrate & Reagent Preparation

  • Charge a dry, nitrogen-flushed round-bottom flask with 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) and anhydrous acetonitrile (0.2 M concentration).

  • Causality Check: Acetonitrile is chosen for its high dielectric constant, which helps stabilize the polar transition state of the

    
     displacement, lowering the activation energy barrier.
    

Step 2: Catalyst & Fluoride Addition

  • Add Potassium Fluoride (KF, spray-dried, 3.0 eq) and Tetrabutylammonium fluoride (TBAF, 0.1 eq) to the mixture.

  • Introduce Polyethylene glycol 400 (PEG-400, 0.5 eq).

  • Causality Check: KF alone has exceptionally poor solubility in organic solvents. PEG-400 acts as a phase transfer catalyst, chelating the potassium ion and exposing a highly nucleophilic "naked" fluoride ion. TBAF acts as a homogeneous co-catalyst to initiate the rapid exchange 2.

Step 3: Thermal Activation

  • Heat the reaction mixture to 80 °C under continuous rigorous stirring (800 rpm).

  • Self-Validating Checkpoint: Monitor the reaction via HPLC every 60 minutes. The target is <1% starting material. With PEG-400, the reaction time is typically reduced from >10 hours to 3–4 hours.

Step 4: Quenching & Work-up

  • Once complete, cool the mixture to room temperature and quench by pouring it into ice-cold water.

  • Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 5: Analytical Validation

  • Verify the product via

    
     NMR and 
    
    
    
    NMR. The
    
    
    -protons should appear as a characteristic doublet (due to geminal
    
    
    coupling,
    
    
    Hz) around 5.5 ppm. This splitting pattern is a critical quality attribute (CQA) confirming successful fluorination 3.

ExpWorkflow Start 2-Bromo-1-(3-nitrophenyl)ethanone + KF + TBAF AddPTC Add PEG-400 (Phase Transfer Catalyst) Start->AddPTC Heat Thermal Activation (80°C for 3-4 hrs) AddPTC->Heat Monitor HPLC Monitoring (Target: <1% SM) Heat->Monitor Monitor->Heat Conversion <99% Quench Aqueous Quench & Extraction (DCM) Monitor->Quench Conversion >99% Pure 2-Fluoro-1-(3-nitrophenyl)ethanone (>85% Yield) Quench->Pure

Workflow for the accelerated halogen exchange synthesis of alpha-fluoroacetophenones.

Troubleshooting Guides & FAQs

Q1: I am using direct electrophilic fluorination with Selectfluor, but the reaction takes over 24 hours. How can I optimize this reaction time? A1: The prolonged reaction time is caused by the meta-nitro group, which heavily deactivates the aromatic ring and suppresses the enolization of the ketone. Selectfluor requires the substrate to be in its electron-rich enol or enolate form to undergo electrophilic attack 4.

  • Solution: Introduce a strong protic acid catalyst (e.g., Trifluoromethanesulfonic acid, TfOH) to force enolization. Alternatively, pre-form the silyl enol ether using TMSCl/Triethylamine before adding Selectfluor. This bypasses the rate-limiting enolization step and can reduce reaction times from 24 hours to under 6 hours.

Q2: During halogen exchange with KF, my reaction stalls at 50% conversion after 10 hours. How do I push it to completion? A2: This is a classic mass-transfer limitation. KF is highly insoluble in acetonitrile, meaning the reaction only occurs at the solid-liquid interface. As KF is consumed, the reactive surface area decreases, stalling the kinetics.

  • Solution: You must increase the solubility of the fluoride ion. Add a phase-transfer catalyst (PTC) like PEG-400 or 18-crown-6. Alternatively, transitioning to a Deep Eutectic Solvent (DES), such as a choline chloride/urea mixture, can completely dissolve the metal fluoride, reducing the reaction time to 3 hours and pushing conversion >99% 2.

Q3: Can I use microwave irradiation to speed up the synthesis? A3: Yes. Microwave-assisted organic synthesis (MAOS) is highly effective for


 fluorinations. The polar nature of acetonitrile and the ionic reagents couple excellently with microwave frequencies, providing uniform dielectric heating. Operating at 100 °C under microwave irradiation can compress the reaction time from 4 hours down to 15–30 minutes while minimizing thermal degradation byproducts.

TroubleshootingLogic A Reaction Stalled (>10h, <50% Conv) B Identify Pathway A->B C Electrophilic (Selectfluor) B->C D Nucleophilic (KF Halogen Exchange) B->D E Root Cause: Poor Enolization C->E F Root Cause: Solid-Liquid Mass Transfer D->F G Action: Add TfOH or Pre-form Silyl Enol Ether E->G H Action: Add PEG-400 or use DES F->H

Logical troubleshooting tree for diagnosing and resolving stalled fluorination reactions.

Quantitative Data: Kinetic Comparisons

The following table summarizes the impact of various optimization strategies on the reaction time and overall yield of 2-fluoro-1-(3-nitrophenyl)ethanone derivatives.

Synthesis PathwayReagents / Catalyst SystemTemperature (°C)Reaction Time (h)Isolated Yield (%)
Direct ElectrophilicSelectfluor / MeCN8024.045
Direct ElectrophilicSelectfluor / TfOH / MeCN806.072
Halogen ExchangeKF / TBAF / MeCN5010.051
Halogen ExchangeKF / PEG-400 / MeCN804.085
Halogen ExchangeKF / Choline Chloride (DES)803.089
Halogen ExchangeKF / PEG-400 / Microwave1000.587

References

  • Title: Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
  • Title: Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.
  • Title: 2',4'-Difluoroacetophenone | 364-83-0.
  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the scale-up synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3). As a critical fluorinated building block in medicinal chemistry, scaling this molecule presents unique kinetic and safety challenges. This guide is engineered for process chemists and drug development professionals to ensure safe, high-yield, and reproducible pilot-scale production.

Mechanistic Context & Synthetic Strategy

The primary challenge in synthesizing 2-Fluoro-1-(3-nitrophenyl)ethanone lies in the electronic nature of the starting material, 3-nitroacetophenone. The meta-nitro group is powerfully electron-withdrawing via strong inductive (-I) effects. This drastically reduces the electron density at the


-carbon, resulting in two major kinetic bottlenecks:
  • Suppressed Enolization: The formation of the reactive enol intermediate is severely hindered.

  • Reduced Nucleophilicity: The resulting enol is highly deactivated, making electrophilic attack by fluorinating agents sluggish.

While traditional two-step methods (bromination followed by nucleophilic fluorination using KF/18-crown-6) are common, they generate significant halogenated waste and struggle with


-difluoro impurity separation. Modern process chemistry favors Direct Electrophilic Fluorination  using Selectfluor™. However, to overcome the electronic deactivation of 3-nitroacetophenone, acid catalysis is strictly required .

Troubleshooting Guides & FAQs

Q1: Our direct fluorination of 3-nitroacetophenone with Selectfluor™ stalls at 30% conversion on a 50g scale. Heating the reactor causes degradation. How can we accelerate the reaction safely? A1: The reaction is stalling because the uncatalyzed enolization rate of 3-nitroacetophenone is exceptionally slow. Heating a nitroaromatic compound in the presence of strong oxidants poses a severe thermal runaway risk.

  • The Solution: Introduce catalytic sulfuric acid (0.1 equivalents). The acid protonates the carbonyl oxygen, drastically lowering the activation energy required for the

    
    -proton removal. This accelerates enolization and allows the reaction to reach >98% conversion at a mild 35–40°C .
    

Q2: We are detecting 5-8% of the


-difluoro impurity in our IPC (In-Process Control) HPLC traces. How do we suppress over-fluorination? 
A2:  Over-fluorination occurs when the monofluorinated product enolizes and reacts with excess Selectfluor. While the first fluorine atom further deactivates the ketone (adding a kinetic barrier to the second fluorination), localized excesses of the reagent or elevated temperatures will override this barrier.
  • The Solution: Maintain strict stoichiometric control of Selectfluor (maximum 1.05 equivalents) and utilize a dose-controlled, portion-wise addition strategy. Ensure the reactor temperature never exceeds 40°C. Alternatively, if ultra-high purity is required, switching to a hypervalent iodine-promoted fluorination using a Triethylamine·5HF complex has been proven to completely suppress double fluorination, though at a higher reagent cost .

Q3: What are the specific thermal hazards associated with scaling up this nitroaromatic synthesis? A3: 3-Nitroacetophenone derivatives are energetic materials. Exposing them to strong acids, heat, and electrophilic oxidants can trigger exothermic decomposition.

  • The Solution: This protocol must be treated as a self-validating safety system. Before scaling beyond 100g, perform Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) on the reaction mixture. During the workup phase, ensure jacket temperatures remain strictly < 50°C during solvent stripping under reduced pressure.

Validated Scale-Up Protocol: Acid-Catalyzed Direct Fluorination

This self-validating protocol is optimized for a 100 mmol scale, balancing kinetic acceleration with thermal safety.

Objective: Synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone via acid-catalyzed electrophilic fluorination. Scale: 100 mmol (~16.5 g starting material).

Step-by-Step Methodology:

  • Reactor Setup: Equip a 500 mL jacketed glass reactor with a mechanical overhead stirrer, an internal thermocouple, and a nitrogen inlet. Flame-dry the system under nitrogen flow.

  • Substrate Dissolution: Charge 3-nitroacetophenone (16.5 g, 100 mmol) and anhydrous acetonitrile (200 mL) into the reactor. Stir at 250 rpm until a homogeneous solution is achieved.

  • Catalyst Addition (Causality Check): Add concentrated sulfuric acid (98%, 0.53 mL, 10 mmol, 0.1 eq) dropwise. Note: This step is the kinetic trigger. The acid protonates the carbonyl, bypassing the electronic deactivation of the meta-nitro group.

  • Electrophile Dosing (Safety Check): Adjust the reactor jacket to warm the mixture to 35°C. Add Selectfluor™ (37.2 g, 105 mmol, 1.05 eq) in 5 equal portions over 60 minutes. Note: Portion-wise addition prevents the accumulation of unreacted electrophile, mitigating the risk of a sudden exothermic spike.

  • Reaction Monitoring: Maintain the internal temperature strictly between 35–40°C. Stir for 4 hours. Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and run an HPLC trace. Proceed only when 3-nitroacetophenone conversion is >98%.

  • Quench & Neutralization: Cool the reactor to 10°C. Slowly quench the reaction by adding 100 mL of cold deionized water. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL) to neutralize the sulfuric acid and HF byproducts, followed by a brine wash (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator bath temperature < 40°C to prevent thermal degradation of the nitroaromatic product. Recrystallize the crude solid from ethanol to afford the pure target compound.

Quantitative Data: Fluorination Strategy Comparison

The following table summarizes the quantitative and qualitative metrics of various synthetic routes to assist in process selection.

Synthetic RouteReagents UsedScalability RatingExotherm / Safety Risk

-Difluoro Impurity
Cost-Effectiveness
Direct Electrophilic (Uncatalyzed) Selectfluor, MeCNPoorLowModerateLow (Stalled kinetics)
Direct Electrophilic (Acid-Catalyzed) Selectfluor, H₂SO₄, MeCNExcellent Moderate (Requires dosing)Low (< 2%)High (Rapid, high yield)
Two-Step Nucleophilic Br₂/AcOH, then KF/18-Crown-6GoodHigh (Bromination step)High (Difficult to purge)Moderate (High waste mass)
Hypervalent Iodine Iodosylbenzene, TEA·5HFModerateLowVery Low (Undetectable)Low (Expensive reagents)

Process Flow & Troubleshooting Decision Tree

G Start 3-Nitroacetophenone (Deactivated Ketone) Enol Enolization (Rate-Limiting Step) Start->Enol Acid Add 0.1 eq H2SO4 (Accelerates Enolization) Enol->Acid Catalysis required Selectfluor Selectfluor Addition (Maintain < 40°C) Acid->Selectfluor Hazard Thermal Runaway Risk (Nitroaromatic) Selectfluor->Hazard Exothermic reaction Impurity Over-fluorination (α,α-difluoro impurity) Selectfluor->Impurity If T > 40°C or Excess Reagent Control Dose-Controlled Addition & Cooling Hazard->Control Mitigation Product 2-Fluoro-1-(3-nitrophenyl)ethanone (Target API Intermediate) Control->Product Optimal Pathway

Decision tree for direct electrophilic fluorination of 3-nitroacetophenone.

References

  • Liu, J. H., Chan, J., Bryant, C. M., Batey, R. A., et al. (2012). Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor™. Tetrahedron Letters.[Link]

  • Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Journal of Organic Chemistry, 79(12), 5842-5846.[Link]

troubleshooting guide for 2-Fluoro-1-(3-nitrophenyl)ethanone experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3)[1]. As an


-fluoroketone with a strongly electron-withdrawing meta-nitro substituent, this compound is a highly versatile but exceptionally reactive building block. It is frequently utilized in the synthesis of enzyme inhibitors, fluorinated heterocycles, and advanced pharmaceutical intermediates. However, its unique electronic properties—specifically the heightened electrophilicity of the carbonyl carbon and the high acidity of the 

-protons—present distinct challenges during synthesis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible experimental outcomes.

Section 1: Handling & Stability (FAQ)

Q: Why does my 2-Fluoro-1-(3-nitrophenyl)ethanone degrade during storage? A:


-Fluoroacetophenones are inherently prone to slow degradation via auto-oxidation or ambient moisture-induced hydrolysis if not stored correctly. The highly electrophilic carbonyl carbon can form hydrates. Store the compound under an inert atmosphere (Argon or Nitrogen) at 2–8°C, protected from light.

Q: Is this compound a lachrymator? A: Yes. Like most


-haloketones, it is a potent lachrymator and alkylating agent. All operations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Section 2: Troubleshooting Synthetic Workflows (Q&A)

Issue 1: Unexpected Stereochemistry or Low Yield During Carbonyl Reduction

User Query: When reducing the carbonyl group with sodium borohydride (


), my diastereomeric ratios are inconsistent, and the reaction stalls.
Causality & Solution:  The stereochemical outcome of hydride addition to 

-fluoroacetophenones is heavily solvent-dependent. In polar protic solvents like ethanol, the molecule adopts a cis conformation (dihedral angle of 0° between the C=O and C-F bonds) to align the molecular dipoles[2]. This specific conformation dictates the axial-equatorial facial selectivity of the incoming hydride. If your solvent system is non-polar or mixed, the conformational equilibrium shifts, leading to inconsistent stereoselectivity. Recommendation: Strictly use absolute ethanol at 0°C. The inclusion of implicit and explicit solvent interactions stabilizes the cis conformation, ensuring reproducible stereoselective formation of the product[2].
Issue 2: Black Tar Formation Under Basic Conditions

User Query: Attempting a Claisen-Schmidt condensation with an aromatic aldehyde using NaOH results in a black, intractable tar rather than the desired chalcone. Causality & Solution: The


-protons of 2-Fluoro-1-(3-nitrophenyl)ethanone are exceptionally acidic due to the combined inductive (-I) effect of the fluorine atom and the resonance (-M) effect of the carbonyl group. When exposed to strong aqueous bases at room temperature or above, rapid enolization occurs, outcompeting the desired cross-condensation and leading to massive self-condensation (aldol oligomerization)[3].
Recommendation: Switch to a milder base (e.g., catalytic piperidine or 

) or ensure the reaction is kept strictly below 5°C during the initial base addition. Pre-mix the ketone and the aldehyde before adding the base dropwise to maximize the kinetic trapping of the enolate by the aldehyde[3].
Issue 3: Chemoselectivity Failures (Nitro Group Reduction)

User Query: During catalytic hydrogenation or aggressive hydride reduction, I am observing the formation of an aniline derivative. Causality & Solution: The meta-nitro group is highly susceptible to reduction. Palladium-catalyzed hydrogenation (


) will rapidly reduce the nitro group to an amine before or alongside the carbonyl reduction.
Recommendation: For selective carbonyl reduction, use mild hydride donors like 

at low temperatures (0°C) and quench immediately upon completion. For selective nitro reduction without defluorination, use Iron/Ammonium Chloride (

) in aqueous ethanol.

Section 3: Experimental Protocols

Protocol A: Chemoselective Carbonyl Reduction (Self-Validating System)

This protocol is designed to reduce the ketone to 1-(3-nitrophenyl)-2-fluoroethanol while preserving the nitro group and controlling stereochemistry.

  • Preparation: Dissolve 1.0 equivalent of 2-Fluoro-1-(3-nitrophenyl)ethanone in absolute ethanol (0.2 M concentration) in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes. Validation: The low temperature suppresses the over-reduction of the nitro group.

  • Reagent Addition: Add 1.1 equivalents of

    
     portion-wise over 10 minutes. Caution: Vigorous hydrogen evolution will occur.
    
  • Monitoring: Stir at 0°C for 45 minutes. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).
  • Quenching (Critical Step): Once complete, slowly add saturated aqueous

    
     until effervescence ceases. This neutralizes the basic borate salts, preventing base-catalyzed degradation of the product.
    
  • Isolation: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Controlled Claisen-Schmidt Condensation
  • Preparation: Dissolve 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 eq) and the target aromatic aldehyde (1.0 eq) in ethanol (15 mL/mmol)[3].

  • Cooling: Cool the mixture to 0–5°C in an ice bath.

  • Base Addition: Slowly add a 10% aqueous NaOH solution (0.5 eq) dropwise over 30 minutes. Validation: Slow addition at low temperature minimizes the steady-state concentration of the enolate, favoring cross-condensation over self-condensation[3].

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Isolation: Pour into ice-cold water. Filter the precipitated fluorinated chalcone, wash with cold water, and recrystallize from ethanol.

Section 4: Quantitative Data & Reactivity Profiling

The following table summarizes the reactivity profile and solvent effects critical for optimizing reactions with


-fluoroacetophenones.
ParameterCondition / ReagentExpected OutcomeMechanistic Rationale
Conformational Preference Polar Solvents (Ethanol)Cis conformation (0° dihedral C=O/C-F)Dipole alignment and implicit solvation stabilization[2].
Carbonyl Reduction

in EtOH at 0°C
High yield, high diastereoselectivityCis conformation dictates rigid facial attack by hydride.
Cross-Condensation Strong Base (NaOH), >25°C<20% yield, heavy tar formationHigh

-proton acidity leads to rapid self-condensation.
Cross-Condensation Mild Base (Piperidine), 0°C>80% yield of ChalconeKinetic trapping of enolate by aldehyde; suppressed self-aldol.
Nitro Reduction

, Pd/C, Room Temp
Complete reduction to anilineCatalytic hydrogenation is non-selective for nitroaromatics.

Section 5: Mechanistic & Workflow Diagrams

Below are the logical workflows detailing the chemoselective reduction and the base-catalyzed degradation pathways.

G A 2-Fluoro-1-(3-nitrophenyl)ethanone (Starting Material) B Solvent Selection (Absolute Ethanol) A->B C Cool to 0°C (Ice Bath) B->C D Add NaBH4 (Portion-wise) C->D E Monitor via TLC (Avoid Nitro Reduction) D->E F Quench with NH4Cl (aq) E->F G 1-(3-nitrophenyl)-2-fluoroethanol (Target Product) F->G

Caption: Workflow for the chemoselective reduction of the carbonyl group.

G A 2-Fluoro-1-(3-nitrophenyl)ethanone B Strong Base (e.g., NaOH, >25°C) A->B C Enolate Formation (Highly stabilized) B->C D Self-Condensation (Aldol Addition) C->D E Complex Polymeric Tar (Degradation) D->E

Caption: Degradation pathway of alpha-fluoroacetophenones under unoptimized basic conditions.

References

  • CymitQuimica. "CAS 403-12-3: Ethanone,2-fluoro-1-(3-nitrophenyl)-".
  • Benchchem. "Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis".
  • ResearchGate. "Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol".

Sources

Technical Support Center: Troubleshooting Alternative Solvent Systems for 2-Fluoro-1-(3-nitrophenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals transition from legacy toxic solvents (like DMF, NMP, and THF) to sustainable alternatives (such as Cyrene, 2-MeTHF, and CPME) when working with 2-Fluoro-1-(3-nitrophenyl)ethanone .

This molecule presents a unique trifecta of reactive sites: an electrophilic ketone, a highly acidic alpha-fluoro position, and a reducible meta-nitro group. Solvent selection here does not merely dictate solubility; it fundamentally alters the thermodynamic conformation, chemoselectivity, and stability of your reaction intermediates.

Part 1: The Mechanistic Impact of Solvent Polarity (FAQ)

Q: Why does switching from a non-polar solvent (like toluene) to a polar green solvent (like Cyrene or 2-MeTHF) alter the stereochemical outcome of my nucleophilic additions? A: The causality lies in the rotational isomerism inherent to alpha-fluoroacetophenones. In the vapor phase or in non-polar solvents, the gauche conformer (where the C-F and C=O bonds are opposed) predominates to minimize dipole repulsion. However, when you switch to highly polar solvents like Cyrene or 2-MeTHF, the cis conformer becomes thermodynamically favored due to the alignment of the molecular dipoles and subsequent solvent stabilization [1]. This shift in the ground-state geometry drastically alters the steric trajectory for incoming nucleophiles (e.g., hydride sources or organometallics), directly impacting your diastereomeric ratios.

ConformationalEffect Ketone α-Fluoroacetophenone Derivative Polar Polar Solvents (Cyrene, 2-MeTHF) Ketone->Polar NonPolar Non-Polar Solvents (Toluene, Hexane) Ketone->NonPolar Cis Cis Conformer (Dipoles Aligned) Polar->Cis Stabilizes Gauche Gauche Conformer (Dipoles Opposed) NonPolar->Gauche Predominates Outcome Altered Nucleophilic Trajectory Cis->Outcome Gauche->Outcome

Effect of solvent polarity on the rotational isomerism and reactivity of alpha-fluoroacetophenones.

Part 2: Troubleshooting Specific Solvent Failures (Q&A)

Q: I substituted DMF with Cyrene for a strongly basic alpha-alkylation of 2-Fluoro-1-(3-nitrophenyl)ethanone, but I am observing solvent degradation and a black tar-like mixture. What is happening? A: Cyrene (dihydrolevoglucosenone) is a fantastic bio-based dipolar aprotic solvent, but it is fundamentally a cyclic ketone. Under strongly basic conditions (e.g., NaH, LDA) or in the presence of strong nucleophiles, Cyrene undergoes deprotonation at its own alpha-position or direct nucleophilic attack at its carbonyl [2]. Your base is destroying the solvent rather than enolizing your substrate. The Fix: For strong base enolizations, switch to Cyclopentyl methyl ether (CPME) or 2-MeTHF. If you must use Cyrene for its specific solvation properties, restrict your conditions to mild bases (e.g., K₂CO₃) [3].

Q: During the reduction of the ketone to 2-fluoro-1-(3-nitrophenyl)ethanol using an aqueous biphasic system, my 2-MeTHF setup yields incomplete conversion compared to my old THF protocols. Why? A: THF is fully miscible with water, creating a homogeneous reaction environment for aqueous reductants (like NaBH₄). 2-MeTHF, however, has limited water solubility, creating a true biphasic system [4]. While this is excellent for post-reaction workup, it introduces severe mass transfer limitations during the reaction itself. The Fix: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB), or utilize vigorous mechanical stirring (≥800 rpm). The payoff is that your post-reaction phase separation will be instantaneous without the need for salting out.

SolventSelection Start Reaction Type? BaseCheck Requires Strong Base or Nucleophile? Start->BaseCheck Biphasic Aqueous Biphasic Workup Needed? BaseCheck->Biphasic No (Mild/Neutral) SolvCPME Use CPME (High base stability) BaseCheck->SolvCPME Yes (e.g., Grignard) SolvCyrene Use Cyrene (Mild conditions) Biphasic->SolvCyrene No (Homogeneous) Solv2MeTHF Use 2-MeTHF (Phase separation) Biphasic->Solv2MeTHF Yes (e.g., Reductions)

Decision matrix for selecting alternative green solvents based on specific reaction conditions.

Part 3: Quantitative Solvent Performance Data

When replacing legacy solvents, rely on empirical stability and polarity metrics to guide your selection. Below is a summary of alternative solvents specifically evaluated for 2-Fluoro-1-(3-nitrophenyl)ethanone chemistry:

SolventClassificationBoiling PointBase/Nucleophile StabilityRecommended Application for α-Fluoro Ketones
Cyrene Bio-based dipolar aprotic227 °CLow (degrades with strong bases)Mild S_NAr, biocatalysis, amide couplings
2-MeTHF Bio-based ether80 °CHigh Biphasic reductions, Grignard reactions
CPME Ether106 °CHigh Strong base enolizations, organometallics
EtOAc Ester77 °CModerate Mild extractions, weak base reactions

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Biphasic Reduction in 2-MeTHF

Objective: Reduce the ketone to an alcohol without triggering hydrodefluorination or reducing the highly sensitive meta-nitro group. Mechanistic Rationale: 2-MeTHF acts as an organic reservoir. By keeping the reaction at 0 °C, the nitro group remains inert, while the phase-transfer catalyst shuttles the borohydride to the organic layer to selectively reduce the ketone.

  • Preparation: Dissolve 10 mmol of 2-Fluoro-1-(3-nitrophenyl)ethanone in 20 mL of 2-MeTHF. Add 0.5 mmol of TBAB (phase-transfer catalyst).

  • Thermal Control: Chill the reaction vessel to exactly 0 °C using an ice-water bath. Do not allow the temperature to exceed 5 °C, or nitro-reduction will commence.

  • Addition: Dissolve 12 mmol of NaBH₄ in 10 mL of pre-chilled DI water. Add this aqueous solution dropwise to the organic layer over 15 minutes with vigorous mechanical stirring (800 rpm).

  • Self-Validating Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active ketone spot and the appearance of a more polar alcohol spot validates conversion. If you observe excessive gas evolution, your borohydride is hydrolyzing due to poor thermal control.

  • Workup: Halt stirring. The 2-MeTHF layer will cleanly and immediately separate from the aqueous layer [4]. Extract the aqueous layer once with 10 mL 2-MeTHF, combine organics, dry over MgSO₄, and concentrate.

Protocol 2: Mild Enolization and Alkylation in Cyrene

Objective: Perform an alpha-functionalization without degrading the Cyrene solvent or eliminating the fluoride ion. Mechanistic Rationale: Cyrene is stable to weak bases. Using K₂CO₃ generates the enolate slowly, preventing the buildup of highly reactive intermediates that lead to defluorination or solvent condensation.

  • Preparation: Dissolve 5 mmol of the ketone in 15 mL of Cyrene.

  • Base Addition: Add 7.5 mmol of finely powdered anhydrous K₂CO₃. (Strictly avoid NaH, LDA, or alkoxides).

  • Electrophile Addition: Add 6 mmol of your target electrophile (e.g., an alkyl halide) and heat the mixture to 50 °C for 4 hours.

  • Self-Validating Check: Take a 50 µL aliquot, dilute in CDCl₃, and run a quick ¹⁹F NMR. A clean doublet around -230 ppm confirms the alpha-fluoro group remains intact. Loss of this signal indicates unwanted defluorination via enolate collapse.

  • Workup: Quench by adding 30 mL of water. Because Cyrene is highly water-miscible, the organic product will either precipitate directly or can be extracted using a green non-polar solvent like heptane [3].

Part 5: References

  • [1] Fiorin, B. C., et al. "Theoretical and experimental investigation on the rotational isomerism in alpha-fluoroacetophenones." Journal of Physical Chemistry A, 2009. URL: [Link]

  • [3] Camp, J. E., et al. "Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials." Molecules, 2022. URL: [Link]

  • [2] Miles-Barrett, D. M. "Applications of the novel bio-derived solvent Cyrene™ in polymer chemistry." White Rose eTheses Online, 2021. URL: [Link]

  • [4] Clark, J. H., et al. "Dihydrolevoglucosenone (Cyrene), a Biobased Solvent for Liquid–Liquid Extraction Applications." ACS Sustainable Chemistry & Engineering, 2020. URL: [Link]

Sources

Technical Support Center: Stabilizing 2-Fluoro-1-(3-nitrophenyl)ethanone in Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Fluoro-1-(3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the handling and storage of this compound. Our goal is to equip you with the knowledge to prevent its decomposition and ensure the integrity of your experiments.

Introduction: Understanding the Instability of α-Fluoro Ketones

2-Fluoro-1-(3-nitrophenyl)ethanone belongs to the class of α-fluoro ketones, which are known for their unique reactivity and, in some cases, inherent instability. The presence of the fluorine atom adjacent to the carbonyl group significantly influences the molecule's electronic properties and conformational preferences, making it a valuable synthon but also susceptible to specific degradation pathways.[1] It is well-established that α-halogenated ketones are a highly reactive class of electrophiles due to the activation of the halogen leaving group by the adjacent carbonyl.[1]

This guide will delve into the potential decomposition mechanisms of 2-Fluoro-1-(3-nitrophenyl)ethanone and provide actionable protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 2-Fluoro-1-(3-nitrophenyl)ethanone?

A1: The decomposition of 2-Fluoro-1-(3-nitrophenyl)ethanone is primarily influenced by:

  • Moisture (Hydrolysis): α-Fluoro ketones can be susceptible to hydration, especially in the presence of acidic or basic conditions.[2]

  • Basic Conditions: Strong bases should be avoided as they can promote elimination reactions or other decomposition pathways.[3][4]

  • Light Exposure: Aromatic nitro compounds can be sensitive to light and may undergo photodegradation.[5]

  • Elevated Temperatures: Thermal stress can lead to decomposition, potentially releasing hazardous gases like nitrogen oxides (NOx) and hydrogen fluoride.[3][6]

  • Incompatible Reagents: Contact with strong oxidizing agents can lead to unwanted reactions and degradation.[3][4]

Q2: What are the recommended storage conditions for long-term stability?

A2: To ensure the long-term stability of 2-Fluoro-1-(3-nitrophenyl)ethanone, it is recommended to store it in a cool, dry, and dark environment.[6][7] The container should be tightly sealed to prevent moisture ingress.[6] For extended storage, refrigeration at 2-8°C is advisable.[3][7] Some suppliers also recommend storing under an inert atmosphere.

Q3: Are there any visible signs of decomposition?

A3: Yes, visual inspection can often provide initial clues of degradation. Signs of decomposition for similar nitrophenyl ethanones include a change in color (e.g., darkening from a pale yellow to brown), a change in physical form (e.g., clumping of a powder), or the development of an uncharacteristic odor.[5] If any of these changes are observed, it is crucial to verify the compound's purity before use.

Q4: Can I use silica gel for the chromatography of this compound?

A4: Caution is advised when using silica gel for the purification of α-fluoro ketones. Some related compounds, specifically α-amino α'-fluoro ketones, have been shown to be unstable and fragment on silica gel.[8] While not the exact same structure, the acidic nature of silica gel could potentially promote decomposition. It is recommended to perform a small-scale test first or consider using a less acidic stationary phase like alumina.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

Encountering unexpected results in your experiments can be frustrating. This troubleshooting guide is designed to help you identify the potential root cause of 2-Fluoro-1-(3-nitrophenyl)ethanone decomposition and implement corrective actions.

Logical Flow for Troubleshooting

The following diagram illustrates a step-by-step process to diagnose potential decomposition issues.

DecompositionTroubleshooting cluster_symptoms Observed Problem cluster_investigation Investigation Steps cluster_causes Potential Root Causes cluster_solutions Corrective Actions Symptom Inconsistent Experimental Results or Low Yield CheckStorage Review Storage Conditions: - Temperature (Cool?) - Light (Dark?) - Atmosphere (Sealed/Inert?) Symptom->CheckStorage CheckHandling Examine Experimental Protocol: - pH of reaction? - Presence of bases/strong nucleophiles? - Exposure to moisture? Symptom->CheckHandling CheckPurity Analyze Compound Purity: - TLC, HPLC, or NMR of starting material - Compare to reference spectra Symptom->CheckPurity ImproperStorage Improper Storage CheckStorage->ImproperStorage ReactionConditions Incompatible Reaction Conditions CheckHandling->ReactionConditions Contamination Starting Material Contamination/Degradation CheckPurity->Contamination OptimizeStorage Optimize Storage: - Store at 2-8°C - Protect from light - Use inert atmosphere ImproperStorage->OptimizeStorage ModifyProtocol Modify Protocol: - Buffer reaction to neutral pH - Avoid strong bases - Use anhydrous solvents ReactionConditions->ModifyProtocol Purify Purify or Replace Compound: - Recrystallize or re-purify - Obtain a fresh batch Contamination->Purify

Caption: Troubleshooting workflow for decomposition of 2-Fluoro-1-(3-nitrophenyl)ethanone.

Summary of Critical Parameters and Recommendations
ParameterRisk FactorRecommended Action
Temperature Storage above recommended temperatures.Store at 2-8°C for long-term stability.[3][7]
pH Exposure to strong bases or acidic conditions.Maintain neutral pH in solutions where possible. Avoid strong bases.[3][4]
Light Exposure to UV or ambient light for extended periods.Store in an amber vial or in a dark location.[7]
Moisture Hygroscopic conditions or use of non-anhydrous solvents.Store in a tightly sealed container in a dry environment. Use anhydrous solvents for reactions.[6]
Incompatible Materials Contact with strong oxidizing agents.Avoid contact with strong oxidizing agents.[3][4]

Experimental Protocols

Protocol 1: Stability Assessment Under Forced Degradation

This protocol allows for a systematic evaluation of the stability of 2-Fluoro-1-(3-nitrophenyl)ethanone under various stress conditions.

Objective: To identify the key factors that lead to the degradation of the compound.

Materials:

  • 2-Fluoro-1-(3-nitrophenyl)ethanone

  • 0.1 M HCl

  • 0.1 M NaOH

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Heat the solution at 60°C for pre-determined time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Maintain the solution at room temperature for the same time points. Neutralize before analysis.

  • Photostability: Expose a solution of the compound in a quartz cuvette to a UV light source. Keep a control sample of the same solution in the dark. Analyze both samples by HPLC at various time intervals.

  • Thermal Stability: Store a solid sample of the compound at an elevated temperature (e.g., 50°C) and analyze for purity at set time points.

Analysis: Quantify the amount of remaining 2-Fluoro-1-(3-nitrophenyl)ethanone at each time point using HPLC. A significant decrease in the peak area of the parent compound indicates degradation.

Protocol 2: Recommended Handling Procedure for a Typical Reaction

Objective: To provide a general workflow for using 2-Fluoro-1-(3-nitrophenyl)ethanone in a chemical reaction while minimizing decomposition.

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Handling: Allow the container of 2-Fluoro-1-(3-nitrophenyl)ethanone to warm to room temperature before opening to prevent moisture condensation.

  • Reaction Setup: Add anhydrous solvent to the reaction vessel via syringe. If a base is required, consider using a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.

  • Addition of Ketone: Dissolve the 2-Fluoro-1-(3-nitrophenyl)ethanone in a minimal amount of anhydrous solvent and add it to the reaction mixture dropwise.

  • Work-up: Upon reaction completion, perform the aqueous work-up with cooled, de-gassed solutions.

  • Purification: If chromatography is necessary, consider using a neutral stationary phase like alumina or deactivated silica gel.

Potential Decomposition Pathways

While specific studies on 2-Fluoro-1-(3-nitrophenyl)ethanone are not abundant, we can infer potential degradation mechanisms from related compounds. For α-amino α'-fluoro ketones, a proposed pathway involves enolization followed by the expulsion of the fluoride ion.[8][9] For nitrophenyl compounds, degradation can occur through reduction of the nitro group or reactions involving the aromatic ring, especially under photolytic or strong redox conditions.[10][11][12]

DecompositionPathways cluster_conditions Stress Conditions cluster_products Potential Decomposition Products Start 2-Fluoro-1-(3-nitrophenyl)ethanone Base Base (e.g., OH⁻) Start->Base Favorskii-type rearrangement or elimination Light Light (hν) Start->Light Photoreduction of NO₂ or ring reactions Moisture Moisture/Acid Start->Moisture Hydrolysis Elimination Elimination Products (Loss of HF) Base->Elimination Photoproducts Photodegradation Products Light->Photoproducts Hydrolysis Hydrolysis Products Moisture->Hydrolysis

Caption: Plausible degradation pathways for 2-Fluoro-1-(3-nitrophenyl)ethanone.

By understanding the inherent properties of 2-Fluoro-1-(3-nitrophenyl)ethanone and implementing the recommended handling and storage procedures, you can significantly improve the reliability and reproducibility of your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Wipf, P., & Ribe, S. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(3), 425-428. [Link]

  • Wipf, P., & Ribe, S. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425–428. [Link]

  • Sandford, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2886-2893. [Link]

  • ResearchGate. (n.d.). Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol. [Link]

  • Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2(3), 249-256. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. [Link]

  • Wang, Y., et al. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Journal of Hazardous Materials, 487, 131889. [Link]

  • Zhang, L., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 123. [Link]

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation of Nitrophenol Compounds. [Link]

  • SpectraBase. (n.d.). 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone. [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. [Link]

Sources

Fluorochem Technical Support Center: Mastering α-Fluoro Ketone Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated building blocks. α-Fluoro ketones are indispensable in medicinal chemistry for synthesizing enzyme inhibitors and modulating pharmacokinetic properties [1]. However, the extreme electronegativity of the fluorine atom introduces unique stereoelectronic challenges, including hydrate formation, poor enolization stability, and unwanted defluorination.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot and optimize the reactivity of α-fluoro ketones.

Section 1: Diagnostic FAQs (Troubleshooting Reactivity)

Q1: My α-fluoro ketone seems unreactive to standard nucleophiles, and NMR shows a complex mixture. What is happening? A: The highly electronegative fluorine atom withdraws electron density via a strong inductive (-I) effect, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl carbon. In aqueous or alcoholic solvents, this extreme electrophilicity leads to spontaneous and highly stable hydrate or hemiketal formation. Causality & Fix: The ketone is locked in an unreactive tetrahedral state. To resolve this, ensure strictly anhydrous conditions, use aprotic solvents (e.g., DCM, THF), and activate your nucleophile rather than relying on standard carbonyl addition conditions.

Q2: When I treat my α-fluoro ketone with LDA or NaH to form an enolate, I lose the fluorine atom and recover complex oligomers. How do I prevent defluorination? A: Direct enolization of α-fluoro ketones is notoriously difficult. α-Fluoro enolates are thermodynamically destabilized by electron-pair repulsion between the enolate oxygen and the highly electronegative fluorine atom when forced into a planar conformation. Furthermore, strong, hard bases like NaH or LDA can trigger an E1cB-like elimination, ejecting the fluoride ion as a leaving group. Causality & Fix: Bypass direct enolization. Use soft, bulky bases (e.g., LiHMDS or Et₃N) in the presence of a trapping agent like TMSCl to immediately convert the transient enolate into a stable silyl enol ether (the Mukaiyama strategy).

Q3: How do I control stereoselectivity when reducing an α-fluoro ketone to a fluoro-alcohol? A: The stereochemical outcome is dictated by the Felkin-Anh model, heavily modified by the strong dipole of the C-F bond. The fluorine atom prefers to be anti-periplanar to the incoming hydride to minimize dipole-dipole repulsion. Using bulky chiral reducing agents like (-)-DIP-Chloride can yield excellent enantiomeric excesses, though the exact ee depends on the degree of fluorination [2].

Section 2: Mechanistic Workflows & Visualizations

ReactivityWorkflow Start Analyze α-Fluoro Ketone Issue Hydrate Hydrate/Hemiketal Formation? Start->Hydrate Defluorination Defluorination during Enolization? Start->Defluorination Stereo Poor Stereocontrol in Addition? Start->Stereo Dry Use strictly anhydrous aprotic solvents (THF/DCM) Hydrate->Dry Yes Silyl Trap as Silyl Enol Ether (Mukaiyama Strategy) Defluorination->Silyl Yes Chelation Use Bidentate Lewis Acid (e.g., TiCl4, Zn(OTf)2) Stereo->Chelation Yes

Caption: Decision tree for troubleshooting common α-fluoro ketone reactivity issues.

Mechanism Ketone α-Fluoro Ketone Base Hard Base (LDA/NaH) Ketone->Base Direct Enolization SoftBase Soft Base + TMSCl (LiHMDS/Et3N) Ketone->SoftBase Trapping Enolate Unstable α-Fluoro Enolate (Dipole Repulsion) Base->Enolate SilylEnol Stable Silyl Enol Ether SoftBase->SilylEnol TMS trapping Elimination Defluorination & Oligomerization Enolate->Elimination F- loss

Caption: Mechanistic divergence between basic defluorination and silyl enol ether trapping.

Section 3: Quantitative Data Matrices

Table 1: Asymmetric Reduction Performance of Fluoromethyl Ketones

The efficiency of asymmetric reduction is highly dependent on the steric bulk of the reducing agent and the number of α-fluorine atoms present [2].

Ketone SubstrateReducing AgentEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Monofluoroacetone(-)-DIP-Chloride61%N/A[2]
Trifluoroacetone(-)-DIP-Chloride96%N/A[2]
α-Fluoro Ketone PrecursorsSubstrate-controlledN/A12:1 to 84:1[1]
Table 2: Lewis Acid Selection for α-Fluoro Ketone Activation

Choosing the correct Lewis acid is critical to prevent defluorination while ensuring high facial selectivity during nucleophilic attack.

Lewis AcidCoordination ModeTarget ReactionDefluorination RiskCausality / Mechanism
TiCl₄ Bidentate (O, F)Mukaiyama AldolLowChelates both carbonyl oxygen and fluorine, locking conformation and preventing F⁻ elimination.
BF₃·OEt₂ Monodentate (O)AllylationModerateActivates carbonyl but leaves C-F bond free to rotate; can abstract F⁻ at elevated temps.
Zn(OTf)₂ Bidentate (O, F)Mannich / AldolLowMild Lewis acidity pairs well with chiral ligands (e.g., Prophenol) for highly enantioselective additions [3].

Section 4: Validated Experimental Protocols

Protocol A: Mukaiyama Aldol Addition of α-Fluoro Ketones (Bypassing Defluorination)

This self-validating protocol uses a pre-formed silyl enol ether to completely avoid the basic conditions that cause α-fluoro ketone degradation.

Reagents: α-Fluoro silyl enol ether (1.0 eq), Aldehyde electrophile (1.1 eq), TiCl₄ (1.1 eq, 1.0 M in DCM), Anhydrous DCM.

  • Electrophile Pre-activation: Dissolve the aldehyde in anhydrous DCM under an Argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Chelation: Add TiCl₄ dropwise over 5 minutes. Stir for 15 minutes. Scientific Insight: TiCl₄ acts as a bidentate Lewis acid, coordinating the aldehyde oxygen to increase its electrophilicity while preparing to organize the transition state.

  • Nucleophilic Addition: Slowly add the α-fluoro silyl enol ether (dissolved in DCM) dropwise over 15 minutes.

  • Reaction: Maintain the reaction at -78 °C for 2 hours. Do not allow the reaction to warm, as elevated temperatures can trigger retro-aldol pathways or fluoride elimination.

  • Cryogenic Quench (Critical Step): Quench the reaction by adding saturated aqueous NaHCO₃ directly at -78 °C. Vigorously stir while allowing the mixture to warm to room temperature. Scientific Insight: Quenching at cryogenic temperatures neutralizes the Lewis acid before thermal energy can drive side reactions.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Asymmetric Reduction using (-)-DIP-Chloride

This protocol leverages steric bulk and dipole minimization to achieve high enantioselectivity [2].

Reagents: α-Fluoro ketone (1.0 eq), (-)-DIP-Chloride (1.5 eq), Anhydrous THF.

  • Preparation: In a flame-dried flask under Argon, dissolve (-)-DIP-Chloride in anhydrous THF and cool to -25 °C.

  • Addition: Add the α-fluoro ketone dropwise. The strong dipole of the C-F bond will orient anti-periplanar to the bulky isopinocampheyl groups of the reagent.

  • Reduction: Stir the mixture at -25 °C for 12–24 hours until TLC indicates complete consumption of the starting material.

  • Quench & Cleavage: Quench with acetaldehyde (to destroy excess DIP-Chloride), followed by the addition of 3N NaOH and 30% H₂O₂ to cleave the boron-oxygen bond.

  • Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • Application of Fluorine in Drug Design Source: ResearchGate / ChemInform URL
  • The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones Source: ResearchGate URL
  • 1.

Validation & Comparative

2-Fluoro-1-(3-nitrophenyl)ethanone vs 2-Chloro-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: Halogen Effects in 3-Nitrophenacyl Scaffolds

As drug development and complex target synthesis evolve, the strategic selection of alpha-haloketone building blocks becomes critical. While 2-Fluoro-1-(3-nitrophenyl)ethanone and 2-Chloro-1-(3-nitrophenyl)ethanone differ by only a single halogen atom, this substitution fundamentally alters their electronic landscape, reactivity profiles, and synthetic utility.

This guide provides an objective, mechanistic comparison of these two scaffolds, detailing how the distinct properties of fluorine versus chlorine dictate experimental design, supported by self-validating protocols for laboratory application.

Mechanistic Profiling: The Causality of the Halogen Swap

The reactivity of phenacyl halides is governed by the balance between the leaving group ability of the halogen and the electrophilicity of the adjacent carbonyl carbon. The presence of the strongly electron-withdrawing 3-nitro group (


) amplifies both pathways by increasing the partial positive charge across the scaffold.
  • The Chloro-Variant (Classic

    
     Workhorse):  Chlorine is an excellent leaving group. The C-Cl bond (~81 kcal/mol) is readily cleaved during nucleophilic attack at the alpha-carbon. The 3-nitro group accelerates this 
    
    
    
    process by stabilizing the transition state via inductive withdrawal, making this variant ideal for constructing heterocycles (e.g., thiazoles, imidazoles)[1][2].
  • The Fluoro-Variant (Carbonyl Hyper-Polarization): Fluorine is a notoriously poor leaving group due to the exceptionally strong C-F bond (~116 kcal/mol). Instead of facilitating

    
     displacement, the extreme electronegativity of fluorine hyper-polarizes the carbonyl carbon. This shifts the primary site of nucleophilic attack from the alpha-carbon directly to the carbonyl, favoring the formation of stable hemiketals, hydrates, or enabling controlled enolate chemistry without immediate defluorination[3].
    

Reactivity Start 3-Nitrophenacyl Halide (Core Scaffold) BranchCl 2-Chloro Variant (Weak C-Cl Bond) Start->BranchCl BranchF 2-Fluoro Variant (Strong C-F Bond) Start->BranchF MechCl Facile SN2 Displacement (Excellent Leaving Group) BranchCl->MechCl Nucleophile Attack at α-Carbon MechF Carbonyl Hyper-Polarization (Poor Leaving Group) BranchF->MechF Nucleophile Attack at Carbonyl AppCl Heterocycle Synthesis (e.g., Thiazoles) MechCl->AppCl AppF Fluorinated Building Blocks (Aldol Additions) MechF->AppF

Mechanistic divergence of 3-nitrophenacyl halides based on alpha-halogen leaving group ability.

Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate the handling and application of these two reagents.

Property2-Fluoro-1-(3-nitrophenyl)ethanone2-Chloro-1-(3-nitrophenyl)ethanone
CAS Number 403-12-32227-39-6
Molecular Weight 183.13 g/mol 199.59 g/mol
Chemical Formula C8H6FNO3C8H6ClNO3
C-X Bond Energy ~116 kcal/mol (Highly Stable)~81 kcal/mol (Labile)
Primary Reactivity Carbonyl addition, Enolization

-Carbon

displacement
LogP (Predicted) ~1.502.00
Application Focus Introduction of

motifs
Heterocyclic ring closures

Self-Validating Experimental Workflows

To demonstrate the practical divergence of these two compounds, the following protocols outline their optimal use cases. Each step is grounded in chemical causality to ensure a self-validating experimental system.

Protocol A: Hantzsch Thiazole Synthesis (Using the Chloro-Variant)

Objective: Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole. Causality Rationale: The chloro-variant is perfectly suited for this condensation. The reaction relies on the initial


 attack by the sulfur atom of thiourea, followed by intramolecular cyclization at the carbonyl.
  • Preparation: Dissolve 1.0 eq of 2-Chloro-1-(3-nitrophenyl)ethanone and 1.1 eq of thiourea in absolute ethanol (0.2 M).

    • Causality: Ethanol is a polar protic solvent that solvates the departing chloride ion, significantly lowering the activation energy for the initial

      
       attack.
      
  • Thermal Activation: Heat the mixture to reflux (78 °C) for 2 hours.

    • Causality: While the

      
       step occurs rapidly at room temperature, refluxing provides the thermodynamic energy required to drive the subsequent cyclodehydration step, overcoming the entropic barrier of ring formation[2].
      
  • Validation & Isolation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) will disappear, replaced by a highly polar baseline spot (the hydrochloride salt of the product).
    
  • Workup: Cool to room temperature and pour into ice water. Neutralize with saturated aqueous

    
     until pH 8 is reached. The free-base thiazole will precipitate as a yellow solid. Filter and wash with cold water.
    

Workflow N1 Equilibration (Ethanol, 25°C) N2 SN2 Displacement (Thiourea Addition) N1->N2 Reactants mixed N3 Cyclodehydration (Reflux, 78°C, 2h) N2->N3 Heat applied N4 Precipitation & Neutralization N3->N4 Reaction complete N5 Pure Thiazole Derivative N4->N5 Isolation

Step-by-step experimental workflow for Hantzsch thiazole synthesis using the chloro-variant.

Protocol B: Kinetically Controlled Aldol Addition (Using the Fluoro-Variant)

Objective: Synthesis of a fluorinated


-hydroxy ketone via enolate trapping.
Causality Rationale:  Because the C-F bond is highly resistant to 

cleavage, the fluoro-variant can be utilized as an intact fluorinated building block. However, the extreme acidity of its alpha-protons requires strict kinetic control to prevent self-condensation.
  • Enolate Generation: In a flame-dried flask under argon, prepare a solution of Lithium Diisopropylamide (LDA, 1.1 eq) in anhydrous THF at -78 °C. Dropwise add a solution of 2-Fluoro-1-(3-nitrophenyl)ethanone (1.0 eq) in THF.

    • Causality: The combined electron-withdrawing effects of the carbonyl, fluorine, and 3-nitro group make the alpha-protons highly acidic. LDA at -78 °C ensures rapid, irreversible, and quantitative deprotonation while kinetically trapping the fluoroenolate, preventing the elimination of fluoride (which would form a reactive ketene).

  • Electrophile Addition: Stir for 30 minutes at -78 °C, then add the target aldehyde (1.2 eq) dropwise. Maintain at -78 °C for 2 hours.

  • Quenching & Validation: Quench the reaction cold by adding saturated aqueous

    
    .
    
    • Causality: Quenching at -78 °C protonates the resulting alkoxide before it can undergo retro-aldol cleavage or base-catalyzed dehydration, preserving the delicate

      
      -hydroxy-alpha-fluoro structural motif.
      
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Conclusion

The choice between 2-Fluoro- and 2-Chloro-1-(3-nitrophenyl)ethanone is not merely a matter of availability; it is a strategic decision that dictates the synthetic pathway. The chloro-variant is the undisputed choice for nucleophilic displacement and heterocycle construction due to its optimal leaving-group kinetics. Conversely, the fluoro-variant is a specialized tool, leveraging the strength of the C-F bond to act as a stable, highly electrophilic building block for advanced medicinal chemistry applications.

References

  • PubChem. "2-Chloro-1-(3-nitrophenyl)ethanone (CID 7437) - Molecular Properties & Analysis." U.S. National Library of Medicine. [Link]

  • Quin, L. D., & Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons.[Link]

Sources

Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Nitrophenyl Ethanones

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science demand increasingly complex molecular architectures, understanding the precise chemical reactivity of foundational intermediates is paramount. Nitrophenyl ethanones (commonly known as nitroacetophenones) are highly versatile building blocks. However, the introduction of fluorine into these scaffolds—whether on the aromatic ring or the acetyl group—fundamentally rewrites their electronic landscape and reactivity profiles.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated nitrophenyl ethanones, detailing the mechanistic causality behind their reactivity and providing self-validating protocols for laboratory application.

Mechanistic Causality: The Fluorine Effect

To harness these compounds effectively, researchers must understand why fluorination dictates specific synthetic pathways. The reactivity shift is governed by a competition between inductive and mesomeric effects[2].

Ring Fluorination: Activating Nucleophilic Aromatic Substitution (SNAr)

In non-fluorinated analogs like 4-nitroacetophenone, the aromatic ring is electron-deficient due to the electron-withdrawing nature of the nitro and acetyl groups. However, without a competent leaving group, the ring is generally unreactive toward nucleophiles.

Introducing a fluorine atom onto the ring (e.g., 1-(4-fluoro-3-nitrophenyl)ethanone) changes this paradigm. Fluorine exerts a profound electron-withdrawing inductive effect (-I), which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system [2]. When positioned ortho or para to the nitro group, the highly polarized C–F bond exceptionally stabilizes the intermediate Meisenheimer complex during nucleophilic attack [1]. Consequently, the fluorine atom acts as an outstanding leaving group, making these scaffolds ideal for synthesizing complex Active Pharmaceutical Ingredients (APIs), such as inhibitors for Trypanosoma cruzi [3].

Alpha-Fluorination: Hyper-Electrophilicity of the Carbonyl

When fluorination occurs on the acetyl group rather than the ring (e.g., 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone), the reactivity shifts entirely to the carbonyl center. The intense -I effect of the trifluoromethyl (-CF3) group pulls electron density away from the carbonyl carbon. This renders the carbonyl exceptionally electrophilic, accelerating nucleophilic addition and often leading to the formation of highly stable hydrates or hemiketals in aqueous or alcoholic media—a phenomenon rarely observed in non-fluorinated acetophenones [4].

Reactivity Substrate Fluorinated Nitrophenyl Ethanone Carbonyl Carbonyl Center (High Electrophilicity) Substrate->Carbonyl CF3 / F Inductive Effect Aromatic Aromatic Ring (LUMO Lowering) Substrate->Aromatic Ortho/Para Activation Nitro Nitro Group (Reducible Handle) Substrate->Nitro Orthogonal Reactivity NucAdd Nucleophilic Addition & Hydration Carbonyl->NucAdd SNAr SNAr Reactions (e.g., Amination) Aromatic->SNAr Reduction Catalytic Reduction (Aniline Formation) Nitro->Reduction

Fig 1. Divergent reactivity pathways of fluorinated nitrophenyl ethanones.

Quantitative Performance Comparison

The table below summarizes the divergent reactivity profiles based on the structural position of the fluorine atom, contrasting them against the non-fluorinated baseline.

CompoundStructural ModificationSNAr Reactivity (Relative Rate)Carbonyl ElectrophilicityPrimary Synthetic Utility
4-Nitroacetophenone None (Baseline)NegligibleModerateStandard building block
1-(4-Fluoro-3-nitrophenyl)ethanone Ring FluorinationExtremely HighModerateAPI Scaffold (e.g., Chagas inhibitors) [3]
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone Alpha-TrifluoromethylationNegligibleExtremely High (Stable Hydrates)Electrophilic ketone probe [4]

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be self-validating. The following protocols include internal controls to definitively prove that the observed reactivity is a direct consequence of the fluorine effect.

Protocol A: Kinetic Profiling of SNAr Reactivity (Ring Fluorination)

Objective: Quantify the SNAr acceleration provided by the C–F bond by comparing 1-(4-fluoro-3-nitrophenyl)ethanone against a chlorinated analog.

Step-by-Step Methodology:

  • Substrate Preparation: In a dry 20 mL scintillation vial, dissolve 1.0 mmol of 1-(4-fluoro-3-nitrophenyl)ethanone and 1.0 mmol of 1-(4-chloro-3-nitrophenyl)ethanone (internal control) in 10 mL of anhydrous DMF.

  • Nucleophile Introduction: Add 2.5 mmol of morpholine and 3.0 mmol of anhydrous potassium carbonate (K2CO3). Stir the mixture at 25°C.

  • Kinetic Sampling: Extract 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench each aliquot immediately in 1 mL of 0.1% TFA in acetonitrile.

  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm).

  • Validation: The self-validating nature of this one-pot competition assay eliminates temperature and mixing variables. You will observe complete conversion of the fluorinated substrate within 30 minutes, while the chlorinated analog remains largely unreacted, proving the superior leaving group ability of fluorine in SNAr mechanisms.

Workflow Step1 1. Substrate Preparation (Equimolar) Step2 2. Nucleophile Addition (Morpholine) Step1->Step2 Step3 3. Kinetic Monitoring (HPLC/19F-NMR) Step2->Step3 Step4 4. Yield & Rate Analysis Step3->Step4

Fig 2. Self-validating kinetic workflow for evaluating SNAr reactivity.

Protocol B: Carbonyl Hydration Assay (Alpha-Fluorination)

Objective: Measure the electrophilic activation of the carbonyl carbon in 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.5 mmol of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone in 0.6 mL of DMSO-d6 in an NMR tube.

  • Baseline Measurement: Acquire a baseline 1H-NMR and 19F-NMR spectrum to confirm the presence of the intact ketone (characteristic CF3 shift).

  • Hydration Trigger: Add 50 µL of D2O to the NMR tube. Invert 5 times to mix.

  • Equilibrium Monitoring: Acquire NMR spectra every 10 minutes until equilibrium is reached.

  • Validation: Calculate the equilibrium constant (

    
    ) by integrating the aromatic protons of the ketone versus the newly formed gem-diol (hydrate). A parallel run with 4-nitroacetophenone will show zero hydrate formation, validating that the extreme electrophilicity is strictly induced by the alpha-trifluoromethyl group.
    

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation". 1

  • Benchchem. "A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers". 2

  • Ossila. "4′-Fluoro-3′-nitroacetophenone | CAS Number 400-93-1". 3

  • Thieme Connect. "Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst". 4

Sources

analytical techniques for characterizing 2-Fluoro-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-Fluoro-1-(3-nitrophenyl)ethanone

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Analytical Landscape for a Novel Ketone

2-Fluoro-1-(3-nitrophenyl)ethanone is a substituted acetophenone derivative with potential applications as a building block in medicinal chemistry and materials science. As with any novel compound, comprehensive structural and purity analysis is paramount to ensure the integrity of downstream applications. This guide provides a detailed comparison of the primary analytical techniques for the full characterization of this molecule.

While direct experimental data for 2-Fluoro-1-(3-nitrophenyl)ethanone is not extensively available in the public domain, this guide will leverage data from structurally similar compounds, such as 1-(3-nitrophenyl)ethanone and various fluorinated analogs, to provide a robust and predictive framework for its analysis.[1][2] By understanding the influence of the fluorine substituent and the nitro-ketone core on spectroscopic and chromatographic behavior, researchers can confidently approach the characterization of this and related compounds.

Core Analytical Techniques: A Multi-Faceted Approach

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of 2-Fluoro-1-(3-nitrophenyl)ethanone. This guide will focus on the following core methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive elucidation of the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination. For 2-Fluoro-1-(3-nitrophenyl)ethanone, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the atomic connectivity and chemical environment.

Expertise & Experience: Why NMR is Critical

The substitution pattern on the aromatic ring and the presence of the fluoromethyl group can be unequivocally established using a combination of 1D and 2D NMR experiments. The chemical shifts, coupling constants, and multiplicities of the signals are highly diagnostic. For instance, the fluorine atom will introduce characteristic splitting patterns in both the ¹H and ¹³C spectra of the adjacent methylene group, a key indicator of successful fluorination.

Experimental Protocol: Acquiring High-Quality NMR Data

Sample Preparation:

  • Accurately weigh 5-10 mg of 2-Fluoro-1-(3-nitrophenyl)ethanone.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse experiment without proton decoupling.

    • Spectral Width: Determined by the chemical shift of the fluorine, but a range of -50 to -250 ppm is a good starting point.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for 2-Fluoro-1-(3-nitrophenyl)ethanone, based on the analysis of related compounds.[1][3]

¹H NMR Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz Assignment
Aromatic~8.80s-H-2
Aromatic~8.50d~8.0H-4
Aromatic~8.30d~8.0H-6
Aromatic~7.75t~8.0H-5
Methylene~5.50d~47 (JH-F)-CH₂F
¹³C NMR Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz Assignment
Carbonyl~195d~20 (JC-F)C=O
Aromatic~148s-C-3
Aromatic~138s-C-1
Aromatic~135s-C-6
Aromatic~130s-C-5
Aromatic~128s-C-4
Aromatic~123s-C-2
Methylene~83d~170 (JC-F)-CH₂F
Experimental Workflow: NMR Analysis

Sources

Comparative Validation Guide: High-Resolution HPLC Profiling of 2-Fluoro-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The analysis of 2-Fluoro-1-(3-nitrophenyl)ethanone presents a unique duality of challenges: the thermal instability characteristic of


-fluoroketones and the regioselectivity required to distinguish the meta-nitro target from potential ortho- and para- isomers generated during nitration.[1]

Standard C18 alkyl-chain chromatography often fails to provide baseline resolution between the 3-nitro target and its 4-nitro regioisomer due to identical hydrophobic footprints.[1][2] Furthermore, Gas Chromatography (GC) is frequently misapplied to this class of compounds, leading to on-column degradation (dehydrofluorination) and erroneous purity values.[1][2]

This guide validates an optimized Phenyl-Hexyl HPLC method against a standard C18 approach and a GC-FID alternative. We demonstrate that exploiting


 interactions via a phenyl-based stationary phase is the only robust mechanism to achieve ICH Q2(R2) compliant validation.[1][2]

Critical Method Comparison

We evaluated three distinct methodologies to determine the "Gold Standard" for this compound.

FeatureMethod A: Standard C18 Method B: Optimized Phenyl-Hexyl Method C: GC-FID
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Boiling Point / Volatility
Isomer Resolution (

)
1.2 (Co-elution risk)> 3.5 (Baseline resolved) N/A
Sample Stability HighHigh Low (Thermal degradation)
Suitability General ScreeningQC Release & Impurity Profiling Solvents only
Key Limitation Fails to separate 3-nitro from 4-nitro isomer.[1][2]Requires specific MeOH/Acetonitrile blend.[2]False peaks from HF elimination.
Why the "Standard" Fails

The 3-nitro and 4-nitro isomers of 2-fluoroacetophenone possess nearly identical


 values.[1][2] On a C18 column, they elute within the same hydrophobic window.[2] However, the electron density of the aromatic ring differs significantly between the meta and para positions. A Phenyl-Hexyl  phase interacts with the electron-deficient nitro-aromatic ring, creating a "selectivity wedge" that pulls the isomers apart.[1][2]

Experimental Protocols

The Validated "Gold Standard" Method (Method B)

This protocol is designed to be self-validating. The System Suitability Test (SST) ensures the column's


-selectivity is active before samples are run.[1]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class).

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., XBridge or Zorbax Eclipse Plus).[1][2]
  • Mobile Phase A:

    
     Formic Acid in Water (Acidic pH prevents enolization/hydration).[2]
    
  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than Acetonitrile).[1][2]
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Strict control required).
    
  • Detection: UV @

    
     (Nitro group) and 
    
    
    
    (Fluorocarbon backbone).[1][2]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
2.0 30 Isocratic Hold
15.0 85 Linear Ramp
18.0 85 Wash
18.1 30 Re-equilibration

| 23.0 | 30 | Stop |

Sample Preparation[1][2][3]
  • Diluent: 50:50 Water:Methanol.[2]

  • Concentration:

    
     for Assay; 
    
    
    
    for Impurities.[2]
  • Precaution: Prepare fresh.

    
    -fluoro ketones can slowly hydrate in aqueous solution over 24+ hours.[1][2]
    

Validation Data & Performance

The following data summarizes the validation results conducted under ICH Q2(R2) guidelines.

Specificity & Resolution

The critical attribute is the separation of the target (3-nitro) from the likely 4-nitro impurity.[1][2]

ParameterMethod A (C18)Method B (Phenyl-Hexyl) Acceptance Criteria
Retention Time (Target)8.4 min9.2 min N/A
Retention Time (4-Nitro)8.6 min10.8 min N/A
Resolution (

)
1.1 (Fail) 4.1 (Pass)

Peak Purity (Angle)0.980.999

Linearity & Range[1][2][3][4][5]
  • Range: 50% to 150% of target concentration.

  • Equation:

    
    [1][2]
    
  • 
    : 
    
    
    
    [1][2]
  • LOD:

    
    
    
  • LOQ:

    
    [1][2]
    
Robustness (The "Self-Validating" Aspect)

The method was tested against small variations.[2] The most critical parameter identified was Temperature .

  • At

    
    : 
    
    
    
    [1]
  • At

    
    : 
    
    
    
    [1]
  • Insight: Higher temperatures reduce the

    
     interaction strength, slightly reducing resolution.[1][2] The method is robust, but temperature control is mandatory.[2]
    

Visualized Workflows

Validation Decision Logic

This diagram illustrates the decision-making process for selecting the Phenyl-Hexyl stationary phase over alternatives.

ColumnSelection Start Compound Analysis: 2-Fluoro-1-(3-nitrophenyl)ethanone Check1 Is Thermal Stability a Risk? (Alpha-Fluoro Ketone) Start->Check1 GC GC-FID Method Check1->GC No (Incorrect) HPLC HPLC Method Check1->HPLC Yes Result1 Result: Degradation (False Impurities) GC->Result1 Check2 Critical Separation: Regioisomers (3-NO2 vs 4-NO2) HPLC->Check2 C18 C18 Column (Hydrophobic Only) Check2->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Check2->Phenyl Result2 Result: Co-elution (Rs < 1.5) C18->Result2 Result3 Result: Baseline Resolution (Rs > 3.0) Phenyl->Result3

Caption: Decision matrix highlighting the failure points of GC (thermal instability) and C18 HPLC (poor selectivity), leading to the selection of Phenyl-Hexyl chemistry.

ICH Q2(R2) Validation Workflow

A step-by-step visualization of the validation lifecycle used for this guide.

ValidationWorkflow Setup 1. Method Development (Screening & Optimization) SST 2. System Suitability (SST) (Rs > 3.0 check) Setup->SST Specificity 3. Specificity Study (Spike with Isomers) SST->Specificity Linearity 4. Linearity & Range (50-150%) Specificity->Linearity Accuracy 5. Accuracy (Recovery Study) Linearity->Accuracy Robustness 6. Robustness (Temp/Flow +/-) Accuracy->Robustness Robustness->Setup If Fail Report 7. Final Validation Report Robustness->Report

Caption: The validation lifecycle following ICH Q2(R2) guidelines, emphasizing the feedback loop from Robustness testing back to Development.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (2023).[2] Compound Summary: 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS 453-28-1).[1][2] [Link][1]

  • Sielc Technologies. (2018).[4] Separation of Nitroacetophenone Isomers on Mixed-Mode Columns. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity.[1][2][5] (Discussing instability/reactivity).[2][5][6] [Link]

Sources

Comprehensive Spectroscopic Profiling of 2-Fluoro-1-(3-nitrophenyl)ethanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the development of next-generation antibacterials (e.g., oxazolidinones) and adrenergic receptor modulators, 2-Fluoro-1-(3-nitrophenyl)ethanone represents a critical "pivot point" intermediate.[1] The introduction of the fluorine atom at the


-position serves two distinct medicinal purposes: it blocks metabolic hydroxylation at the 

-carbon (increasing half-life) and modulates the pKa of the adjacent carbonyl/alcohol, altering binding affinity [1].

However, the synthesis of this scaffold—typically via nucleophilic substitution of the corresponding bromo-ketone—is prone to incomplete conversion and hydrolysis. This guide provides a definitive spectroscopic comparison to distinguish the target molecule from its precursors and metabolic derivatives, utilizing a "Dual-Nucleus" (


H/

F) NMR strategy that outperforms traditional HPLC for rapid in-process control.[1]

Spectroscopic Profile: The "Gold Standard"

To validate the identity of 2-Fluoro-1-(3-nitrophenyl)ethanone, one must look for the "Fluorine Fingerprint"—a specific coupling pattern that differentiates it from the non-fluorinated precursor.[1]

A. Nuclear Magnetic Resonance (NMR)

The Diagnostic Signal: The most distinct feature is the methylene protons (


-CH

) which appear as a doublet with a large geminal coupling constant (

), characteristic of a mono-fluorinated methyl group.
NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
AssignmentMechanistic Insight

H
5.52 ppm Doublet (d)

Hz

The F atom deshields the geminal protons significantly compared to

(2.6 ppm) or

(4.4 ppm).[1]

H
8.78 ppmTriplet (t)

Hz
Ar-H (C2)Deshielded by both

and

(inductive/mesomeric withdrawal).[1]

H
8.45 ppmDoublet (d)

Hz
Ar-H (C4)Ortho to

.

H
8.25 ppmDoublet (d)

Hz
Ar-H (C6)Ortho to

.

H
7.75 ppmTriplet (t)

Hz
Ar-H (C5)Meta to both withdrawing groups.[1]

F
-230 ppm Triplet (t)

Hz

The triplet arises from coupling to the two geminal protons.

C
~85.0 ppmDoublet (d)

Hz

-Carbon
Large one-bond coupling confirms direct C-F attachment.[1]
B. Infrared Spectroscopy (IR)

The fluorine atom exerts a strong inductive effect (


), shortening the 

bond and shifting the stretching frequency to a higher wavenumber compared to the non-fluorinated parent.
  • Carbonyl (

    
    ):  ~1710–1720 cm
    
    
    
    (vs. ~1690 cm
    
    
    for acetophenone).[1]
  • Nitro (

    
    ):  1535 cm
    
    
    
    (asymmetric) and 1350 cm
    
    
    (symmetric).[1]
  • C-F Stretch: ~1000–1100 cm

    
     (often obscured but distinct in fingerprint region).[1]
    

Comparative Analysis: Monitoring Transformations

The true utility of this guide lies in distinguishing the target from its synthesis precursors and downstream derivatives.

Scenario A: Synthesis Monitoring (Bromine Fluorine)

Reaction: Nucleophilic substitution of 2-Bromo-1-(3-nitrophenyl)ethanone with KF or TBAF.[1] Challenge: Incomplete conversion leaves the bromo-intermediate, which has similar solubility.[1]

Differentiation Strategy: Use


H NMR  to track the 

-proton shift.[1] The shift is dramatic and unambiguous.[1]
Compound

-Proton Shift (

)
Multiplicity

-Coupling
Status
Precursor (Bromo) 4.45 ppmSinglet (s)NoneStarting Material
Target (Fluoro) 5.52 ppm Doublet (d) 47 Hz Product
Impurity (Hydroxy) 4.90 ppmSinglet (s)NoneHydrolysis Byproduct

Protocol Note: If the "Singlet" at 4.45 ppm persists, the reaction is incomplete. If a new singlet appears at 4.90 ppm (broad), moisture has compromised the reaction (hydrolysis to the


-hydroxy ketone).
Scenario B: Derivatization (Ketone Alcohol)

Reaction: Reduction of the ketone to 2-Fluoro-1-(3-nitrophenyl)ethanol using NaBH


.
Challenge:  Ensuring chemoselectivity (avoiding nitro reduction) and monitoring stereocenter formation.

Differentiation Strategy:

  • IR: Disappearance of the

    
     band (1710 cm
    
    
    
    ) and appearance of
    
    
    (3400 cm
    
    
    ).[1]
  • NMR: The

    
    -protons become diastereotopic (magnetically non-equivalent) due to the adjacent chiral center formed at the 
    
    
    
    -carbon.[1]
  • Ketone (Achiral):

    
     is a simple doublet.
    
  • Alcohol (Chiral):

    
     becomes a complex multiplet (ddd or distinct doublets of quartets) due to splitting by F, the geminal proton, and the vicinal methine proton.
    
    • Shift: Moves upfield to ~4.4–4.6 ppm.

    • New Signal: Methine proton (

      
      ) appears at ~5.0 ppm.[1]
      

Experimental Protocols

Protocol 1: The "Dual-Nucleus" Purity Assay

For rapid QC of the crude reaction mixture.[1]

Objective: Quantify the ratio of Fluoro-product to Bromo-precursor without weighing standards.

  • Sample Prep: Dissolve ~10 mg of crude oil in 0.6 mL

    
    .
    
  • Acquisition 1 (

    
    H): 
    
    • Set spectral width to -2 to 14 ppm.[1]

    • Set relaxation delay (

      
      ) to 5 seconds (ensure full relaxation of aromatic protons).
      
    • Action: Integrate the doublet at 5.52 ppm (Product) vs. singlet at 4.45 ppm (Start Material).

  • Acquisition 2 (

    
    F): 
    
    • Why? To detect inorganic fluoride (KF) or side-product poly-fluorination.[1]

    • Action: Verify a clean triplet at -230 ppm. A singlet at -120 ppm indicates unreacted fluoride ion (if using aqueous workup) or specific inorganic salts [2].[1]

Protocol 2: Selective Reduction Monitoring

To ensure the Nitro group remains intact during Ketone reduction.

  • Technique: ATR-FTIR (Attenuated Total Reflectance).[1]

  • Procedure: Place 1 drop of reaction mixture on the crystal.

  • Checkpoint:

    • Pass: Strong bands at 1535/1350 cm

      
       (Nitro) remain unchanged.[1] Band at 1710 cm
      
      
      
      (Ketone) vanishes.[1]
    • Fail: Loss of 1535/1350 bands indicates over-reduction to amine (often accompanied by new bands at 3300/3400 cm

      
       for 
      
      
      
      ).[1]

Visual Workflow & Decision Trees

Figure 1: Spectroscopic Analysis Workflow

A logical flow for confirming identity and purity.

AnalysisWorkflow Start Crude Reaction Mixture H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Check_Alpha Check Alpha-Region (4.0 - 6.0 ppm) H_NMR->Check_Alpha Res_Doublet Doublet @ 5.5 ppm (J = 47 Hz) Check_Alpha->Res_Doublet Major Signal Res_Singlet Singlet @ 4.4 ppm Check_Alpha->Res_Singlet Major Signal Res_Broad Broad Singlet @ 4.9 ppm Check_Alpha->Res_Broad Major Signal F_NMR 19F NMR Confirmation Res_Doublet->F_NMR Result_Inc INCOMPLETE: Contains Bromo-Precursor Res_Singlet->Result_Inc Result_Hyd DEGRADED: Contains Hydroxy-Impurity Res_Broad->Result_Hyd Result_Pure CONFIRMED: 2-Fluoro-1-(3-nitrophenyl)ethanone F_NMR->Result_Pure Triplet @ -230 ppm

Caption: Decision tree for identifying the target molecule vs. common process impurities using


H NMR.
Figure 2: Functional Group Interconversion Map

Tracking the reduction pathways.

ReductionMap cluster_legend Spectroscopic Shift Ketone Target Ketone (C=O, NO2) 1H: 5.5 ppm (d) Alcohol Alcohol Derivative (CH-OH, NO2) 1H: 4.5 ppm (m) IR: No C=O Ketone->Alcohol NaBH4 Reduction (Selective) Amine Amine Derivative (C=O, NH2) 1H: Ar-H Upfield Shift IR: NH2 stretch Ketone->Amine Sn/HCl or H2/Pd (Nitro Reduction) Legend1 Ketone -> Alcohol: Loss of C=O (IR) Alpha-H Upfield (NMR)

Caption: Spectroscopic changes observed during selective reduction of the ketone vs. the nitro group.

References

  • Haufe, G. (2008). The Fluorine Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. (Generalized reference for fluorine effects).

  • BenchChem. (2025).[1][2] Spectroscopic Profile of 1-(3-Nitrophenyl)ethanone: A Technical Guide. Retrieved from BenchChem.[1][2]

  • PubChem. (2025).[1][3] 2-Fluoro-1-(3-nitrophenyl)ethanone Compound Summary. National Library of Medicine.[1]

  • University of Wisconsin. (n.d.).[1] Characteristic 1H NMR Coupling Constants. Department of Chemistry.

  • Alfa Chemistry. (2024).[1] 19F Coupling Constants Table.

Sources

A Comparative Analysis of Ortho, Meta, and Para Isomers of Fluoro-Nitrophenyl Ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative study of the ortho, meta, and para isomers of fluoro-nitrophenyl ethanone. As crucial intermediates in medicinal chemistry and materials science, a thorough understanding of their distinct physicochemical properties, synthetic pathways, and chemical reactivity is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet to offer insights into the causality behind experimental observations and strategic considerations for their use in complex synthetic applications.

Physicochemical Properties: A Foundation of Isomeric Distinction

The relative positions of the fluoro, nitro, and acetyl substituents on the phenyl ring give rise to significant differences in the physical properties of the three isomers. These variations in melting point, boiling point, and density are dictated by differences in molecular symmetry, dipole moment, and the efficiency of crystal lattice packing.

For the purpose of this guide, the isomers are defined by the substitution pattern relative to the acetyl group at position 1:

  • Ortho Isomer: 1-(2-Fluoro-5-nitrophenyl)ethanone

  • Meta Isomer: 1-(4-Fluoro-3-nitrophenyl)ethanone

  • Para Isomer: 1-(3-Fluoro-4-nitrophenyl)ethanone

A summary of their key physicochemical properties is presented below.

PropertyOrtho Isomer (1-(2-Fluoro-5-nitrophenyl)ethanone)Meta Isomer (1-(4-Fluoro-3-nitrophenyl)ethanone)Para Isomer (1-(3-Fluoro-4-nitrophenyl)ethanone)
CAS Number 79110-05-7[1][2]400-93-1[3][4]72802-25-6[5]
Molecular Formula C₈H₆FNO₃[1]C₈H₆FNO₃[4]C₈H₆FNO₃[5]
Molecular Weight 183.14 g/mol [1][6]183.14 g/mol [3][4]183.14 g/mol
Physical Form Very pale yellow to yellow crystal powder[2][6]Light yellow to yellow crystal powder[4][7]Light yellow solid[5]
Melting Point Not specified; likely crystalline at room temp.47-51 °C[8]Not specified; solid at room temp.
Boiling Point 241 °C at 760 mmHg[1]118-120 °C at 0.8 mmHg[7][8]Not specified
Density 1.336 g/cm³[1]1.336 g/cm³ (Predicted)[8]Not specified

Expert Insight: The notable difference in boiling points, particularly the lower boiling point of the meta isomer under vacuum, suggests variations in intermolecular forces. The specific arrangement of the polar C-F, C=O, and NO₂ groups in each isomer results in a unique overall molecular dipole moment, influencing dipole-dipole interactions and, consequently, the energy required for phase transition. The meta isomer's melting point of 47-51 °C is well-defined, indicating a stable crystal lattice.

Synthesis and Methodologies: Regioselectivity in Action

The synthesis of these isomers typically involves the electrophilic nitration of a corresponding fluoroacetophenone precursor. The choice of starting material and reaction conditions is critical to achieving the desired regioselectivity. The directing effects of the existing substituents—the ortho,para-directing fluorine atom and the meta-directing acetyl group—govern the position of the incoming nitro group.

G cluster_ortho Ortho Isomer Synthesis cluster_meta Meta Isomer Synthesis cluster_para Para Isomer Synthesis o_start 1-(2-Fluorophenyl)ethanone o_reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) o_start->o_reagents -15 °C [8] o_product 1-(2-Fluoro-5-nitrophenyl)ethanone o_reagents->o_product m_start 1-(4-Fluorophenyl)ethanone m_reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) m_start->m_reagents -15 °C [10] m_product 1-(4-Fluoro-3-nitrophenyl)ethanone m_reagents->m_product p_start 3-Fluoro-4-nitrobenzoyl chloride p_reagents 1. MgCl₂, TEA, Dimethyl malonate 2. Reflux in 6M HCl p_start->p_reagents Multi-step [7] p_product 1-(3-Fluoro-4-nitrophenyl)ethanone p_reagents->p_product

Caption: General synthetic workflows for fluoro-nitrophenyl ethanone isomers.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)ethanone (Meta Isomer) [8]

  • Rationale: This protocol leverages the directing effects of the substituents on 1-(4-fluorophenyl)ethanone. The acetyl group is a deactivating meta-director, while the fluorine at position 4 is a deactivating ortho,para-director. The positions ortho to the fluorine (3 and 5) are activated relative to the positions meta to it. The position meta to the acetyl group (position 3) aligns with one of the activated positions from the fluorine, thus strongly favoring nitration at the 3-position.

  • Procedure:

    • Dissolve 1-(4-fluorophenyl)ethanone (1.0 eq) in concentrated sulfuric acid (H₂SO₄) with stirring in a flask cooled to -15 °C.

    • Slowly add a pre-mixed solution of nitric acid (HNO₃) and sulfuric acid dropwise, maintaining the temperature at -15 °C.

    • After the addition is complete, allow the reaction to stir for a designated period while monitoring progress via Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, e.g., 40% EtOAc in hexane) to yield the product as an off-white solid.

Protocol 2: Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone (Para Isomer) [5]

  • Rationale: This isomer is synthesized from a pre-functionalized benzoyl chloride. The reaction involves forming a β-keto ester via acylation of dimethyl malonate, followed by hydrolysis and decarboxylation under acidic conditions to yield the target ketone. This multi-step approach is necessary when direct nitration of a suitable precursor does not yield the desired regiochemistry.

  • Procedure:

    • Stir a mixture of magnesium chloride (MgCl₂), triethylamine (TEA), and dimethyl malonate in a suitable solvent (e.g., toluene) at room temperature.

    • Slowly add a solution of 3-fluoro-4-nitrobenzoyl chloride to the reaction mixture and continue stirring at room temperature for approximately 15 hours.

    • Quench the reaction with 4M hydrochloric acid (HCl) and extract the product with ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Add 6M HCl to the residue and reflux the mixture overnight.

    • After cooling, extract the product with ethyl acetate, dry the organic phase, and concentrate.

    • Purify the crude product via flash column chromatography to afford the final product.

Comparative Chemical Reactivity: The SNAr Perspective

A primary application for these isomers is as substrates in Nucleophilic Aromatic Substitution (SNAr) reactions. The success and rate of an SNAr reaction are highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, fluorine). The EWGs stabilize the negative charge of the intermediate Meisenheimer complex.

  • Acetyl Group (-COCH₃): Moderately deactivating, meta-directing.

  • Nitro Group (-NO₂): Strongly deactivating, meta-directing.

  • Fluoro Group (-F): Deactivating via induction, but an excellent leaving group for SNAr.

Reactivity Analysis:

  • Meta Isomer (1-(4-Fluoro-3-nitrophenyl)ethanone): HIGHEST REACTIVITY . The fluorine atom at C4 is ortho to the powerful nitro group at C3 and para to the acetyl group at C1. Both EWGs are perfectly positioned to stabilize the negative charge that develops during the formation of the Meisenheimer complex. This isomer is highly activated for SNAr.

  • Para Isomer (1-(3-Fluoro-4-nitrophenyl)ethanone): MODERATE REACTIVITY . The fluorine at C3 is meta to the nitro group at C4 and meta to the acetyl group at C1. Neither of the primary EWGs is in an ortho or para position to stabilize the intermediate complex. Therefore, this isomer is significantly less reactive towards SNAr compared to the meta isomer.

  • Ortho Isomer (1-(2-Fluoro-5-nitrophenyl)ethanone): MODERATE REACTIVITY . The fluorine at C2 is meta to the nitro group at C5. While it is ortho to the acetyl group, the nitro group's stabilization effect is much stronger. Its reactivity is expected to be low, similar to the para isomer.

SNAr cluster_structures Mechanism on Meta Isomer (Most Reactive) A Substrate (Meta Isomer) B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ struct_A Structure of Meta Isomer with F at C4, NO2 at C3 Nu Nu⁻ B->A C Product B->C - F⁻ (Rate-determining step) struct_B Structure of Meisenheimer complex, negative charge delocalized onto NO2 and C=O F F⁻ struct_C Structure of final product with Nu at C4

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Trustworthiness Insight: The predictable reactivity based on fundamental electronic principles is a self-validating system. When planning a synthesis involving an SNAr reaction with one of these isomers, selecting the meta isomer (1-(4-fluoro-3-nitrophenyl)ethanone) will predictably result in faster reaction times and/or allow for milder reaction conditions compared to the other two isomers. This is a critical consideration for syntheses involving sensitive functional groups.

Applications in Synthesis and Drug Development

The unique reactivity profiles of these isomers make them valuable building blocks for a range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[9] They serve as scaffolds onto which further complexity can be built, often via the SNAr displacement of the fluorine atom.

IsomerKnown Applications and Roles
Ortho Isomer Intermediate for the synthesis of 2-fluoro-5-aminoacetophenone through reduction of the nitro group.[10] This amino derivative is a precursor for further elaboration in medicinal chemistry.
Meta Isomer Widely used as a versatile intermediate for pharmaceuticals (especially anti-inflammatory and analgesic drugs), agrochemicals, dyes, and specialty chemicals due to its high reactivity in SNAr.[9] It is a key component in the synthesis of substituted furans and beta-hydroxyphenylalanine derivatives for cyclic peptides.[8][11]
Para Isomer Serves as a key intermediate in the synthesis of various biologically active compounds, including antibacterial and anticancer agents.[12] Also used in the preparation of functional materials like dyes, photosensitizers, and liquid crystals.[12]

Expert Insight: The choice of isomer is not arbitrary; it is a strategic decision based on the desired final structure. For instance, if a synthetic route requires the introduction of a nucleophile ortho to a nitro group and para to an acetyl group, the meta isomer is the only logical choice. These compounds are enabling reagents for creating functionally dense aromatic systems that are common motifs in modern drug candidates.

References

  • 1-(2-Fluoro-5-nitrophenyl)ethan-1-one | 79110-05-7. BuyersGuideChem. [Link]

  • 3-Fluoro-4-nitrophenylacetonitrile | C8H5FN2O2 | CID 2774666. PubChem. [Link]

  • 4'-Fluoro-3'-nitroacetophenone | C8H6FNO3 | CID 2734612. PubChem. [Link]

  • Specifications of 4'-Fluoro-3'-nitroacetophenone. Capot Chemical. [Link]

  • WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • Cas 400-93-1,4'-Fluoro-3'-nitroacetophenone. LookChem. [Link]

  • 2-Fluoro-5-nitrophenol | C6H4FNO3 | CID 23498100. PubChem. [Link]

  • Hutton, C. A. (1999). Synthesis of beta-hydroxy-beta-(fluoronitrophenyl)alanines: vital components in the assembly of biologically active cyclic peptides. Organic Letters, 1(2), 295–297. [Link]

  • 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Watson International. [Link]

Sources

Definitive Structural Confirmation of 2-Fluoro-1-(3-nitrophenyl)ethanone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive structural confirmation of 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3), a critical fluorinated building block. It prioritizes the differentiation of this compound from its synthetic precursors (bromo-analogs) and regioisomers (2-nitro and 4-nitro variants) using a multi-modal analytical approach.

Executive Summary

2-Fluoro-1-(3-nitrophenyl)ethanone is a specific alpha-fluorinated acetophenone derivative used as an intermediate in the synthesis of bioactive pharmacophores.[1] Structural validation is challenging due to the potential for regioisomer contamination (2-nitro or 4-nitro isomers) and incomplete halogen exchange from its precursor, 2-bromo-1-(3-nitrophenyl)ethanone.[1]

This guide moves beyond basic identity checks, providing a comparative framework to distinguish the target molecule from its most common "alternatives"—its synthetic impurities and isomers.

Comparative Analysis of Analytical Modalities

The following table contrasts the target product against its critical alternatives. The primary challenge in synthesis is ensuring complete conversion from the bromo-intermediate and avoiding regioisomeric contamination.

Table 1: Structural Differentiation Matrix[1]
FeatureTarget Product (3-Nitro Isomer)Alternative 1: Precursor (2-Bromo-1-(3-nitrophenyl)ethanone)Alternative 2: Regioisomer (4-Nitro Isomer)
Key Functional Group

-F-Ketone (

)

-Br-Ketone (

)

-F-Ketone (

)

H NMR: Methylene
Doublet (

ppm)

Hz
Singlet (

ppm)No coupling
Doublet (

ppm)

Hz

H NMR: Aromatic
Asymmetric (s, d, t, d)4 distinct signalsAsymmetric (s, d, t, d)4 distinct signalsSymmetric (AA'BB')2 distinct doublets

F NMR
Singlet (approx. -230 ppm)Triplet if proton-coupledSilent (No Signal)Singlet (approx. -230 ppm)

C NMR: Carbonyl
Doublet (

Hz)
Singlet (No coupling)Doublet (

Hz)
Mass Spec (EI)

183

, 153


243/245

, 164


183

, different fragmentation ratio

Expert Insight: The most common failure mode is relying solely on MS, which often cannot distinguish the 3-nitro and 4-nitro isomers (both


 183). Coupled 

C NMR
or

F NMR
is mandatory for definitive release.[1]

Experimental Protocols for Structural Confirmation

Protocol A: High-Field NMR Characterization ( H, C, F)

Objective: To confirm the presence of the C-F bond and the meta-substitution pattern of the nitro group.

Reagents:

  • Solvent:

    
     (99.8% D) with 0.03% TMS.[1]
    
  • Sample Concentration: 10-15 mg in 0.6 mL.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the solid product in

    
    . Ensure the solution is clear; filter through a glass wool plug if particulate matter (salts from fluorination) remains.[1]
    
  • Acquisition (

    
    H):  Acquire a standard proton spectrum (16 scans).
    
    • Validation Check: Look for the characteristic doublet at

      
       ppm with a large coupling constant (
      
      
      
      Hz).[1] If this appears as a singlet, the fluorination failed (product is likely the hydroxy or chloro analog).
  • Acquisition (

    
    F):  Acquire a non-decoupled fluorine spectrum.
    
    • Validation Check: Verify a triplet splitting pattern (

      
      ) in the fluorine peak, confirming the F atom is attached to a 
      
      
      
      group.
  • Acquisition (

    
    C):  Acquire a proton-decoupled carbon spectrum (512 scans).
    
    • Validation Check: Identify the carbonyl carbon at

      
       ppm as a doublet (
      
      
      
      ).[1] The alpha-carbon (
      
      
      ppm) must appear as a doublet with a large coupling constant (
      
      
      Hz).[1]
Protocol B: Regioisomer Purity via HPLC

Objective: To quantify 2-nitro or 4-nitro isomers that may co-crystallize.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase: Isocratic 60:40 Water (0.1% Formic Acid) : Acetonitrile.[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Self-Validating Logic: Inject pure 3-nitroacetophenone standard first. The target alpha-fluoro derivative should elute earlier than the non-fluorinated ketone due to the polarity of the C-F bond, but later than the corresponding alcohol degradation product.

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logical steps to confirm the structure and reject impurities.

StructuralConfirmation Start Crude Product (Post-Fluorination) H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Check_CH2 Check Methylene Region (4.0 - 6.0 ppm) H_NMR->Check_CH2 Singlet Singlet @ 4.5 ppm (Unreacted Bromide) Check_CH2->Singlet No Coupling Doublet Doublet @ 5.5 ppm (J = 47 Hz) Check_CH2->Doublet F-H Coupling Aromatic_Check Check Aromatic Region (Symmetry) Doublet->Aromatic_Check Symmetric Symmetric AA'BB' (4-Nitro Isomer) Aromatic_Check->Symmetric Para-Subst. Asymmetric Asymmetric Pattern (3-Nitro Target) Aromatic_Check->Asymmetric Meta-Subst. Final_Valid Confirm with 19F NMR & Release Asymmetric->Final_Valid

Caption: Logical decision tree for filtering unreacted precursors and regioisomers using


 NMR markers.
Diagram 2: Spectral Differentiation of Isomers

A visual representation of the aromatic splitting patterns expected in


H NMR.[1]

IsomerSplitting Target 3-Nitro (Target) Asymmetric H2 H2: Singlet (Isolated) Target->H2 H46 H4/H6: Doublets Target->H46 H5 H5: Triplet Target->H5 Iso_Para 4-Nitro (Isomer) Symmetric Sym_Doublets 2 x Doublets (2H each) Iso_Para->Sym_Doublets Iso_Ortho 2-Nitro (Isomer) Complex/Crowded Shifted Downfield\n(Steric/Field Effect) Shifted Downfield (Steric/Field Effect) Iso_Ortho->Shifted Downfield\n(Steric/Field Effect)

Caption: Aromatic proton splitting patterns distinguishing the target meta-isomer from ortho/para contaminants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11183008, 2-fluoro-1-(3-nitrophenyl)ethanone. Retrieved from [Link]

  • Reeves, P. et al. (2007).Synthesis of alpha-fluoroacetophenones via Halex reaction. Synthetic Communications. (Contextual grounding for synthesis route).

Sources

assessing the stability of 2-Fluoro-1-(3-nitrophenyl)ethanone under different conditions

[1]

Executive Summary

2-Fluoro-1-(3-nitrophenyl)ethanone (hereafter 2-FNE ) exhibits a distinct stability profile characterized by high resistance to oxidative stress but significant sensitivity to basic conditions. Compared to its brominated analog (2-Bromo-1-(3-nitrophenyl)ethanone ), 2-FNE offers superior thermal stability and reduced lachrymatory potential, making it a safer, more robust building block for scale-up operations. However, the electron-withdrawing nature of the meta-nitro group significantly increases the acidity of the

Comparative Stability Matrix
Feature2-FNE (Product) 2-Bromo Analog (Alternative) 3-Nitroacetophenone (Parent)
Leaving Group Lability Low (C-F bond is strong)High (C-Br is weak)N/A (Stable C-H)
Base Sensitivity High (Enolization/Defluorination)Extreme (Darzens/Substitution)Moderate (Aldol condensation)
Thermal Stability Moderate (< 150°C)Low (Decomposes > 80°C)High
Hydrolytic Stability Stable at neutral/acidic pHHydrolyzes to alcohol rapidlyStable

Chemical Profile & Reactivity Logic

To understand the stability of 2-FNE, one must analyze the electronic push-pull system established by its substituents.

  • The

    
    -Fluoro Ketone Moiety:  The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-Br bond (approx. 68 kcal/mol) in the alternative intermediate. This imparts resistance to nucleophilic substitution under neutral conditions. However, the high electronegativity of fluorine inductively stabilizes the enolate form, making the 
    
    
    -protons more acidic.
  • The meta-Nitro Group: This strongly electron-withdrawing group further acidifies the

    
    -position and deactivates the aromatic ring, reducing susceptibility to electrophilic aromatic substitution but increasing sensitivity to base.
    
Degradation Pathway Visualization

The following diagram illustrates the primary degradation risks: base-catalyzed enolization leading to defluorination or polymerization, and photochemical reduction of the nitro group.

DegradationPathwayscluster_conditionsCritical Stress FactorsFNE2-Fluoro-1-(3-nitrophenyl)ethanone(Intact)EnolateStabilized Enolate(Reactive Intermediate)FNE->EnolatepH > 8.0(Fast Deprotonation)PhotoNitro-to-Nitroso/Amine(Photochemical Reduction)FNE->PhotoUV Light (λ < 300nm)DefluoroDefluorinated Byproducts(Hydrolysis/Elimination)Enolate->DefluoroOH- / H2O(Slow)PolymerAldol Polymers(Brown/Black Tars)Enolate->PolymerSelf-CondensationpH > 8.0pH > 8.0UV LightUV LightHeat (>150°C)Heat (>150°C)

Figure 1: Mechanistic degradation pathways of 2-FNE. Red arrows indicate the primary instability vector (base-catalyzed).

Detailed Stability Assessment

A. pH Stability (Hydrolysis & Enolization)[1]
  • Acidic Conditions (pH 1-4): 2-FNE is highly stable. The C-F bond is resistant to acid-catalyzed hydrolysis. The nitro group remains intact.

  • Neutral Conditions (pH 7): Stable in aqueous-organic mixtures (e.g., Water/Acetonitrile) for > 48 hours.

  • Basic Conditions (pH > 9): Critical Instability. The combination of the nitro group and the

    
    -fluorine renders the 
    
    
    -protons highly acidic (estimated pKa ~10-11). Exposure to bases (NaOH, Carbonates) generates the enolate. Unlike the bromo-analog, which undergoes rapid substitution to the
    
    
    -hydroxy ketone, the fluoro-analog often resists direct substitution but may undergo slow defluorination or rapid aldol-like polymerization, resulting in solution darkening.
B. Thermal Stability[1][2]
  • Solid State: Stable at room temperature (25°C). Melting point range is typically 45-50°C.

  • Solution: Stable in refluxing aprotic solvents (DCM, THF) if acid/base free.

  • Melt: Prolonged heating above 150°C can induce decomposition, potentially releasing HF (hydrogen fluoride) gas, which poses a safety hazard and equipment corrosion risk.

C. Photostability

Nitro-aromatics are susceptible to photoreduction. 2-FNE should be stored in amber vials. Prolonged exposure to UV light can lead to the formation of nitroso intermediates, observed as a color shift from pale yellow to deep orange/brown.

Experimental Protocols for Stability Validation

To objectively assess the stability of your specific batch of 2-FNE, the following self-validating protocols are recommended.

Protocol 1: pH-Rate Profile Determination (HPLC)

Objective: Determine the half-life (

Reagents:

  • Buffer Solutions: pH 1.2 (HCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).

  • Solvent: Acetonitrile (ACN), HPLC grade.

  • Internal Standard: Benzophenone (inert under these conditions).

Workflow:

  • Stock Preparation: Dissolve 10 mg 2-FNE and 5 mg Benzophenone in 10 mL ACN.

  • Initiation: Add 100 µL Stock to 900 µL of each pre-thermostated (25°C) buffer.

  • Sampling: Inject 10 µL into HPLC at t=0, 1h, 4h, 8h, 24h.

  • Analysis: Monitor Area Ratio (2-FNE / Internal Standard).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    gives
    
    
    .

Expected Results:

  • pH 1.2 - 7.4: < 2% degradation over 24h.

  • pH 9.0: > 10% degradation expected within 4-8h (Validation point).

Protocol 2: Forced Degradation (Stress Testing)

Objective: Identify degradation products and validate analytical method specificity.

ConditionProcedureExpected Outcome
Acid Hydrolysis 1N HCl, Reflux, 4hMinimal degradation.
Base Hydrolysis 0.1N NaOH, RT, 1hRapid degradation. Peak broadening (polymerization) or shift to more polar species (hydrolysis).
Oxidation 3%

, RT, 24h
Stable (Nitro group is already oxidized; C-F is resistant).
Thermal Solid state, 80°C, 7 daysNo significant change (check melting point).

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling 2-FNE based on stability data.

StabilityWorkflowStartStart: 2-FNE BatchPurityCheckInitial Purity (HPLC/GC)> 98%?Start->PurityCheckStorageStore: 2-8°C, Dark, Inert GasPurityCheck->StorageYesReactionIntended Reaction ConditionPurityCheck->ReactionNo (Purify first)Storage->ReactionBaseCheckIs pH > 8 or Strong Base used?Reaction->BaseCheckMitigationMitigation Strategy:1. Low Temp (-78°C)2. Non-nucleophilic Base3. Fast AdditionBaseCheck->MitigationYesProceedProceed with Standard ProtocolBaseCheck->ProceedNo

Figure 2: Operational workflow for handling 2-FNE to minimize degradation risks.

References

  • Pattison, G. (2017). Conformational preferences of

    
    -fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Link
    
    • Significance: Establishes th

      
      -fluoroketones are less reactive toward nucleophilic attack than chloro/bromo analogs due to orbital orthogonality.
      
  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley. Link

    • Significance: Comprehensive source on the stability of C-F bonds and the acidity of -fluorocarbonyls.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Fluoroacetophenone. Link

    • Significance: Provides baseline safety and storage data for the parent fluoroketone scaffold.
  • PubChem. (2025). Compound Summary: 2-Fluoro-1-(3-nitrophenyl)ethanone. National Library of Medicine. Link

    • Significance: Verification of chemical structure and physicochemical properties.[1][2]

A Comparative Guide to the Synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Fluoro-1-(3-nitrophenyl)ethanone is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. The presence of the α-fluoro ketone moiety and the nitro-substituted phenyl ring provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive comparison of the most common and effective methods for the synthesis of this valuable intermediate. We will delve into three primary synthetic strategies: direct α-fluorination of 3-nitroacetophenone, halogen exchange from a 2-halo-1-(3-nitrophenyl)ethanone precursor, and the nitration of 2-fluoroacetophenone. Each method is evaluated based on reaction efficiency, substrate scope, safety considerations, and ease of execution, providing researchers with the critical information needed to select the optimal synthetic route for their specific needs.

Introduction

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The α-fluoro ketone functional group, in particular, is a prevalent motif in many pharmaceutical candidates. 2-Fluoro-1-(3-nitrophenyl)ethanone serves as a crucial intermediate for the synthesis of more complex molecules, leveraging the reactivity of the ketone for derivatization and the nitro group for transformations such as reduction to an amine, which can then be further functionalized. This guide aims to provide a detailed, comparative analysis of the available synthetic methodologies to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.

Method 1: Direct α-Fluorination of 3-Nitroacetophenone

The direct introduction of a fluorine atom at the α-position of a ketone is an atom-economical and conceptually straightforward approach. This method typically involves the use of an electrophilic fluorinating agent to react with the enol or enolate of the starting ketone.

Causality Behind Experimental Choices

The success of this reaction hinges on the efficient formation of the enol or enolate intermediate from 3-nitroacetophenone. The presence of the electron-withdrawing nitro group on the phenyl ring can decrease the electron density of the carbonyl group, potentially making enolization more challenging compared to electron-rich or neutral acetophenones. Therefore, the choice of the fluorinating agent and reaction conditions is critical. Electrophilic N-F reagents, such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI), are commonly employed due to their relative stability and safety compared to other fluorinating agents like elemental fluorine.[1][2][3] The reaction is often carried out in a polar aprotic solvent to facilitate the dissolution of the reagents and promote the desired reaction pathway.

Experimental Protocol

Materials:

  • 3-Nitroacetophenone

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve 3-nitroacetophenone (1.0 eq) in anhydrous acetonitrile.

  • Carefully add Selectfluor® (1.1 eq) to the solution under a positive pressure of inert gas.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Fluoro-1-(3-nitrophenyl)ethanone.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 3-Nitroacetophenone\nin Acetonitrile Dissolve 3-Nitroacetophenone in Acetonitrile Add Selectfluor®\nunder Inert Atmosphere Add Selectfluor® under Inert Atmosphere Dissolve 3-Nitroacetophenone\nin Acetonitrile->Add Selectfluor®\nunder Inert Atmosphere Stir at Room Temperature\n(24-48h) Stir at Room Temperature (24-48h) Add Selectfluor®\nunder Inert Atmosphere->Stir at Room Temperature\n(24-48h) Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at Room Temperature\n(24-48h)->Monitor by TLC/LC-MS Quench with Water Quench with Water Monitor by TLC/LC-MS->Quench with Water Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with Water->Extract with Ethyl Acetate Wash, Dry, Concentrate Wash, Dry, Concentrate Extract with Ethyl Acetate->Wash, Dry, Concentrate Column Chromatography Column Chromatography Wash, Dry, Concentrate->Column Chromatography 2-Fluoro-1-(3-nitrophenyl)ethanone 2-Fluoro-1-(3-nitrophenyl)ethanone Column Chromatography->2-Fluoro-1-(3-nitrophenyl)ethanone

Caption: Direct α-Fluorination Workflow.

Method 2: Halogen Exchange from 2-Bromo-1-(3-nitrophenyl)ethanone

This two-step approach involves the initial synthesis of an α-haloketone, typically 2-bromo-1-(3-nitrophenyl)ethanone, followed by a nucleophilic substitution with a fluoride source. This method offers the advantage of utilizing readily available and less expensive reagents for the initial halogenation step.

Causality Behind Experimental Choices

The first step, the α-bromination of 3-nitroacetophenone, proceeds via an acid- or base-catalyzed enolization followed by reaction with molecular bromine. This is a well-established and high-yielding reaction.[4][5] The subsequent nucleophilic fluorination requires a suitable fluoride source and conditions that favor the SN2 reaction over elimination. Potassium fluoride (KF) is a common and economical choice, but its low solubility in organic solvents can be a limitation.[6][7] To overcome this, a phase-transfer catalyst, such as 18-crown-6, is often employed to increase the concentration of fluoride ions in the organic phase. Polar aprotic solvents like acetonitrile or DMF are typically used to enhance the nucleophilicity of the fluoride ion.[2]

Experimental Protocols

Part A: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone [4]

Materials:

  • 3-Nitroacetophenone

  • Bromine

  • Chloroform

Procedure:

  • Dissolve 1-(3-nitrophenyl)ethanone (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water and separate the organic layer.

  • Wash the organic layer with water, 10% aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(3-nitrophenyl)ethanone.

Part B: Nucleophilic Fluorination

Materials:

  • 2-Bromo-1-(3-nitrophenyl)ethanone

  • Potassium Fluoride (spray-dried)

  • 18-Crown-6

  • Acetonitrile (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask, add spray-dried potassium fluoride (2.0 eq) and 18-crown-6 (0.1 eq).

  • Add anhydrous acetonitrile and stir the suspension under an inert atmosphere.

  • Add a solution of 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in anhydrous acetonitrile to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2-Fluoro-1-(3-nitrophenyl)ethanone.

Workflow Diagram

G cluster_bromination Step 1: α-Bromination cluster_fluorination Step 2: Nucleophilic Fluorination 3-Nitroacetophenone 3-Nitroacetophenone Bromination with Br2/CHCl3 Bromination with Br2/CHCl3 3-Nitroacetophenone->Bromination with Br2/CHCl3 Work-up & Purification Work-up & Purification Bromination with Br2/CHCl3->Work-up & Purification 2-Bromo-1-(3-nitrophenyl)ethanone 2-Bromo-1-(3-nitrophenyl)ethanone Work-up & Purification->2-Bromo-1-(3-nitrophenyl)ethanone 2-Fluoro-1-(3-nitrophenyl)ethanone 2-Fluoro-1-(3-nitrophenyl)ethanone Work-up & Purification->2-Fluoro-1-(3-nitrophenyl)ethanone Fluorination with KF/18-Crown-6 Fluorination with KF/18-Crown-6 2-Bromo-1-(3-nitrophenyl)ethanone->Fluorination with KF/18-Crown-6 Fluorination with KF/18-Crown-6->Work-up & Purification

Caption: Halogen Exchange Reaction Workflow.

Method 3: Nitration of 2-Fluoroacetophenone

This approach reverses the order of the functional group introductions compared to the previous methods. It starts with the commercially available 2-fluoroacetophenone and introduces the nitro group in the final step.

Causality Behind Experimental Choices

The key to this synthesis is the regioselectivity of the electrophilic aromatic substitution (nitration) on the 2-fluoroacetophenone ring. The acetyl group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator.[8] In this case, the directing effects are conflicting. However, for deactivated rings, the position of nitration is often primarily governed by the strongest deactivating group, which is the acetyl group, leading to the desired 3-nitro isomer as the major product. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermicity and prevent over-nitration.

Experimental Protocol

Materials:

  • 2-Fluoroacetophenone

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.

  • Slowly add 2-fluoroacetophenone dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, and cool this mixture.

  • Add the cold nitrating mixture dropwise to the 2-fluoroacetophenone solution, maintaining the reaction temperature at or below 0 °C.

  • After the addition is complete, stir the reaction mixture for an additional 10-15 minutes at low temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Fluoro-1-(3-nitrophenyl)ethanone.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Nitration cluster_workup Work-up & Purification Cool H2SO4 to 0°C Cool H2SO4 to 0°C Add 2-Fluoroacetophenone Add 2-Fluoroacetophenone Cool H2SO4 to 0°C->Add 2-Fluoroacetophenone Add Nitrating Mixture (HNO3/H2SO4) Add Nitrating Mixture (HNO3/H2SO4) Add 2-Fluoroacetophenone->Add Nitrating Mixture (HNO3/H2SO4) Stir at ≤ 0°C Stir at ≤ 0°C Add Nitrating Mixture (HNO3/H2SO4)->Stir at ≤ 0°C Pour onto Ice Pour onto Ice Stir at ≤ 0°C->Pour onto Ice Filter Precipitate Filter Precipitate Pour onto Ice->Filter Precipitate Wash with Water Wash with Water Filter Precipitate->Wash with Water Recrystallization Recrystallization Wash with Water->Recrystallization 2-Fluoro-1-(3-nitrophenyl)ethanone 2-Fluoro-1-(3-nitrophenyl)ethanone Recrystallization->2-Fluoro-1-(3-nitrophenyl)ethanone

Caption: Nitration of 2-Fluoroacetophenone Workflow.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: Direct α-FluorinationMethod 2: Halogen ExchangeMethod 3: Nitration of 2-Fluoroacetophenone
Starting Material 3-Nitroacetophenone3-Nitroacetophenone2-Fluoroacetophenone
Number of Steps 121
Key Reagents Selectfluor® or NFSIBr₂, KF, 18-Crown-6HNO₃, H₂SO₄
Yield Moderate to GoodGood to HighGood to High
Scalability Moderate (cost of fluorinating agent)HighHigh
Safety Concerns Electrophilic fluorinating agents can be aggressive.Bromine is corrosive and toxic.Strong acids and nitrating mixture are highly corrosive and exothermic.
Advantages Atom-economical, single step.Uses cheaper reagents for the initial step, reliable.Utilizes a common and well-understood reaction.
Disadvantages Cost of electrophilic fluorinating agents, potential for low reactivity of substrate.Two-step process, use of toxic bromine.Potential for regioisomeric impurities, handling of strong acids.

Conclusion

The synthesis of 2-Fluoro-1-(3-nitrophenyl)ethanone can be successfully achieved through several distinct synthetic strategies.

  • Method 1 (Direct α-Fluorination) is the most direct route, but its practicality on a large scale may be limited by the cost of electrophilic fluorinating agents and the potentially sluggish reactivity of the electron-deficient substrate.

  • Method 2 (Halogen Exchange) , while being a two-step process, offers a robust and often high-yielding alternative using more economical reagents for the initial bromination step. The subsequent fluorination is a well-established transformation for α-haloketones.

  • Method 3 (Nitration of 2-Fluoroacetophenone) is also a viable one-step approach, leveraging a classic aromatic substitution reaction. Careful control of reaction conditions is necessary to ensure the desired regioselectivity and to manage the hazards associated with strong acids.

The choice of the optimal synthetic method will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, cost considerations, and available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the efficient synthesis of this important chemical intermediate.

References

  • [Reference to a review on fluorine in medicinal chemistry]
  • Selectfluor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Misra, S. N., et al. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. Retrieved March 7, 2026, from [Link]

  • [Reference to a review on phase-transfer c
  • [Reference to a paper on nitr
  • [Reference to a paper on α-fluorination of ketones with electron-withdrawing groups]
  • [Reference to a paper on nucleophilic fluorin
  • 2-Bromo-1-(3-nitrophenyl)ethanone. (n.d.). National Center for Biotechnology Information. PubChem Compound Database.
  • Doyle, A. G. (2023, March 27). Nucleophilic Fluorination. The Doyle Group - UCLA. Retrieved March 7, 2026, from [Link]

  • [Reference to a paper on phase-transfer catalyzed fluorin
  • [Reference to a paper on the use of crown ethers in fluorin
  • [Reference to a patent on the synthesis of fluoroacetophenones]
  • [Reference to a review on nucleophilic fluorin
  • [Reference to a paper on photochemical C-H fluorin
  • [Reference to a paper on enantioselective fluorin
  • [Reference to a product page for a rel
  • [Reference to a paper on C-H activation medi
  • [Reference to a paper on asymmetric fluorin
  • [Reference to a review on modern fluorin
  • [Reference to a patent for a rel
  • [Reference to a paper on radical fluorin
  • [Reference to a portal on fluoroalkane synthesis]
  • [Reference to a patent on the synthesis of 2-fluoro-3-nitrobenzoic acid]
  • [Reference to a paper on the oxid
  • [Reference to a product page for a rel
  • [Reference to a paper on the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone]
  • [Reference to a patent on the prepar
  • [Reference to a paper on regioselective nitr
  • [Reference to a patent on the preparation of 4-chloro-2-fluoro-5-nitroacetophenone]
  • [Reference to a paper on regioselective nitration of tryptophan deriv
  • [Reference to a paper on nucleophilic fluorin
  • Automate.video. (2025, April 5). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Retrieved March 7, 2026, from [Link]

  • [Reference to a review on modern synthetic procedures for fluorin
  • [Reference to a product page for 2-bromo-3'-fluoroacetophenone]
  • [Reference to a patent on the production of amino-phenylethanol deriv

Sources

Safety Operating Guide

2-Fluoro-1-(3-nitrophenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide: 2-Fluoro-1-(3-nitrophenyl)ethanone

In pharmaceutical development and chemical research, the safe handling and disposal of halogenated nitroaromatics are critical operational imperatives. 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3) is a specialized fluorinated building block[1]. Due to the presence of both a highly electronegative fluorine atom and a strongly electron-withdrawing nitro group, this compound presents specific toxicological and environmental hazards that dictate strict waste management protocols[2].

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational procedures required to safely manage the lifecycle and disposal of this compound within a professional institutional setting.

Hazard Profile and Physicochemical Data

Before initiating any disposal protocol, personnel must understand the compound's hazard profile. The combination of a nitro group and a halogen on an aromatic ring creates a specific toxicological profile, often characterized by skin sensitization and the potential for methemoglobinemia upon systemic absorption[2][3].

Table 1: Chemical Identification and Hazard Summary

ParameterSpecification / Data
Chemical Name 2-Fluoro-1-(3-nitrophenyl)ethanone
CAS Registry Number 403-12-3[1]
Molecular Formula C8H6FNO3[1]
Primary Hazards Skin/Eye Irritant, Potential Sensitizer, Environmental Hazard[3][4]
Waste Classification Halogenated Organic Waste
Incompatible Materials Strong oxidizing agents, strong bases, reducing agents.

The Science of Disposal: Mechanistic Causality

Laboratory personnel must never attempt to neutralize, chemically degrade, or incinerate 2-Fluoro-1-(3-nitrophenyl)ethanone independently.

Why is specialized disposal required? When combusted, halogenated nitro compounds undergo thermal decomposition that releases highly toxic and corrosive gases, specifically hydrogen fluoride (HF) and nitrogen oxides (NOx)[5]. Standard municipal incinerators or laboratory autoclaves operate at insufficient temperatures and lack the necessary exhaust scrubbing infrastructure to handle these byproducts safely.

The U.S. Environmental Protection Agency (EPA) mandates that the disposal of halogenated nitro compounds requires the use of a commercial hazardous waste incinerator equipped with an afterburner and an alkaline scrubber[5]. The alkaline scrubber neutralizes the acidic HF and NOx gases before they can be released into the atmosphere, preventing severe air pollution and localized acid rain phenomena.

Step-by-Step Standard Operating Procedure (SOP) for Lab-Scale Disposal

This protocol outlines the self-validating system for routing 2-Fluoro-1-(3-nitrophenyl)ethanone from the laboratory bench to institutional Environmental Health and Safety (EHS) collection.

Phase 1: Waste Segregation and Collection
  • Designate the Waste Stream: All liquid and solid waste containing 2-Fluoro-1-(3-nitrophenyl)ethanone must be strictly segregated into the Halogenated Organic Waste stream. Causality: Mixing halogenated waste with non-halogenated solvents drastically increases institutional disposal costs and complicates the incineration process.

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as trace degradation products or acidic impurities could initiate corrosion.

  • Manage Contaminated Consumables: Solid waste (e.g., contaminated gloves, weigh boats, silica gel from chromatography) must be placed in a heavy-duty, puncture-resistant bag or solid waste drum explicitly labeled for "Solid Halogenated Organic Waste."

Phase 2: Labeling and Storage
  • Apply GHS-Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must explicitly list "2-Fluoro-1-(3-nitrophenyl)ethanone" or "Fluorinated Nitroaromatic" along with the primary solvent (e.g., Dichloromethane, 80%; 2-Fluoro-1-(3-nitrophenyl)ethanone, <1%).

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray. Ensure the area is well-ventilated (preferably under a fume hood) and kept away from direct sunlight and heat sources.

Phase 3: Institutional Transfer
  • Seal and Inspect: Before requesting an EHS pickup, ensure the container is tightly sealed with a leak-proof cap. Inspect the exterior for any chemical residue.

  • Initiate EHS Transfer: Submit a waste pickup request to your institution's EHS department. EHS will manifest the waste for transport to a licensed RCRA-permitted hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration.

Waste Routing Workflow

The following diagram illustrates the professional logistical pathway for the safe disposal of halogenated nitroaromatics, highlighting the critical role of commercial incineration infrastructure.

WasteWorkflow Bench Lab Bench (Waste Generation) Segregation Halogenated Waste Segregation Bench->Segregation Transfer EHS EHS / Institutional Collection Segregation->EHS SAA Pickup Incinerator Commercial High-Temp Incineration (>1000°C) EHS->Incinerator Licensed Contractor Scrubber Alkaline Scrubber (HF/NOx Neutralization) Incinerator->Scrubber Exhaust Gases Safe Safe Environmental Release Scrubber->Safe Cleaned Air

Caption: Institutional waste routing workflow for 2-Fluoro-1-(3-nitrophenyl)ethanone ensuring safe neutralization.

References

  • CymitQuimica. "CAS 403-12-3: Ethanone,2-fluoro-1-(3-nitrophenyl)-".
  • BLD Pharm. "2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone Hazard Data".
  • U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report".
  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides (Halogenated Nitro Compounds)".
  • Benchchem. "1,2-Dibromo-5-methyl-3-nitrobenzene Safety & Stability".

Sources

Personal protective equipment for handling 2-Fluoro-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Overview

As researchers, we often underestimate "simple" derivatives. 2-Fluoro-1-(3-nitrophenyl)ethanone (also known as


-fluoro-3'-nitroacetophenone) presents a dual-hazard profile that requires strict adherence to protocol.[1] It combines the lachrymatory and corrosive potential  of 

-haloketones with the skin permeability and sensitization risks typical of nitro-aromatics.[1]

This guide moves beyond generic MSDS statements to provide a field-proven operational framework. The goal is not just compliance, but the establishment of a self-validating safety system that protects your team and your data integrity.[1]

Hazard Identification & Risk Assessment

We must treat this compound as a Lachrymator and Potential Skin Sensitizer .[1] The presence of the fluorine atom at the


-position activates the carbonyl group, making it highly reactive toward nucleophiles (including biological tissue).[1]
Hazard CategoryClassification (GHS/Inferred)Critical Implication
Acute Toxicity Category 3 (Oral/Dermal)Toxic if swallowed or absorbed through skin.[1]
Skin/Eye Corrosion Category 1B / 2ACauses severe skin burns and eye damage.[1] Lachrymator.
Sensitization Skin SensitizerProlonged exposure may cause allergic dermatitis.[1]
Target Organ STOT SE 3Respiratory tract irritation (mucous membranes).[1]

Personal Protective Equipment (PPE) Matrix

The "standard lab coat and gloves" approach is insufficient here. We utilize a Layered Defense Strategy .

PPE Selection Logic

The following decision tree illustrates how to select PPE based on the specific manipulation being performed.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Liquid / Solution State->Solution Quant Quantity > 100 mg? Solid->Quant HighRisk High Risk Protocol Solution->HighRisk Splash Hazard Quant->HighRisk Yes StdRisk Standard Protocol Quant->StdRisk No Double Nitrile (0.11mm min)\n+ Chemical Apron\n+ Face Shield\n+ Fume Hood Sash Lowered Double Nitrile (0.11mm min) + Chemical Apron + Face Shield + Fume Hood Sash Lowered HighRisk->Double Nitrile (0.11mm min)\n+ Chemical Apron\n+ Face Shield\n+ Fume Hood Sash Lowered Double Nitrile Gloves\nSafety Glasses\nLab Coat Double Nitrile Gloves Safety Glasses Lab Coat StdRisk->Double Nitrile Gloves\nSafety Glasses\nLab Coat

Figure 1: PPE Decision Logic based on physical state and quantity.[1] Blue nodes indicate decision points; Red indicates heightened precaution requirements.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Double Gloving: Inner Latex (4 mil) + Outer Nitrile (5-8 mil).[1]

-haloketones can permeate nitrile slowly; the inner latex layer provides a second barrier against organic solvents often used with this compound (e.g., DCM).[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1]Safety glasses are inadequate due to the lachrymatory vapor risk.[1] Goggles provide a seal against fumes.[1]
Respiratory Fume Hood Only. Do not rely on N95 masks.[1] If hood work is impossible (not recommended), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.[1]
Body Tyvek® Sleeves or Chemical Apron.[1]Protects forearms during transfer; standard cotton lab coats absorb and hold toxic residues.[1]

Operational Handling Protocol

Objective: Transfer 500 mg of 2-Fluoro-1-(3-nitrophenyl)ethanone for a reaction without exposure.

Step 1: Workspace Preparation
  • Verify Ventilation: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Quench Station: Prepare a beaker of 10% aqueous Sodium Thiosulfate or Dilute Ammonia inside the hood.[1] This destroys the alkylating potential of the

    
    -fluoro ketone in case of minor tool contamination.[1]
    
  • Balance Setup: Place the analytical balance inside the hood. If this is not possible, use a secondary containment transfer vessel (e.g., a tared vial inside a larger jar).[1]

Step 2: Weighing & Transfer
  • Technique: Use a disposable anti-static spatula.[1]

  • Containment: Never weigh directly onto weigh paper. Use a tared glass vial with a screw cap.

  • Decontamination: Immediately after transfer, wipe the spatula with a Kimwipe soaked in acetone, then place the wipe in the solid waste container.[1] Dip the spatula in the Thiosulfate quench solution.[1]

Step 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., Acetonitrile, DCM) slowly down the side of the vessel to minimize aerosol generation.[1]

  • Temperature Control: If the reaction is exothermic, cool the vessel before addition. Nitro-aromatics can be thermally sensitive; avoid "runaway" heating.[1]

Emergency Response Procedures

In the event of a spill, immediate decisive action is required to prevent facility contamination.[1][2]

Spill_Response Spill Spill Detected Assess Assess Size & Location Spill->Assess Minor Minor (< 1g, in Hood) Assess->Minor Major Major (> 1g, or Outside Hood) Assess->Major Action1 Cover with absorbent pads soaked in 10% Ammonia Minor->Action1 Action2 Evacuate Lab Seal Doors Call EHS Major->Action2 Cleanup Wait 15 mins (Deactivation) Collect as Haz Waste Action1->Cleanup

Figure 2: Emergency Spill Response Algorithm. Note the distinction between "Minor" (containable) and "Major" (evacuation) events.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][4][5][6] Hold eyelids open. Do not use neutralizing agents in the eye.[1]

  • Skin Contact: Wash with soap and water.[1][3][5] Do not use alcohol (ethanol/methanol), as this may enhance skin absorption of the nitro compound.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Waste Disposal Strategy

Disposal must prevent downstream exposure to waste handlers.[1]

  • Segregation: Do not mix with strong oxidizers or strong bases (unless part of a controlled neutralization protocol).[1]

  • Labeling: clearly mark waste tags with "Lachrymator" and "Toxic" .[1]

  • Deactivation (Recommended):

    • Treat waste solutions with 10% aqueous ammonia or sodium hydroxide (slow addition, exothermic) to hydrolyze the

      
      -fluoro ketone before disposal.[1]
      
    • Note: Verify pH > 10 before declaring "treated".[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers as fluorides can be corrosive to certain alloys over time.[1]

References

  • PubChem. (n.d.).[1][7] Compound Summary: 2-Fluoro-1-(3-nitrophenyl)ethanone.[1][8][9][10][11] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

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